Apelin-12
Description
amino acid sequence in first source
Properties
Molecular Formula |
C60H102N22O15S |
|---|---|
Molecular Weight |
1403.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C60H102N22O15S/c1-33(2)27-40(77-50(88)37(12-6-21-69-59(64)65)74-55(93)44-15-9-24-81(44)56(94)38(13-7-22-70-60(66)67)75-48(86)35(62)17-18-46(63)84)51(89)79-42(31-83)53(91)78-41(28-34-29-68-32-72-34)52(90)73-36(11-4-5-20-61)49(87)71-30-47(85)80-23-8-14-43(80)54(92)76-39(19-26-98-3)57(95)82-25-10-16-45(82)58(96)97/h29,32-33,35-45,83H,4-28,30-31,61-62H2,1-3H3,(H2,63,84)(H,68,72)(H,71,87)(H,73,90)(H,74,93)(H,75,86)(H,76,92)(H,77,88)(H,78,91)(H,79,89)(H,96,97)(H4,64,65,69)(H4,66,67,70)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
QZNKGTRFBWGADN-SLUWFFAESA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Apelin-12
This guide provides a comprehensive overview of the seminal discovery and isolation of the apelin family of peptides, with a specific focus on this compound. It details the experimental methodologies employed in their initial identification from bovine stomach extracts and summarizes the current understanding of their signal transduction pathways.
Introduction: The Emergence of a New Endogenous Ligand
In 1998, a team led by Kazuhiko Tatemoto reported the successful isolation of a novel peptide from bovine stomach extracts. This peptide was identified as the endogenous ligand for the previously orphan G protein-coupled receptor, APJ.[1][2] Named "apelin" (APJ endogenous ligand), this discovery opened a new chapter in cardiovascular and metabolic research. The apelin gene (APLN) on the X chromosome encodes a 77-amino acid preproprotein.[3][4][5][6] Post-translational processing cleaves this precursor into a series of biologically active C-terminal fragments, including Apelin-36, Apelin-17, Apelin-13, and the 12-amino acid peptide, this compound.[4][7] These isoforms, while sharing a common C-terminal sequence crucial for receptor binding, exhibit varying potencies and tissue distributions.[5][6][8]
The Initial Discovery and Isolation of Apelin
The groundbreaking work by Tatemoto et al. employed a bioassay-guided purification strategy. The core of their approach was to track the unknown ligand's activity by monitoring its effect on Chinese Hamster Ovary (CHO) cells engineered to express the human APJ receptor. The specific signal measured was the increase in the extracellular acidification rate, a hallmark of G protein-coupled receptor activation.[1][9]
Experimental Protocol: Bioassay-Guided Isolation from Bovine Stomach
The following protocol is a detailed reconstruction of the methodology used for the first isolation of apelin, based on the original 1998 publication.
I. Tissue Extraction:
-
Source Material: Frozen bovine stomach tissue was used as the starting material.
-
Homogenization: The tissue was minced and boiled in water to inactivate endogenous proteases. It was then homogenized in an acidic solution (e.g., acetic acid) to extract peptides.
-
Centrifugation: The homogenate was centrifuged at high speed to remove cellular debris, yielding a crude peptide extract in the supernatant.
II. Purification Cascade: The crude extract was subjected to a multi-step purification process involving several chromatography techniques. At each stage, fractions were collected and tested for their ability to stimulate the extracellular acidification rate in APJ-expressing CHO cells. Active fractions were pooled and carried forward to the next purification step.
-
Cation-Exchange Chromatography: The extract was first passed through a cation-exchange column (e.g., SP-Sephadex). Peptides were eluted with a salt gradient, separating them based on their net positive charge.
-
Hydrophobic Interaction Chromatography: Active fractions were then applied to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elution was performed with a decreasing salt gradient to separate peptides based on their hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final stages of purification involved multiple rounds of RP-HPLC on C18 columns. Peptides were eluted using an increasing gradient of an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA). This high-resolution technique separated the peptides based on their hydrophobicity, leading to the isolation of a highly purified peptide.
III. Structural Analysis:
-
Amino Acid Sequencing: The purified active peptide (identified as Apelin-36) was subjected to automated Edman degradation to determine its amino acid sequence.
-
cDNA Cloning: Based on the peptide sequence, degenerate oligonucleotide probes were designed and used to screen a bovine stomach cDNA library to isolate the full-length cDNA encoding the apelin preproprotein. This confirmed the peptide's origin and revealed the existence of other potential isoforms.[1]
Experimental Workflow Diagram
References
- 1. Isolation and characterization of a novel endogenous peptide ligand for the human APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Search for an endogenous ligand of the orphan G protein-coupled receptor--discovery of apelin, a novel biologically active peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. cusabio.com [cusabio.com]
- 8. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of a Novel Endogenous Peptide Ligand for the Human APJ Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to the Apelin-12 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Apelin-12 signaling pathway, a critical regulator of cardiovascular function, fluid homeostasis, and metabolism. This document details the core signaling cascades, presents quantitative data for receptor engagement and downstream effects, and offers detailed experimental protocols for investigating this pathway.
Core Signaling Pathways Activated by this compound
This compound is an endogenous peptide ligand for the G protein-coupled receptor (GPCR), APJ. The binding of this compound to the APJ receptor initiates a cascade of intracellular events primarily through the activation of heterotrimeric G proteins, namely Gαi and Gαq, and through β-arrestin-mediated pathways.
Gαi-Mediated Signaling Pathway
Upon this compound binding, the APJ receptor couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of Protein Kinase A (PKA). A primary consequence of Gαi activation by this compound is the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. Akt, a serine/threonine kinase, subsequently phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[1][2]
Gαq-Mediated Signaling Pathway
The APJ receptor can also couple to the Gαq subunit.[3] Activation of Gαq stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ can, in conjunction with calmodulin, activate eNOS. DAG, on the other hand, activates Protein Kinase C (PKC), which in turn can lead to the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
β-Arrestin-Mediated Signaling
Following agonist binding and G protein activation, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G proteins, leading to desensitization. β-arrestins also mediate receptor internalization and can act as signal transducers themselves, initiating G protein-independent signaling cascades, including the activation of the ERK/MAPK pathway.[4] This phenomenon is known as biased agonism, where a ligand can preferentially activate one pathway over another.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related apelin peptides. Data for Apelin-13 is often used as a reference due to its prevalence in the literature.
Table 1: Receptor Binding Affinities and Functional Potencies of Apelin Peptides
| Peptide | Receptor Binding Affinity (Kd, nM) | Functional Potency (EC50, nM) | Cell Type/Assay |
| This compound | - | 0.18 ± 0.04 | APJ-Gαq16 cells / Calcium mobilization[5] |
| Apelin-13 | 0.7 | 0.05 | CHO-K1 cells / cAMP Assay[6] |
| [Pyr1]apelin-13 | 0.35 | - | Human left ventricle binding assay[7] |
Table 2: this compound Induced Downstream Signaling Events
| Signaling Event | EC50 / Concentration | Time to Peak Activation | Cell Type |
| ERK1/2 Phosphorylation | ~10 nM (significant activation) | 15 minutes | HEK293 cells overexpressing human APJ[5] |
| Intracellular Ca2+ Mobilization | 0.18 ± 0.04 nM | Seconds | APJ-Gαq16 cells[5] |
| Nitric Oxide Production | 10-8 mol/L | 5 minutes | Pulmonary microvascular endothelial cells[8] |
| β-Arrestin 1 Recruitment | 7.1 ± 0.5 x 10-8 M (for K16P, an Apelin-17 analog) | ~15 minutes | HEK293 cells[4] |
| β-Arrestin 2 Recruitment | 6.8 ± 0.57 x 10-8 M (for K16P, an Apelin-17 analog) | ~15 minutes | HEK293 cells[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Experimental Workflow Overview
Receptor Binding Assay
This protocol determines the binding affinity of this compound to the APJ receptor using a competitive radioligand binding assay.
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Materials:
-
Procedure:
-
Incubate a fixed concentration of [125I]-Apelin-13 with cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to a Ki value.
-
cAMP Accumulation Assay (Gαi Activation)
This assay measures the inhibition of forskolin-stimulated cAMP production by this compound.
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Materials:
-
This compound.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[9]
-
cAMP detection kit (e.g., TR-FRET based).
-
384-well white plates.
-
-
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Pre-treat cells with various concentrations of this compound for 30 minutes at room temperature.[9]
-
Stimulate cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
-
Calcium Mobilization Assay (Gαq Activation)
This assay measures the increase in intracellular calcium concentration upon this compound stimulation.
-
Cell Lines: CHO cells co-expressing the APJ receptor and a promiscuous G protein like Gα16 (to amplify the signal).[3]
-
Materials:
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS with 20 mM HEPES.[3]
-
Probenecid.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Load cells with the calcium-sensitive dye for a specified time at 37°C.
-
Wash the cells with assay buffer.
-
Measure baseline fluorescence.
-
Inject various concentrations of this compound and immediately measure the change in fluorescence over time.
-
Determine the EC50 value from the peak fluorescence response.
-
Western Blot for Phosphorylated ERK, Akt, and eNOS
This protocol detects the phosphorylation of key downstream signaling molecules.
-
Cell Lines: HUVECs, HEK293-APJ, or other relevant cell types.
-
Materials:
-
This compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting equipment.
-
-
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Conclusion
The this compound signaling pathway, through its intricate network of G protein- and β-arrestin-mediated events, plays a pivotal role in a multitude of physiological processes. A thorough understanding of its activation and downstream consequences is crucial for the development of novel therapeutic strategies for cardiovascular and metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this important signaling system.
References
- 1. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apelin promotes NO release involving the mechanism of Akt/eNOS in pulmonary endothelial cells [jms.fudan.edu.cn]
- 9. benchchem.com [benchchem.com]
Apelin-12: A Comprehensive Technical Guide on its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apelin-12 is a potent endogenous peptide belonging to the apelin family, which exerts a wide array of physiological effects through its interaction with the G protein-coupled APJ receptor. This technical guide offers an in-depth exploration of the multifaceted functions of this compound, with a particular focus on its roles in the cardiovascular, metabolic, and neurological systems. We delve into the signaling pathways activated by this compound, present key quantitative data from seminal studies in clearly structured tables, and provide detailed experimental methodologies for investigating its activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the apelin system.
Introduction
The discovery of the apelin peptide family and its endogenous receptor, APJ, has opened new avenues for understanding physiological and pathological processes. Apelin is synthesized as a 77-amino acid prepropeptide, which is then cleaved into several active fragments, including Apelin-36, Apelin-17, Apelin-13, and this compound.[1][2] Among these, this compound, a 12-amino acid peptide, is a potent and biologically active isoform.[3] This guide focuses specifically on the physiological functions of this compound, providing a detailed overview of its mechanism of action and systemic effects.
The this compound/APJ Signaling Axis
This compound exerts its effects by binding to the APJ receptor, a class A G protein-coupled receptor (GPCR). The activation of the APJ receptor by this compound initiates a cascade of intracellular signaling events that are cell-type specific and can involve multiple G protein subtypes.
G Protein-Coupled Signaling Pathways
Upon binding of this compound, the APJ receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound/APJ signaling activates other key pathways, including the phospholipase C (PLC) pathway, which mobilizes intracellular calcium, and the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and metabolism.[4][5]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
- 5. cusabio.com [cusabio.com]
Apelin-12: A Technical Guide to its Neuroprotective Mechanisms and Pro-Cognitive Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apelin, an endogenous peptide ligand for the G protein-coupled APJ receptor, has emerged as a significant neuromodulator with profound implications for neuronal health and cognitive processes. Among its isoforms, Apelin-12 is a subject of growing interest for its potent neuroprotective effects, particularly in the context of ischemic brain injury and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its role in cognitive function, detailed experimental protocols for its study, and quantitative data from key preclinical models. The document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics for neurological disorders.
The Apelin/APJ System
The Apelin/APJ system is widely expressed throughout the central nervous system (CNS), including in critical areas for learning and memory such as the hippocampus.[1] The system consists of various peptide isoforms (this compound, -13, -17, -36) derived from a 77-amino acid preproprotein, all of which bind to and activate the APJ receptor.[1] This activation triggers a cascade of intracellular signaling events that are central to the system's neuroprotective and cognitive-enhancing functions. While Apelin-13 is the most studied isoform, this compound demonstrates significant and distinct therapeutic potential.[2]
Neuroprotective Role of this compound
This compound exerts robust neuroprotection, primarily demonstrated in models of cerebral ischemia-reperfusion (I/R) injury. Its mechanisms are multifaceted, targeting key pathways involved in apoptosis, stress signaling, and inflammation.
Inhibition of Apoptotic and Stress Signaling Pathways
A primary mechanism of this compound-mediated neuroprotection is the direct inhibition of pro-apoptotic signaling cascades. In mouse models of middle cerebral artery occlusion (MCAO), this compound administration significantly reduces neuronal apoptosis in the ischemic penumbra.[3][4] This is achieved by modulating key signaling molecules:
-
Inhibition of JNK and p38 MAPK: this compound significantly reduces the phosphorylation (activation) of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK).[3][4][5] These kinases are key mediators of stress-induced apoptosis, and their inhibition is a critical neuroprotective event.[1]
-
Regulation of Bcl-2 Family Proteins: Treatment with this compound leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[3][5] This shift in the Bax/Bcl-2 ratio prevents the mitochondrial release of cytochrome c and subsequent caspase activation.
-
Suppression of Caspase-3 Activity: this compound directly downregulates the expression and activity of cleaved caspase-3, the principal executioner caspase in the apoptotic cascade.[3][5]
The following diagram illustrates the anti-apoptotic signaling pathway of this compound.
References
- 1. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin-13 Protects Neurons by Attenuating Early-Stage Postspinal Cord Injury Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term potentiation of synaptic transmission in the adult mouse insular cortex: multielectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin acts in the subfornical organ to influence neuronal excitability and cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-12 and the Regulation of Fluid Balance: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the role of Apelin-12, a potent isoform of the apelin peptide family, in the complex regulation of fluid homeostasis. We will explore its central and peripheral mechanisms of action, detail its interaction with the vasopressin system, and present quantitative data from key studies. This document also includes detailed experimental protocols and visualizes critical signaling pathways to support further research and drug development in this area.
Introduction: The Apelin/APJ System
Apelin is an endogenous peptide that acts as the ligand for the G protein-coupled receptor, APJ.[1][2] The preproapelin gene encodes a 77-amino acid precursor, which is cleaved into several active fragments, including Apelin-36, Apelin-17, Apelin-13 (B560349), and the particularly potent this compound.[3][4] The apelin/APJ system is widely distributed throughout the central nervous system and peripheral tissues, including the hypothalamus, pituitary, heart, kidney, and blood vessels, implicating it in a wide array of physiological processes.[5][6][7] A primary and critical function of this system is the regulation of body fluid homeostasis, where it often acts in opposition to the classical arginine vasopressin (AVP) system.[3][5]
Central Regulation of Fluid Balance
This compound exerts significant control over fluid balance through its actions within the central nervous system, primarily within key hypothalamic nuclei.
Hypothalamic Action and Interaction with Vasopressin
The supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus contain the magnocellular neurosecretory cells (MNCs) that synthesize AVP, the body's primary antidiuretic hormone.[8][9] Apelin and its APJ receptor are co-localized with AVP in these same neurons, setting the stage for a direct and intricate regulatory relationship.[3][10]
Central administration of apelin peptides has been shown to inhibit the electrical activity (phasic firing) of AVP-producing neurons.[3][8] This inhibitory action reduces the systemic release of AVP from the posterior pituitary, leading to an increase in diuresis (water excretion).[3][11] This positions apelin as a natural antagonist to the water-retaining effects of AVP. The regulation is reciprocal; conditions like dehydration that stimulate AVP release lead to an accumulation of apelin within the hypothalamic neurons and decreased plasma apelin levels, which removes the inhibitory brake on AVP secretion.[3][12] Conversely, water loading inhibits AVP release and increases plasma apelin, promoting diuresis.[11][12]
Effects on Thirst and Water Intake
The role of centrally administered apelin on water intake has yielded conflicting results in the literature, suggesting a complex, context-dependent function. Some studies report that intracerebroventricular (ICV) injection of apelin inhibits dehydration-induced water intake.[3] Other research indicates that ICV administration of apelin-13 can dose-dependently increase drinking behavior and water intake in normally hydrated rats.[13] Further studies found no significant changes in water intake following central this compound injection.[14] These discrepancies may arise from differences in experimental conditions, the specific apelin isoform used, and the hydration status of the animal models.[15]
Peripheral Regulation of Fluid Balance
This compound also regulates fluid balance through direct actions on the kidney, complementing its central effects.
Renal Hemodynamics and Diuresis
The APJ receptor is expressed in the glomeruli and vasa recta of the kidney.[7][12] Apelin promotes vasodilation of both afferent and efferent arterioles, which can increase renal blood flow and contribute to its diuretic effect.[7][16]
Action on the Collecting Duct
The renal collecting duct is the final site of water reabsorption, a process tightly controlled by AVP. AVP binds to the V2 receptor, initiating a cAMP-PKA signaling cascade that promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of principal cells, thereby increasing water permeability and retention.[17][18] Apelin directly counteracts this process. In kidney collecting duct cells, apelin has been shown to:
-
Inhibit AVP-induced cAMP production.[19]
-
Reduce the expression of AQP2 mRNA and protein.[18]
-
Decrease the translocation and insertion of AQP2 channels into the cell membrane.[18][20]
This direct renal action enhances the aquaretic (water-excreting) effect of apelin, independent of its central inhibition of AVP release.[11][21]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the effects of apelin peptides on fluid balance parameters.
Table 1: Central Effects of Apelin Administration on Fluid Balance
| Parameter | Species | Apelin Isoform/Dose | Route | Result | Reference |
|---|---|---|---|---|---|
| Water Intake | Rat | Apelin-13 (10 nmol) | ICV | ~6-fold increase at 1 hour | [13] |
| Water Intake | Rat | This compound (1, 3, 10 nmol) | ICV | No significant change observed | [14] |
| AVP Release (Basal) | Rat (SON explants) | Apelin-13 | In vitro | 78% decrease | [22] |
| AVP Release (K+-stimulated) | Rat (SON explants) | Apelin-13 | In vitro | 57% decrease | [22] |
| Plasma AVP | Lactating Rat | Apelin-17 | ICV | Significant reduction | [3] |
| Firing Rate of AVP Neurons | Rat | Apelin-13 | Microdialysis onto SON | Increased firing rate |[22][23] |
Table 2: Peripheral Effects of Apelin Administration on Fluid Balance
| Parameter | Species | Apelin Isoform/Dose | Route | Result | Reference |
|---|---|---|---|---|---|
| Diuresis | Lactating Rat | K17F (Apelin-17) | IV | Significant increase in urine volume | [20] |
| Urine Osmolality | Lactating Rat | K17F (Apelin-17) | IV | Significant decrease | [20] |
| AQP2 mRNA Expression | Mouse (mpkCCD cells) | Apelin-13 | In vitro | 80% reduction after 24h (vs. AVP) | [18] |
| Plasma Apelin | Human | Hypertonic Saline Infusion | IV | Significant linear decrease | [12] |
| Plasma Apelin | Human | Water Loading | Oral | Rapid, significant increase |[12] |
Signaling Pathways and Logical Relationships
Visualizing the molecular pathways and physiological interactions is crucial for understanding the role of this compound.
Caption: this compound/APJ signaling pathway.
Caption: Opposing actions of Apelin and AVP.
Experimental Protocols
The following section details a generalized, representative protocol for investigating the central effects of this compound on fluid balance in a rodent model.
Intracerebroventricular (ICV) Cannulation and Injection
Objective: To administer this compound directly into the cerebral ventricles of a rat to study its central effects on water intake and hormonal release, bypassing the blood-brain barrier.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula (22-gauge)
-
Dental cement
-
Microinjection pump and Hamilton syringe
-
This compound peptide (lyophilized)
-
Sterile saline (0.9%) vehicle
-
Metabolic cages for monitoring water intake and urine output
Procedure:
-
Animal Preparation & Acclimatization: House rats individually for at least one week prior to surgery to acclimatize them to handling and single-cage conditions.[24] Provide ad libitum access to food and water.
-
Surgical Cannula Implantation:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates relative to bregma are: -0.8 mm anteroposterior, ±1.5 mm mediolateral, -3.5 mm dorsoventral.
-
Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for 5-7 days post-surgery.
-
-
This compound Solution Preparation:
-
On the day of the experiment, dissolve lyophilized this compound in sterile 0.9% saline to the desired final concentration (e.g., for a 3 nmol dose in a 5 µL injection volume, prepare a 0.6 nmol/µL solution).
-
-
ICV Injection Protocol:
-
Gently restrain the conscious, freely moving rat. Remove the dummy cannula and insert the internal injection cannula (which extends ~1 mm beyond the guide).
-
Connect the injection cannula to the Hamilton syringe via tubing.
-
Infuse the this compound solution or saline vehicle over a period of 1-2 minutes (e.g., 5 µL volume).[25]
-
Leave the injector in place for an additional 60 seconds to prevent backflow upon removal.
-
Replace the dummy cannula.
-
-
Post-Injection Monitoring and Data Collection:
-
Immediately place the animal in a metabolic cage with a pre-weighed water bottle.
-
Measure cumulative water intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h).[13]
-
Collect urine to measure volume and osmolality.
-
At specified endpoints, blood samples can be collected via tail-nick or terminal cardiac puncture for hormonal analysis (e.g., AVP, corticosterone) by ELISA or RIA.[13][26]
-
Caption: General experimental workflow for ICV studies.
Implications for Drug Development
The dual central and peripheral actions of this compound make the APJ receptor a compelling target for therapeutic intervention in fluid balance disorders.
-
Hyponatremia: In conditions of excessive AVP secretion (Syndrome of Inappropriate Antidiuretic Hormone, SIADH), APJ agonists could offer a powerful aquaretic effect to correct low plasma sodium by inhibiting AVP release and directly blocking its renal action.[11] Metabolically stable apelin analogs are being developed to overcome the short half-life of native peptides, showing promise in improving hyponatremia in preclinical models.[11][21]
-
Polycystic Kidney Disease (PKD): Given that AVP drives cyst growth in ADPKD, and AVP antagonists are an approved therapy, the apelin system presents an alternative or complementary therapeutic avenue by naturally opposing AVP signaling.[16][19]
The development of biased agonists that selectively target specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) could further refine therapeutic strategies, potentially maximizing the desired aquaretic effects while minimizing off-target actions.[17]
Conclusion
This compound is a critical regulator of fluid homeostasis, acting as a physiological counterweight to arginine vasopressin. Its inhibitory effects on AVP neuron activity and systemic release, combined with its direct aquaretic actions in the kidney collecting duct, underscore its importance in promoting diuresis. The reciprocal regulation of the apelin and AVP systems in response to osmotic stress highlights a finely tuned "Yin and Yang" mechanism for maintaining water balance. Further elucidation of the complex effects of apelin on thirst and the development of long-acting, stable APJ receptor agonists hold significant promise for treating disorders of water metabolism.
References
- 1. cusabio.com [cusabio.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. pnas.org [pnas.org]
- 4. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Apelin in the Control of Body Fluid Homeostasis and Cardiovascular Functions | Bentham Science [benthamscience.com]
- 7. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 8. Physiological regulation of magnocellular neurosecretory cell activity: Integration of intrinsic, local and afferent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological regulation of magnocellular neurosecretory cell activity: integration of intrinsic, local and afferent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Apelin and Vasopressin: The Yin and Yang of Water Balance [frontiersin.org]
- 12. Reciprocal Regulation of Plasma Apelin and Vasopressin by Osmotic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of centrally administered apelin-13 on food intake, water intake and pituitary hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of this compound on nocturnal food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of central and peripheral injections of apelin on fluid intake and cardiovascular parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The therapeutic potential of apelin in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolically stable apelin analogs: development and functional role in water balance and cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 19. Apelin is altered in subjects with autosomal dominant polycystic kidney disease and preserved kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Apelin and Vasopressin: The Yin and Yang of Water Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of apelin on the electrical activity of hypothalamic magnocellular vasopressin and oxytocin neurons and somatodendritic Peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Intravenous Administration of Pyroglutamyl Apelin-13 Alleviates Murine Inflammatory Pain via the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Intracerebroventricular injection of apelin-13 reduces food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Apelin-13 and APJ in paraventricular nucleus contribute to hypertension via sympathetic activation and vasopressin release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Apelin-12 and its Involvement in Glucose Metabolism: A Technical Guide for Researchers
Abstract
Apelin is an endogenous peptide hormone and a key component of the apelinergic system, which exerts a wide range of physiological effects by binding to the G-protein coupled receptor, APJ. Among its various isoforms, Apelin-12 is a potent regulator of energy metabolism. Emerging evidence has strongly linked the Apelin/APJ system to glucose homeostasis, highlighting its role in improving insulin (B600854) sensitivity, enhancing glucose uptake in peripheral tissues, and modulating pancreatic beta-cell function. Plasma apelin concentrations are frequently elevated in states of insulin resistance and obesity, suggesting a compensatory mechanism.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound influences glucose metabolism, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and illustrates the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of the Apelin/APJ system for metabolic diseases such as type 2 diabetes.
Core Mechanisms of this compound in Glucose Homeostasis
This compound plays a crucial role in regulating blood glucose levels primarily by enhancing glucose uptake in insulin-sensitive tissues, such as skeletal muscle, adipose tissue, and the heart.[3][4][5] This action improves overall glucose utilization and insulin sensitivity.[2][5]
Enhancement of Glucose Uptake and Key Signaling Pathways
This compound stimulates glucose uptake through multiple signaling cascades that can be both independent of and synergistic with the canonical insulin signaling pathway. The binding of this compound to its receptor, APJ, which is coupled to an inhibitory G-protein (Gαi), triggers these downstream effects.[2][5][6]
The primary mechanisms include:
-
Activation of AMP-activated protein kinase (AMPK): This is a central pathway for apelin's metabolic actions.[1][4] this compound binding to the APJ receptor leads to the phosphorylation and activation of AMPK.[7] Activated AMPK promotes glucose uptake and fatty acid oxidation.[5] The abrogation of apelin-induced glucose uptake following AMPK inhibition confirms the critical role of this enzyme.[1][2][8]
-
Involvement of the PI3K/Akt Pathway: this compound can also stimulate key components of the insulin signaling pathway, including phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt).[1][5][9] Activation of Akt contributes to the translocation of glucose transporters to the cell surface.[10]
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: The AMPK and Akt pathways converge on the activation of eNOS, which produces nitric oxide (NO).[1][4][9] NO is a signaling molecule that can facilitate glucose transport. While some studies highlight the importance of eNOS in vivo, its direct role in muscle cells in vitro is less certain.[4][5]
These signaling events culminate in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, which is the rate-limiting step for glucose entry into muscle and fat cells.[5][10][11]
This compound and Pancreatic Beta-Cell Function
The role of this compound in regulating insulin secretion from pancreatic beta-cells is complex, with studies reporting seemingly contradictory effects.
Biphasic Modulation of Insulin Secretion
Several studies demonstrate that apelin directly inhibits glucose-stimulated insulin secretion in pancreatic islets.[3][4][12] This inhibitory action is thought to function as a negative feedback loop, given that insulin itself stimulates apelin production in adipocytes.[2][13] The underlying mechanism involves the APJ receptor-mediated activation of PI3K, which in turn activates phosphodiesterase 3B (PDE3B).[14] PDE3B hydrolyzes cyclic AMP (cAMP), a key second messenger that promotes insulin exocytosis. The resulting suppression of cAMP levels dampens the insulin secretory response.[12][14]
Conversely, other reports suggest that long-term administration of apelin can improve pancreatic islet mass and function in diabetic animal models, leading to increased serum insulin levels.[13][15] This suggests that apelin may have a protective or proliferative role in the pancreas under chronic pathological conditions, contrasting with its acute inhibitory effect on secretion.[16]
Quantitative Data Summary
The metabolic effects of apelin have been quantified in numerous in vivo and in vitro studies. The following tables summarize key findings.
Table 1: Effects of Apelin Administration on Glucose Metabolism in Animal Models
| Animal Model | Apelin Isoform & Dose | Duration | Key Metabolic Outcomes | Reference |
|---|---|---|---|---|
| APKO Mice | Apelin-13 (osmotic pump) | 4 weeks | - Improved insulin sensitivity (ITT/GTT) - Decreased fasting insulin - Increased adiponectin levels | [2][8] |
| db/db Mice | Apelin-13 (osmotic pump) | 4 weeks | - Improved insulin sensitivity (ITT/GTT) - Significantly decreased insulin levels - Increased adiponectin levels | [17] |
| Healthy Rats | Apelin (IP injection) | Acute | - Decreased serum glucose & insulin - Decreased HOMA-IR | [12] |
| Type II Diabetic Rats | Apelin (IP injection) | Acute | - Decreased serum glucose & insulin - Decreased HOMA-IR | [12] |
| Type I Diabetic Rats | Apelin (IP injection) | Acute | - Decreased serum glucose - Increased HOMA-β (beta-cell function) | [12] |
| STZ-Diabetic Rats | this compound Analogue (Metilin) | Chronic | - Decreased blood glucose - Improved mitochondrial respiration in heart |[18] |
Table 2: In Vitro Effects of Apelin on Glucose Uptake and Signaling
| Cell Line | Apelin Isoform & Conc. | Key Outcomes | Mechanism | Reference |
|---|---|---|---|---|
| C2C12 Myotubes | Apelin-13 | - Increased glucose uptake - Increased Akt phosphorylation | - Gαi and AMPK-dependent - Partially diminished by PI3K inhibitor | [2][8] |
| Isolated Mouse Soleus Muscle | Apelin | - Stimulated glucose transport (additive to insulin) | - Dependent on AMPK and eNOS | [4] |
| 3T3-L1 Adipocytes (Insulin-Resistant) | Apelin (overexpression) | - 35% increase in insulin-stimulated glucose uptake - Increased GLUT4 translocation | - Mediated by Akt and eNOS pathways | [10] |
| H9C2 Cardiomyoblasts | Apelin-13 (100 nM) | - Increased glucose uptake | - Dependent on AMPK |[11] |
Key Experimental Protocols
Reproducible and standardized protocols are essential for studying the effects of this compound on glucose metabolism.
In Vivo Assessment: Insulin Tolerance Test (ITT)
The ITT is a gold-standard procedure to assess whole-body insulin sensitivity in animal models following apelin treatment.[19]
Principle: Exogenous insulin is administered to induce hypoglycemia. In insulin-sensitive animals, blood glucose levels drop rapidly. Insulin resistance is characterized by a slower or blunted decline in blood glucose.[19][20]
Methodology:
-
Animal Preparation: Fast mice or rats for 4-6 hours with free access to water.[20][21]
-
Baseline Measurement (t=0): Obtain a baseline blood sample from the tail vein to measure blood glucose.
-
Insulin Administration: Administer human regular insulin via intraperitoneal (IP) injection. The dose must be optimized based on the model's sensitivity (e.g., 0.15 U/kg for normal subjects, 0.2-0.3 U/kg for insulin-resistant models).[21][22][23]
-
Timed Blood Sampling: Collect blood samples at regular intervals post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).[23]
-
Glucose Measurement: Measure blood glucose at each time point using a standard glucometer.
-
Data Analysis: Plot blood glucose concentration against time. Calculate the area under the curve (AUC) or the glucose disappearance rate (Kitt). A lower AUC or a faster Kitt indicates greater insulin sensitivity.[19]
In Vitro Assessment: 2-NBDG Glucose Uptake Assay
This cell-based assay quantifies glucose uptake in cultured cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes) in response to this compound.
Principle: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescently-labeled deoxyglucose analog. It is transported into cells via glucose transporters. Once inside, it is phosphorylated and trapped, allowing for quantification of uptake via fluorescence measurement.[24][25]
Methodology:
-
Cell Culture: Seed cells (e.g., C2C12 myoblasts) in a 96-well black, clear-bottom plate and differentiate them into myotubes.[24]
-
Serum Starvation: Wash cells and incubate in serum-free, glucose-free medium for a defined period (e.g., 2 hours) to lower basal glucose transport.[26]
-
Stimulation: Treat cells with the desired concentration of this compound or controls (e.g., vehicle, insulin) for a specified time (e.g., 30-120 minutes).[11]
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of ~150 µg/ml and incubate for 15-30 minutes at 37°C.[24][26]
-
Terminate Uptake: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop the uptake process and remove extracellular fluorescence.[26]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize fluorescence readings to cell number or protein content. Express data as a fold change relative to the vehicle-treated control group.
Therapeutic Potential and Future Directions
The ability of this compound and other APJ agonists to improve insulin sensitivity and glucose utilization, often bypassing defective insulin signaling pathways, makes the apelinergic system a highly attractive target for the treatment of type 2 diabetes and obesity.[4][16][27] Apelin may also offer cardioprotective benefits, which is significant given the high incidence of cardiovascular complications in diabetic patients.[7][13]
However, a major challenge for the therapeutic use of native apelin peptides, including this compound, is their very short biological half-life due to rapid enzymatic degradation.[16] Current research is focused on developing stable, long-acting apelin analogues and non-peptide APJ agonists to overcome this limitation.[18][28] The development of such compounds could provide a novel class of therapeutics for managing metabolic disorders.[16][27]
References
- 1. Apelin and insulin resistance: another arrow for the quiver? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Apelin and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apelin and energy metabolism [frontiersin.org]
- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Apelin Ameliorates High Glucose-Induced Downregulation of Connexin 43 via AMPK-Dependent Pathway in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apelin is necessary for the maintenance of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Apelin Enhances Glucose Utilization via Induction of GLUT4 Translocation through AKt and eNOS Pathways in 3T3-L1 Adipocytes [aber.apacsci.com]
- 11. In vivo, ex vivo, and in vitro studies on apelin's effect on myocardial glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The Role of Apelin–APJ System in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apelin inhibits insulin secretion in pancreatic beta-cells by activation of PI3-kinase-phosphodiesterase 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 16. Potential Therapeutic Role for Apelin and Related Peptides in Diabetes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. The structural analogue of this compound prevents energy disorders in the heart in experimental type 1 diabetes mellitus [pbmc.ibmc.msk.ru]
- 19. Insulin tolerance test - Wikipedia [en.wikipedia.org]
- 20. ekg.org.hk [ekg.org.hk]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. mft.nhs.uk [mft.nhs.uk]
- 23. pitu.ca [pitu.ca]
- 24. researchgate.net [researchgate.net]
- 25. revvity.com [revvity.com]
- 26. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 27. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 28. mdpi.com [mdpi.com]
Apelin-12 Receptor (APJ) Distribution in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin-12 receptor, officially known as the Angiotensin II receptor-like 1 (APJ), is a G protein-coupled receptor that plays a crucial role in a multitude of physiological processes. Its endogenous ligand, apelin, and the more recently discovered Elabela/Toddler, trigger signaling cascades that are implicated in cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism. Given its widespread distribution and therapeutic potential in various diseases, a thorough understanding of its tissue-specific expression is paramount for targeted drug development and research. This technical guide provides a comprehensive overview of the APJ receptor's distribution in human tissues, detailed experimental protocols for its detection and quantification, and a schematic of its signaling pathways.
Quantitative Distribution of APJ Receptor in Human Tissues
The expression of the APJ receptor varies significantly across different human tissues. Quantitative analysis, primarily through radioligand binding assays, has provided valuable insights into the receptor density in specific organs. The following table summarizes the available quantitative data on APJ receptor expression.
| Tissue | APJ Expression Level (Bmax) | Reference |
| Heart (Left Ventricle) | 4.2 fmol/mg protein | [1] |
| Kidney | 15.41 ± 2.29 fmol/mg protein | [2] |
| Placenta | mRNA expression detected at similar levels in JEG-3 and BeWo cell lines. | [1][3] |
APJ Receptor Signaling Pathways
Upon binding of this compound, the APJ receptor can couple to different G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades. This leads to the regulation of various cellular processes. A diagram of the key signaling pathways is presented below.
Experimental Protocols
Accurate determination of APJ receptor distribution requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for APJ Receptor Quantification
This protocol is adapted for the use of [125I]-(Pyr1)Apelin-13 to determine the density of APJ receptors in human tissue homogenates.
a. Tissue Homogenization:
-
Excise fresh or frozen human tissue and place in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail).
-
Homogenize the tissue using a Polytron or similar homogenizer at 4°C.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
b. Saturation Binding Assay:
-
In a 96-well plate, add 150 µL of the membrane preparation (50-120 µg of protein).
-
Add 50 µL of binding buffer for total binding wells and 50 µL of a high concentration of unlabeled apelin-13 (B560349) (e.g., 1 µM) for non-specific binding wells.
-
Add 50 µL of [125I]-(Pyr1)Apelin-13 at increasing concentrations (e.g., 0.01 to 5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Bmax (receptor density) and Kd (dissociation constant) by non-linear regression analysis of the specific binding data.
Immunohistochemistry (IHC) for APJ Receptor Localization
This protocol provides a general framework for the immunohistochemical staining of APJ receptor in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
a. Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections by immersing in xylene (2 changes for 5 minutes each).
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (10 mM sodium citrate, pH 6.0) and heating in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
c. Staining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Wash the sections with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the sections with a validated primary antibody against the APJ receptor (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Visualize the staining by adding a peroxidase substrate (e.g., DAB) and incubating until the desired color intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip.
Quantitative Real-Time PCR (qRT-PCR) for APJ mRNA Expression
This protocol outlines the steps for quantifying APJ (APLNR) mRNA levels in human tissue.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from human tissue samples using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
b. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the APLNR gene, and a suitable SYBR Green or TaqMan master mix.
-
Use a validated primer set for human APLNR. For example:
-
Forward Primer: 5'-ACTTCCGCAAGGAACGCATCGA-3'
-
Reverse Primer: 5'-ACAGCGTCTTCACCAGGTGGTA-3'[8]
-
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of APLNR mRNA. For absolute quantification, a standard curve of known concentrations of a plasmid containing the APLNR cDNA should be generated.
Conclusion
The this compound receptor (APJ) is a widely distributed receptor with significant physiological and pathological relevance. This technical guide provides a summary of its quantitative distribution in human tissues, a visual representation of its signaling pathways, and detailed experimental protocols for its study. A comprehensive understanding of the tissue-specific expression and signaling of the APJ receptor is critical for the development of novel therapeutics targeting this important system. Further research is warranted to obtain more extensive quantitative data on APJ receptor density across a broader range of human tissues.
References
- 1. Apelin and apelin receptor in human placenta: Expression, signalling pathway and regulation of trophoblast JEG-3 and BeWo cells proliferation and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin is expressed throughout the human kidney, is elevated in chronic kidney disease & associates independently with decline in kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin and apelin receptor in human placenta: Expression, signalling pathway and regulation of trophoblast JEG‑3 and BeWo cells proliferation and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. Pharmacological and immunohistochemical characterization of the APJ receptor and its endogenous ligand apelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic potential of apelin in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of changes of apelin and apelin receptor (APJ) expression in cervix-uterus and placental axis in an LPS-induced preterm labor model | The International Journal of Developmental Biology [ijdb.ehu.eus]
An In-depth Technical Guide to the Intracellular Signaling Cascades of Apelin-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core intracellular signaling cascades initiated by Apelin-12, an endogenous peptide ligand for the G protein-coupled receptor, APJ. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes the intricate signaling networks to facilitate further research and therapeutic development targeting the apelinergic system.
Core Signaling Pathways of this compound
Upon binding to its cognate receptor, APJ, this compound triggers a cascade of intracellular events primarily through the activation of heterotrimeric G proteins of the Gαi and Gαq subtypes.[1] This initial activation subsequently modulates three principal downstream signaling pathways:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Crucial for cell survival, proliferation, and metabolism.
-
Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway: A key regulator of cell growth, differentiation, and survival.
-
Phospholipase C (PLC)/Inositol Trisphosphate (IP3) Pathway: Primarily involved in the regulation of intracellular calcium levels and downstream effector functions.
These pathways are interconnected and contribute to the diverse physiological effects of this compound, including cardiovascular homeostasis, angiogenesis, and neuroprotection.[2][3][4]
Quantitative Data Summary
The following tables provide a consolidated summary of quantitative data related to the interaction of this compound and other apelin isoforms with the APJ receptor and their downstream signaling events.
Table 1: Apelin Receptor Binding Affinities and Functional Potencies
| Peptide | Receptor Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Cell Type/Assay |
| This compound | Not explicitly quantified | 0.18 ± 0.04 | APJ-Gαq16 cells / Calcium mobilization[2] |
| Apelin-13 | 8.33 ± 0.03 | 0.37 | CHO cells / cAMP inhibition[5][6] |
| [Pyr1]-Apelin-13 | Not explicitly quantified | -9.93 ± 0.03 (log EC₅₀) | CHO cells / cAMP inhibition[7] |
| Apelin-17 | 4.65 ± 0.03 | 1.56 ± 0.11 | APJ-Gαq16 cells / Calcium mobilization[2][6] |
| Apelin-36 | 1.73 ± 0.02 | 2.69 ± 0.26 | APJ-Gαq16 cells / Calcium mobilization[2][6] |
Table 2: this compound Induced Downstream Signaling Events
| Signaling Event | EC₅₀ / Concentration | Time to Peak Activation | Cell Type |
| ERK1/2 Phosphorylation | 10-100 nM (dose-dependent) | 15 minutes | HEK293 cells overexpressing human APJ[8] |
| Akt Phosphorylation | 10⁻⁸ mol/L | 5 minutes | Pulmonary microvascular endothelial cells[9] |
| Intracellular Ca²⁺ Mobilization | 0.18 ± 0.04 nM | Seconds | APJ-Gαq16 cells[2] |
| Nitric Oxide Production | 10⁻⁹ - 10⁻⁷ mol/L (dose-dependent) | 5 minutes | Pulmonary microvascular endothelial cells[9][10] |
| cAMP Inhibition | 10 nM | Not specified | Not specified[5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core intracellular signaling cascades activated by this compound.
PI3K/Akt Signaling Pathway
This compound binding to the APJ receptor, coupled to Gαi, activates Phosphoinositide 3-Kinase (PI3K).[11] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to the phosphorylation and activation of Akt. Activated Akt proceeds to phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS) and mammalian target of rapamycin (B549165) (mTOR), thereby regulating cell survival, proliferation, and metabolism.[12][13]
ERK/MAPK Signaling Pathway
The activation of the APJ receptor by this compound can also initiate the ERK/MAPK signaling cascade. This is often mediated through Gαi and can involve protein kinase C (PKC).[3] This pathway begins with the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK).[14] Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of various transcription factors, such as myocyte enhancer factor-2 (MEF2), leading to changes in gene expression that control cell proliferation, differentiation, and survival.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apelin promotes NO release involving the mechanism of Akt/eNOS in pulmonary endothelial cells [jms.fudan.edu.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. APLN promotes hepatocellular carcinoma through activating PI3K/Akt pathway and is a druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apelin inhibits the proliferation and migration of rat PASMCs via the activation of PI3K/Akt/mTOR signal and the inhibition of autophagy under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apelin-APJ signaling is a critical regulator of endothelial MEF2 activation in cardiovascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
Methodological & Application
Measuring Apelin-12 Levels in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled receptor APJ. It is synthesized as a 77-amino acid prepropeptide, which is then cleaved into several active isoforms, including Apelin-12, Apelin-13, and Apelin-36.[1][2] These peptides are involved in a wide range of physiological processes, making them significant targets in drug development and disease research. Apelin and its receptor are widely expressed in various tissues, including the heart, lungs, kidneys, and central nervous system.[3] The apelin/APJ system is a key regulator of cardiovascular homeostasis, with functions including the regulation of blood pressure, cardiac contractility, and angiogenesis.[4][5][6] Dysregulation of the apelin system has been implicated in cardiovascular diseases, obesity, and cancer.[7] Accurate measurement of this compound levels in human plasma is therefore crucial for understanding its role in pathophysiology and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the quantification of this compound in human plasma using two common methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Apelin Signaling Pathway
The binding of Apelin to its receptor, APJ, triggers a cascade of intracellular signaling events.[4] This signaling is primarily mediated through the activation of G proteins, leading to the modulation of several downstream pathways, including the PI3K/Akt and ERK pathways.[4][8] These pathways are involved in critical cellular processes such as cell proliferation, survival, and migration.[4] The apelin/APJ signaling pathway often counteracts the effects of the renin-angiotensin system.[4]
Caption: this compound signaling pathway.
Quantitative Data Summary
Circulating levels of this compound in human plasma can vary depending on the physiological or pathological state of the individual. The following tables summarize reported concentrations in healthy subjects and in patients with various conditions.
Table 1: Plasma this compound Levels in Healthy Individuals
| Population | Mean Concentration (pg/mL) | Method | Reference |
| Healthy Controls | 205 ± 108 | ELISA | [9] |
| Healthy Controls | 325 ± 152 | ELISA | [9] |
| Healthy Non-Smokers | 800.39 ± 336.01 (ng/L) | ELISA | [10] |
| Healthy Controls | 208 - 466 | Immunoassay | [11][12][13] |
Note: 1 ng/L = 1 pg/mL
Table 2: Plasma this compound Levels in Disease States
| Condition | Patient Group | Mean Concentration (pg/mL) | Method | Reference |
| Cardiovascular Disease | Acute Coronary Syndrome | 221.2 ± 66.7 | ELISA | [14] |
| Cardiovascular Disease | Stable Chronic Ischemic Heart Disease | 254.3 ± 77.9 | ELISA | [14] |
| Cardiovascular Disease | Coronary Artery Disease | Lower than healthy controls | ELISA | [7][15] |
| Cardiovascular Disease | ST-Elevation Myocardial Infarction (STEMI) | Lower than healthy controls | ELISA | [6] |
| Hypertension | High Normal Blood Pressure | 205 ± 108 | ELISA | [9] |
| Moyamoya Disease | Moyamoya Disease Patients | Significantly higher than ICAD and controls | ELISA | [16] |
| Intracranial Atherosclerotic Disease (ICAD) | ICAD Patients | Significantly higher than healthy controls | ELISA | [16] |
| Cancer | Gastric Cancer | Statistically lower than healthy controls | ELISA | [2] |
| Cancer | Lung Malignancies (Smokers) | 2205.54 ± 187.31 (SCC, ng/L) | ELISA | [10] |
| Cancer | Lung Malignancies (Smokers) | 1088.00 ± 136.52 (Adenocarcinoma, ng/L) | ELISA | [10] |
Note: 1 ng/L = 1 pg/mL. SCC = Squamous Cell Carcinoma.
Experimental Protocols
Accurate quantification of this compound requires careful sample handling and adherence to validated protocols. Below are detailed methodologies for plasma collection and for the measurement of this compound by ELISA and LC-MS/MS.
Protocol 1: Human Plasma Collection and Preparation
This protocol is critical for both ELISA and LC-MS/MS methods to ensure sample integrity.
Materials:
-
Vacutainer tubes containing EDTA or citrate (B86180) as an anticoagulant[17]
-
Refrigerated centrifuge
-
Pipettes and sterile, nuclease-free polypropylene (B1209903) tubes
-
-80°C freezer
Procedure:
-
Blood Collection: Collect whole blood from subjects into vacutainer tubes containing an anticoagulant (EDTA or citrate).[17]
-
Initial Incubation: Allow the blood to sit at room temperature for 10-20 minutes.[17]
-
Centrifugation: Centrifuge the blood samples at 2,000-3,000 rpm for 20 minutes at 4°C to separate the plasma from blood cells.[17]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Aliquoting: Aliquot the plasma into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.[1]
Caption: Experimental workflow for measuring this compound.
Protocol 2: this compound Quantification by ELISA
This protocol is based on a standard sandwich or competitive ELISA format, commonly available in commercial kits.[17][18][19][20]
Materials:
-
Human this compound ELISA Kit (e.g., from MyBioSource, Cusabio, FineTest)[19][20][21]
-
Microplate reader capable of measuring absorbance at 450 nm[17]
-
37°C incubator[17]
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Automated plate washer (optional)
Procedure (Example based on a Sandwich ELISA):
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting standards and diluting wash buffers and antibodies.[18]
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[18]
-
Incubation 1: Cover the plate and incubate for 2 hours at 37°C.[18]
-
Add Biotin-antibody: Remove the liquid from each well. Add 100 µL of Biotin-antibody working solution to each well.[18]
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.[18]
-
Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer.[18]
-
Add HRP-avidin: Add 100 µL of HRP-avidin working solution to each well.[18]
-
Incubation 3: Cover the plate and incubate for 1 hour at 37°C.[18]
-
Washing: Aspirate the liquid and wash each well five times with wash buffer.[18]
-
Substrate Reaction: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C, protected from light.[18]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.[18]
-
Calculation: Calculate the concentration of this compound in the samples by comparing their OD values to the standard curve.
Protocol 3: this compound Quantification by LC-MS/MS
LC-MS/MS offers high specificity and the ability to distinguish between different apelin isoforms.[1][22]
Materials:
-
Ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole)[11][12]
-
Solid-phase extraction (SPE) cartridges (e.g., cation-exchange)[11]
-
Reagents for peptide extraction and mobile phases (e.g., acetonitrile (B52724), methanol, formic acid, acetic acid)[1]
-
Stable isotope-labeled this compound internal standard
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 250 µL of plasma, add an internal standard (stable isotope-labeled this compound). Acidify the sample, for example with 4% phosphoric acid.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., cation-exchange) according to the manufacturer's instructions.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the apelin peptides using an appropriate elution buffer (e.g., a mixture of acetonitrile, water, and acetic acid).[1]
-
-
Drying and Reconstitution: Dry the eluent under a stream of nitrogen. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol, 0.5% acetic acid in water).[1]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the peptides using a suitable C18 analytical column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify this compound using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both endogenous this compound and the internal standard.[11]
-
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve prepared with known concentrations of this compound.
Concluding Remarks
The choice between ELISA and LC-MS/MS for measuring this compound in human plasma will depend on the specific research question, required specificity, and available resources. ELISA is a high-throughput and cost-effective method suitable for large-scale clinical studies. However, immunoassays may lack the specificity to distinguish between different apelin isoforms due to antibody cross-reactivity.[1] LC-MS/MS provides higher specificity and the ability to multiplex the analysis of several apelin isoforms simultaneously, making it the gold standard for detailed mechanistic studies.[1][22] Regardless of the method chosen, strict adherence to standardized protocols for sample collection, handling, and analysis is paramount to obtaining reliable and reproducible data.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Apelin signaling pathway | Affinity Biosciences [affbiotech.com]
- 4. cusabio.com [cusabio.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Serum apelin levels and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
- 8. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Assessment of Serum this compound Level in a Variety of Pulmonary Malignancies in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Association of Plasma Apelin Levels with Plaque Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prospective evaluation of the diagnostic value of plasma apelin 12 levels for differentiating patients with moyamoya and intracranial atherosclerotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinogeneclon.com [sinogeneclon.com]
- 18. Human Apelin 12 ELISA Kit [ABIN6975395] - Plasma, Saliva, Serum [antikoerper-online.de]
- 19. mybiosource.com [mybiosource.com]
- 20. Human AP12(Apelin 12) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. chemrxiv.org [chemrxiv.org]
Apelin-12 ELISA Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a peptide hormone that functions as an endogenous ligand for the G protein-coupled receptor APJ. The apelin/APJ system is a critical regulator in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3] Apelin exists in several isoforms, with Apelin-12 being one of the shorter, active fragments.[1] Dysregulation of the apelin system has been implicated in numerous diseases, such as heart failure, hypertension, obesity, and diabetes, making this compound a significant biomarker and therapeutic target.[1][4] This document provides detailed protocols and validation data for a typical this compound Enzyme-Linked Immunosorbent Assay (ELISA) kit, designed for the quantitative measurement of this compound in various biological samples.
Principle of the Assay
The this compound ELISA kit is typically based on the sandwich or competitive ELISA principle.
-
Sandwich ELISA: The microplate wells are pre-coated with a monoclonal antibody specific to this compound. When samples or standards are added, the this compound present binds to the immobilized antibody. A second, biotin-conjugated polyclonal antibody that recognizes a different epitope of this compound is then added, forming a "sandwich." Following a wash step, Streptavidin-HRP is added, which binds to the biotin. Finally, a substrate solution is added, and the resulting color development is proportional to the amount of this compound in the sample.[5]
-
Competitive ELISA: In this format, the microplate is also pre-coated with an antibody specific to this compound. The sample or standard is incubated in the well along with a fixed amount of biotin-labeled this compound. The native this compound in the sample competes with the biotin-labeled this compound for binding to the coated antibody. The amount of bound biotin-labeled this compound is inversely proportional to the concentration of this compound in the sample. The detection then proceeds with the addition of Streptavidin-HRP and a substrate solution.[6][7][8]
Apelin Signaling Pathway
This compound binding to its receptor, APJ, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This activation can lead to various cellular responses, including vasodilation, angiogenesis, and regulation of cardiac contractility. The diagram below illustrates a simplified overview of the key signaling pathways activated by Apelin.[2][9][10]
Caption: this compound Signaling Pathway Overview.
Kit Validation Data
The performance characteristics of this compound ELISA kits are crucial for accurate and reproducible results. The following tables summarize typical validation data.
Table 1: Performance Characteristics
| Parameter | Typical Value |
| Detection Range | 31.25 - 2000 pg/mL |
| Sensitivity | < 20 pg/mL |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 10% |
Table 2: Specificity and Recovery
| Parameter | Details |
| Specificity | No significant cross-reactivity or interference with analogues is observed. Some kits show 100% cross-reactivity with other apelin isoforms like Apelin-13 and Apelin-36.[11][12] |
| Recovery | Spiked samples typically show recovery rates between 88% and 104%.[6][7] |
| Linearity | Serial dilutions of spiked samples demonstrate good linearity, with recovery rates generally within 80-120% of the expected concentration. |
Experimental Protocol
The following is a generalized protocol for an this compound ELISA. Note: Always refer to the specific kit manual for detailed instructions.
Materials Provided
-
Pre-coated 96-well microplate
-
This compound Standard
-
Biotin-conjugated anti-Apelin-12 antibody
-
Streptavidin-HRP
-
Wash Buffer (concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
-
Sample Diluent
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for standard and sample dilutions
-
Absorbent paper
Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer to 1x with deionized or distilled water as instructed in the kit manual.
-
This compound Standard: Reconstitute the lyophilized standard with the provided Sample Diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions.
-
Biotin-conjugated Antibody and Streptavidin-HRP: Prepare working solutions by diluting the concentrated reagents in their respective diluents.
Assay Procedure
The workflow for a typical this compound Sandwich ELISA is depicted below.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sinogeneclon.com [sinogeneclon.com]
- 6. Human AP12(Apelin 12) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. mybiosource.com [mybiosource.com]
- 9. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mybiosource.com [mybiosource.com]
- 12. phoenixpeptide.com [phoenixpeptide.com]
Application Notes and Protocols for Apelin-12 Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a family of endogenous peptides that act as ligands for the G protein-coupled receptor APJ.[1] These peptides are involved in a multitude of physiological processes, including the regulation of blood pressure, cardiac contractility, angiogenesis, and fluid homeostasis.[1][2] Apelin-12 is one of the most potent isoforms of apelin, making it a significant target for research and drug development in cardiovascular and metabolic diseases.[3]
This document provides a detailed protocol for the quantitative determination of this compound in biological samples using a competitive radioimmunoassay (RIA). The RIA technique is highly sensitive and specific, allowing for the precise measurement of picogram quantities of the peptide.[4][5] The principle of this assay is based on the competition between a known amount of radiolabeled this compound and the unlabeled this compound present in the sample for a limited number of binding sites on a specific antibody.[4][6][7] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[6][8]
Principle of the Assay
The this compound RIA is a competitive binding assay. The components of the assay are:
-
This compound Standard: Unlabeled this compound of known concentrations.
-
125I-Apelin-12 (Tracer): A fixed amount of radioactively labeled this compound.
-
Anti-Apelin-12 Antiserum: A limited amount of a specific antibody that binds to this compound.
-
Sample: Containing an unknown amount of unlabeled this compound.
During incubation, the unlabeled this compound in the standards or samples and the 125I-Apelin-12 tracer compete for binding to the anti-Apelin-12 antibody. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction. The radioactivity of the bound fraction is then measured in a gamma counter. The concentration of this compound in the unknown samples is determined by comparing the measured radioactivity to a standard curve generated using the known concentrations of the this compound standards.
Materials and Reagents
-
This compound RIA Kit (or individual components)
-
This compound Standard
-
125I-Apelin-12 Tracer
-
Anti-Apelin-12 Antiserum
-
Assay Buffer
-
Precipitating Reagent (e.g., Goat Anti-Rabbit IgG Serum and Normal Rabbit Serum)
-
Wash Buffer
-
-
Distilled or Deionized Water
-
Vortex Mixer
-
Centrifuge (refrigerated, capable of 3,000 x g)
-
Gamma Counter
-
Pipettes and Pipette Tips
-
Polystyrene or Polypropylene Test Tubes (12 x 75 mm)
Experimental Protocol
Reagent Preparation
-
RIA Buffer: Dilute the concentrated RIA buffer as instructed by the manufacturer. This buffer is typically used for reconstituting other kit components and for sample dilutions.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the RIA buffer to create a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve. A typical range for a peptide RIA standard curve might be from 10 pg/mL to 1280 pg/mL.[1]
-
125I-Apelin-12 Tracer: Reconstitute the tracer with RIA buffer as specified. The final concentration should be sufficient to yield adequate counts per minute (CPM) in the absence of unlabeled peptide (B0).
-
Anti-Apelin-12 Antiserum: Reconstitute and dilute the antiserum with RIA buffer to the working concentration recommended by the manufacturer.
Sample Preparation
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000-3,000 rpm for 20 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until use.
-
Serum: Collect whole blood into tubes without anticoagulant. Allow the blood to clot at room temperature for 10-20 minutes. Centrifuge at 2,000-3,000 rpm for 20 minutes. Collect the serum and store at -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer (e.g., PBS) on ice. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant for analysis.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,000 x g for 20 minutes to remove cells and debris. Collect the supernatant for the assay.
Assay Procedure
-
Set up Assay Tubes: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards, and Unknown Samples.
-
Pipetting:
-
Standards and Samples: Pipette 100 µL of each standard dilution and unknown sample into the corresponding tubes.
-
NSB Tubes: Add 100 µL of RIA buffer.
-
B0 Tubes: Add 100 µL of RIA buffer.
-
-
Add 125I-Apelin-12 Tracer: Add 100 µL of the prepared tracer solution to all tubes except the Total Counts tubes.
-
Add Anti-Apelin-12 Antiserum: Add 100 µL of the diluted antiserum to all tubes except the Total Counts and NSB tubes.
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[1]
-
Precipitation: Add the precipitating reagent (e.g., secondary antibody) to all tubes except the Total Counts tubes. Incubate as recommended (e.g., 90 minutes at 4°C).
-
Centrifugation: Centrifuge all tubes (except TC) at approximately 3,000 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[1]
-
Decantation: Carefully decant or aspirate the supernatant from all tubes except the TC tubes, being careful not to disturb the pellet.
-
Counting: Measure the radioactivity in the pellets of all tubes using a gamma counter.
Data Presentation and Analysis
The concentration of this compound in the samples is determined by constructing a standard curve. Plot the percentage of bound tracer (%B/B0) against the logarithm of the standard concentrations. The %B/B0 is calculated as follows:
%B/B0 = [(CPM_Standard or Sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100
The concentration of this compound in the unknown samples can then be interpolated from this curve.
Sample Data Tables
Table 1: Typical this compound RIA Standard Curve Data
| Standard Concentration (pg/mL) | Average CPM | Corrected CPM (Avg CPM - NSB CPM) | % B/B0 |
| Total Counts (TC) | 30,000 | - | - |
| Non-Specific Binding (NSB) | 500 | 0 | 0 |
| Zero Standard (B0) | 15,000 | 14,500 | 100 |
| 10 | 13,500 | 13,000 | 89.7 |
| 20 | 12,000 | 11,500 | 79.3 |
| 40 | 10,000 | 9,500 | 65.5 |
| 80 | 7,500 | 7,000 | 48.3 |
| 160 | 5,000 | 4,500 | 31.0 |
| 320 | 3,000 | 2,500 | 17.2 |
| 640 | 1,800 | 1,300 | 9.0 |
| 1280 | 1,000 | 500 | 3.4 |
Table 2: Sample Calculation for an Unknown Sample
| Sample ID | Average CPM | Corrected CPM | % B/B0 | Interpolated Concentration (pg/mL) |
| Sample 1 | 9,200 | 8,700 | 60.0 | 55 |
| Sample 2 | 6,500 | 6,000 | 41.4 | 105 |
Visualization of Key Pathways
This compound RIA Experimental Workflow
Caption: Workflow of the this compound Radioimmunoassay.
This compound Signaling Pathway
This compound binds to the APJ receptor, a G protein-coupled receptor, to initiate a cascade of intracellular signaling events.[1][9] This activation leads to various physiological responses. Key downstream pathways include the activation of Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK).[1] The PI3K/Akt pathway is crucial for cell survival and metabolism, while the ERK pathway is involved in cell proliferation and differentiation.[1] In endothelial cells, this compound stimulates the production of nitric oxide (NO) via the PI3K/Akt pathway, leading to vasodilation and a decrease in blood pressure.[1][6]
Caption: Simplified this compound signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.innovagen.com [shop.innovagen.com]
- 5. Standard Concentration Curve and Absolute Concentration Determination | Proteomics [medicine.yale.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. Phoenix Pharmaceuticals this compound - data analysis at MyAssays [myassays.com]
- 8. Peptide radioimmunoassay (ria) | PDF [slideshare.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: Accurate Quantification of Apelin-12 Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin peptides are a family of endogenous ligands for the G-protein coupled receptor APJ.[1] They play a significant role in various physiological and pathological processes, including cardiovascular health, glucose metabolism, and angiogenesis.[1][2] The quantification of specific apelin isoforms, such as Apelin-12, is crucial for understanding its biological functions and for the development of novel therapeutics. Traditional immunoassays often lack the specificity to distinguish between different apelin isoforms.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for the accurate and specific quantification of this compound in complex biological matrices like human plasma.[3][5] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, along with a summary of quantitative data and a depiction of the apelin signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative performance of LC-MS/MS methods for the quantification of Apelin peptides from various studies.
| Parameter | Reported Value | Matrix | Reference |
| Lower Limit of Detection (LOD) | 10 - 50 pg/mL | Human Plasma | [5][6] |
| Limit of Detection (LOD) | Picomolar range | Human Plasma | [1][4] |
| Coefficient of Variation (CV) | < 20% | Human Plasma | [1][4] |
| Reported Plasma Concentrations (Immunoassay) | 208 - 466 pg/mL | Human Plasma | [5][6] |
| Reported Plasma Concentrations (Healthy Subjects) | 20 - 4000 pg/mL | Human Plasma | [5][6] |
Signaling Pathway
The apelin signaling pathway is initiated by the binding of apelin peptides to the APJ receptor, a G-protein coupled receptor.[7][8] This binding triggers a cascade of intracellular events that regulate a variety of cellular processes.[2][7] Key downstream signaling pathways include the activation of protein kinase B (Akt), extracellular signal-regulated kinases (ERK1/2), and p70S6 kinase, which are involved in cell proliferation, survival, and angiogenesis.[9] In endothelial cells, apelin stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) via the Akt pathway, leading to the production of nitric oxide (NO) and subsequent vasodilation.[7]
Experimental Workflow for LC-MS/MS Quantification
The accurate quantification of this compound by LC-MS/MS involves several critical steps, from sample preparation to data analysis. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability during sample processing and analysis.[5][6][10]
Detailed Experimental Protocols
The following protocols are compiled from established methodologies for the quantification of apelin peptides in biological matrices.[3][5][11]
Sample Preparation (Solid Phase Extraction)
-
Sample Collection: Collect whole blood in tubes containing EDTA and protease inhibitors. Centrifuge to separate plasma and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. Add a known concentration of a stable isotope-labeled this compound internal standard to each plasma sample, calibration standard, and quality control sample.[12]
-
Acidification: Acidify the plasma samples with an appropriate acid (e.g., formic acid) to a final pH of ~2.5.[11]
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by washing with methanol (B129727) followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content buffer to remove interfering substances.
-
Elution: Elute the apelin peptides from the cartridge using an elution buffer containing a higher concentration of organic solvent and an acid (e.g., 65:25:10 ACN:H2O:AA).[3]
-
Drying: Dry the eluent under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 10% methanol and 0.5% acetic acid in water).[3]
Liquid Chromatography
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., Waters Acquity UPLC Peptide CSH C18, 1.7 µm, 2.1 x 50 mm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 70% Mobile Phase B) over a specified time to ensure separation of this compound from other plasma components.
-
Injection Volume: 10 µL.[3]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[3][5][11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard need to be optimized by direct infusion of the standards into the mass spectrometer.[3]
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the this compound to the internal standard against the known concentrations of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
Conclusion
The LC-MS/MS method described provides a highly specific and sensitive approach for the accurate quantification of this compound in biological samples. This methodology overcomes the limitations of traditional immunoassays and is an invaluable tool for researchers and scientists in both academic and industrial settings. The provided protocols and data serve as a comprehensive guide for the implementation of this powerful analytical technique in the study of the apelin system.
References
- 1. researchgate.net [researchgate.net]
- 2. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Apelin - Wikipedia [en.wikipedia.org]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Apelin-12 Western Blot Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection and semi-quantitative analysis of Apelin-12 protein in tissue homogenates using Western blot. The protocols outlined below cover tissue preparation, protein extraction, gel electrophoresis, protein transfer, and immunodetection.
Introduction
This compound is a small, biologically active peptide derived from the C-terminus of the preproapelin protein. It is an endogenous ligand for the G protein-coupled receptor APJ and is involved in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. Accurate quantification of this compound in various tissues is crucial for understanding its role in both normal physiology and disease states. Western blotting is a widely used technique to identify and semi-quantify protein expression in complex biological samples like tissue homogenates.
Data Presentation
Experimental Protocols
Part 1: Tissue Homogenate Preparation
This protocol describes the initial steps of preparing tissue lysates for Western blot analysis.
Materials:
-
Fresh or frozen tissue samples
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
Protocol:
-
Tissue Collection: Excise tissues of interest quickly and place them on ice to minimize protein degradation. If not processing immediately, snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Washing: Thaw frozen tissues on ice and wash with ice-cold PBS to remove any blood contaminants.
-
Homogenization:
-
Mechanical Homogenizer: Place the tissue in a tube with an appropriate volume of ice-cold lysis buffer (typically 10-20 volumes of buffer to the weight of the tissue, e.g., 100 mg of tissue in 1-2 mL of buffer). Homogenize with short bursts of 10-15 seconds, keeping the sample on ice between bursts to prevent heating.
-
Mortar and Pestle: For smaller samples, freeze the tissue with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle. Transfer the powder to a tube containing ice-cold lysis buffer.
-
-
Lysis: Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal loading of protein in the subsequent steps.
Part 2: Western Blot Analysis
This protocol details the steps for separating and detecting this compound in the prepared tissue lysates.
Materials:
-
Tissue lysate from Part 1
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (appropriate percentage for the low molecular weight of this compound, e.g., 15% or 4-20% gradient)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody against this compound (refer to manufacturer's datasheet for recommended dilution)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation: Mix the tissue lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of the SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol (B129727) if using PVDF.
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary this compound antibody in blocking buffer according to the manufacturer's recommendation. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera-based imager or X-ray film).
Mandatory Visualizations
Caption: Experimental workflow for this compound Western blot analysis.
Caption: this compound signaling pathway.
References
Unveiling Apelin-12: Detailed Application Notes and Protocols for Immunohistochemical Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of Apelin-12, a crucial peptide in various physiological and pathological processes. This document outlines detailed experimental protocols, summarizes quantitative expression data, and illustrates key pathways and workflows to facilitate reproducible and accurate research.
Introduction to this compound
Apelin is a family of endogenous peptides that act as ligands for the G protein-coupled receptor, APJ.[1] The apelin gene encodes a 77-amino acid prepropeptide, which is cleaved into several active forms, including the 12-amino acid peptide, this compound.[2] The Apelin/APJ system is implicated in a wide range of biological functions, including the regulation of blood pressure, cardiac contractility, angiogenesis, and fluid homeostasis.[3][4] Given its diverse roles, understanding the precise tissue and cellular localization of this compound is critical for elucidating its function in health and disease, and for the development of novel therapeutic strategies.
Data Presentation: Semi-Quantitative Analysis of this compound Expression
The following tables summarize the semi-quantitative expression of Apelin, with a focus on studies applicable to this compound localization, in various human tissues. The immunoreactivity score (IRS) or a similar scoring system is often used, which typically combines the percentage of positive cells and the staining intensity.
Table 1: Apelin Expression in Normal Human Tissues
| Tissue | Cellular Localization | Staining Intensity | Reference |
| Breast | Ductal and lobular epithelial cells, vascular endothelial cells | Cytoplasmic | [5] |
| Placenta | Cytotrophoblast, syncytiotrophoblast, endothelial cells | Cytoplasmic | [4][6][7] |
| Heart | Cardiomyocytes | Not specified | [8] |
| Lung | Ciliated epithelium, smooth muscle cells, bronchial glands | Not specified | [9] |
| Kidney | Not specified | Less intense than normal | [9] |
| Brain | Neurons and glial cells | Not specified | [9] |
Table 2: Apelin Expression in Human Cancer Tissues
| Cancer Type | Cellular Localization | Staining Intensity/Score | Key Findings | Reference |
| Breast Carcinoma | Malignant tumor cells (invasive ductal or lobular) | Cytoplasmic, similar to normal tissue | Positive in 59.2% of cases; correlated with tumor size, stage, and lymph node metastasis. | [5][10][11] |
| Lung Cancer | Cancer cells | Higher than normal lung tissue | - | [12] |
| Pheochromocytoma and Paraganglioma (Metastatic) | Tumor cells | Negative to weak positive (significantly lower than non-metastatic) | IRS was significantly lower in metastatic tumors. | [13] |
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Reagents and Materials
-
Primary Antibody: Rabbit Polyclonal to this compound (e.g., Cloud-Clone Corp. Cat. No. PAA856Hu01 or similar). Recommended dilution for IHC-P: 1:10-100.[2]
-
Secondary Antibody: Goat Anti-Rabbit IgG (HRP-conjugated)
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).[14]
-
Blocking Solution: 10% Normal Goat Serum in PBS.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBS-T).
-
Substrate/Chromogen: DAB (3,3'-Diaminobenzidine) Kit.
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium.
-
Xylene and Graded Ethanol (B145695) Series.
-
Positively charged microscope slides.
-
Humidified staining chamber.
-
Microscope.
II. Step-by-Step Immunohistochemistry Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.[15]
-
Rinse slides with PBS-T.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS-T.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with 10% normal goat serum in PBS for 1 hour at room temperature in a humidified chamber.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking solution to the optimal concentration (e.g., 1:50).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS-T (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides with PBS-T (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
III. Semi-Quantitative Scoring (H-Score)
The staining intensity and percentage of positive cells can be evaluated to generate a Histoscore (H-Score) for semi-quantitative analysis.
Staining Intensity (I):
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
Percentage of Positive Cells (P):
-
The percentage of cells at each intensity level is determined.
H-Score Calculation: H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells) The H-Score can range from 0 to 300.
Visualizations
This compound Immunohistochemistry Workflow
Caption: Workflow for this compound Immunohistochemistry.
This compound Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. cusabio.com [cusabio.com]
- 4. Apelin, APJ, and ELABELA: Role in Placental Function, Pregnancy, and Foetal Development—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical localization of apelin in human normal breast and breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apelin and apelin receptor in human placenta: Expression, signalling pathway and regulation of trophoblast JEG-3 and BeWo cells proliferation and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry and molecular biology studies of apelin and apelin receptor in queen placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Genetic Profiling and Cellular Localization of Apelin Reveals a Hypoxia-Sensitive, Endothelial-Centered Pathway Activated In Ischemic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apelin is associated with clinicopathological parameters and prognosis in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Value of Immunohistochemical Expression of Apelin, Succinate Dehydrogenase B, Chromogranin B, Human Epidermal Growth Factor Receptor-2, Contactin 4, and Succinyl-CoA Synthetase Subunit Beta in Differentiating Metastatic From Non-Metastatic Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apelin antibody (11497-1-AP) | Proteintech [ptglab.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes: In Vivo Studies of Apelin-12 in Rat Models
Introduction
Apelin is an endogenous peptide that acts as the ligand for the G protein-coupled APJ receptor.[1][2] The Apelin/APJ system is widely expressed in various tissues, including the heart, blood vessels, brain, and kidneys, where it plays a crucial role in cardiovascular homeostasis, fluid balance, and energy metabolism.[3][4] Apelin-12 is one of the most potent and smallest bioactive fragments of the apelin prepropeptide.[1][5] Due to its significant physiological effects, including positive inotropic actions, vasodilation, and roles in metabolic regulation, this compound is a peptide of great interest in preclinical research, particularly in rat models of cardiovascular and metabolic diseases.[3][6][7] These application notes provide an overview of the methodologies and key findings from in vivo studies of this compound in rats.
Key Applications in Rat Models:
-
Cardiovascular Disease: Investigating the therapeutic potential of this compound in models of myocardial infarction, heart failure, and hypertension.[6][8][9][10] this compound has been shown to improve cardiac contractility, reduce infarct size after ischemia/reperfusion injury, and lower blood pressure.[6][9][11]
-
Metabolic Disorders: Exploring the effects of this compound on glucose homeostasis and insulin (B600854) sensitivity in models of diabetes and obesity.[12] Studies suggest Apelin-13 (B560349), a closely related peptide, improves metabolic parameters, indicating a potential role for this compound.[12]
-
Renal Function: Assessing the impact of this compound on kidney function in models of renal ischemia/reperfusion injury and other kidney diseases.[13][14][15]
-
Neurological Studies: Examining the central effects of this compound on processes like food and water intake, and its neuroprotective potential in models of cerebral ischemia.[1][16]
Experimental Protocols
Protocol 1: Induction of Myocardial Ischemia/Reperfusion (I/R) Injury in Rats
This protocol describes a common method for creating a rat model of acute myocardial infarction to study the cardioprotective effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., 2,2,2-tribromoethanol (B1683020) or ketamine/xylazine)
-
Mechanical ventilator
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
6-0 silk suture with a tapered needle
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., 2,2,2-tribromoethanol, 1 mg/kg, intraperitoneally).[5] Intubate the trachea and connect the rat to a mechanical ventilator.
-
Surgical Preparation: Place the rat in a supine position. Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Coronary Artery Ligation: Gently retract the pericardium. Identify the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD artery.
-
Ischemia Induction: Induce regional ischemia by tightening the suture around the LAD artery. Successful occlusion is often confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardial surface. The duration of occlusion is typically 40 minutes.[5][9]
-
Reperfusion: After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is typically maintained for 60-120 minutes.[5][9]
-
This compound Administration: Administer this compound at the desired dose and route. A common protocol is an intravenous (IV) bolus injection at the onset of reperfusion.[9][17]
-
Monitoring and Sample Collection: Monitor hemodynamic variables and ECG throughout the procedure.[17] At the end of the reperfusion period, collect blood samples for biomarker analysis (e.g., CK-MB, LDH) and harvest the heart for infarct size measurement.[9][17]
Protocol 2: Administration of this compound
The method of administration can significantly impact the peptide's pharmacokinetic profile.
Methods:
-
Intravenous (IV) Bolus Injection: This is a common method for studying acute effects. This compound is dissolved in sterile saline and injected via the tail vein or femoral vein. Doses ranging from 0.07 to 0.35 µmol/kg have been used to study cardioprotective effects.[9] Another study used 15 µg/kg to assess effects on mean arterial pressure.[18]
-
Intraperitoneal (IP) Injection: Used for systemic administration, though absorption may be slower than IV. A study on a related peptide, Apelin-13, used IP injections of 200 µg/kg/day for chronic studies in diabetic rats.[12]
-
Intracerebroventricular (ICV) Injection: For studying central nervous system effects. Rats are anesthetized and placed in a stereotaxic frame. A cannula is implanted into a cerebral ventricle. This compound (e.g., 1, 3, or 10 nmol) is then injected directly into the brain to study effects on feeding behavior.[1]
-
Continuous Infusion: For sustained effects, given this compound's short half-life, osmotic minipumps can be used for continuous subcutaneous or intravenous infusion.[19] Infusion rates for this compound have ranged from 0.5 to 50 µg/kg/min to study dose-dependent effects on cardiac function.[8]
Protocol 3: Measurement of Hemodynamic Parameters
Invasive Method (Pressure-Volume Conductance Catheter):
-
Anesthetize the rat as described previously.
-
Perform a median sternotomy to expose the heart and ascending aorta.[6]
-
Place a perivascular flow probe around the ascending aorta to measure cardiac output (CO).[6]
-
Insert a pressure-volume conductance catheter into the left ventricle via the apex or carotid artery.[6]
-
Allow the animal to stabilize.
-
Record baseline measurements, including heart rate (HR), left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), maximum rate of pressure rise (max dP/dt), and cardiac output.
-
Administer this compound and record changes in these parameters over time.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies of this compound in rat models.
Table 1: Cardiovascular and Hemodynamic Effects of this compound
| Parameter | Rat Model | This compound Dose/Administration | Key Result | Reference |
| Mean Arterial Pressure (MAP) | Anesthetized Rats | 10 nmol/kg (IV) | ▼ 26 mmHg reduction | [11] |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats | 15 µg/kg | ▼ ~60% decrease | [11][18] |
| Systolic Blood Pressure (SBP) | Myocardial I/R | 0.07 µmol/kg (IV) | ▼ Reduced to 67% of initial level | [9] |
| Systolic Blood Pressure (SBP) | Myocardial I/R | 0.35 µmol/kg (IV) | ▼ Reduced to 85% of initial level | [9] |
| Cardiac Contractility (Stroke Volume) | Normal Rats | Infusion | ▲ 102% increase from initial SV | [6] |
| Cardiac Contractility (max dP/dt) | Normal Rats | Infusion | ▲ Significant increase | [6] |
| Cardiac Output (CO) | Normal Rats | Infusion | ▲ Increased (approached statistical significance) | [6] |
| Ejection Fraction | Isoproterenol-induced Myocardial Lesion | 0.5-50 µg/kg/min (Infusion) | ▲ 17-38% increase | [8] |
Table 2: Cardioprotective and Metabolic Effects of this compound
| Parameter | Rat Model | This compound Dose/Administration | Key Result | Reference |
| Myocardial Infarct Size | Myocardial I/R | 0.07 µmol/kg (IV at reperfusion) | ▼ 21% reduction vs. control | [9] |
| Myocardial Infarct Size | Myocardial I/R | 0.35 µmol/kg (IV at reperfusion) | ▼ 34% reduction vs. control | [9] |
| Myocardial Infarct Size / Area at Risk | Myocardial I/R | IV at reperfusion | ▼ 40% reduction vs. control | [17] |
| Plasma CK-MB Activity | Myocardial I/R | 0.35 µmol/kg (IV at reperfusion) | ▼ 56% reduction vs. control | [9] |
| Plasma LDH Activity | Myocardial I/R | 0.35 µmol/kg (IV at reperfusion) | ▼ 30% reduction vs. control | [9] |
| Myocardial Lactate/Pyruvate Ratio | Isolated Heart I/R | 140 µM (Pre-ischemic infusion) | ▼ ~5-fold lower vs. control | [20] |
| Nocturnal Food Intake | Normal Rats | 1, 3, 10 nmol (ICV) | ▼ Dose-dependent reduction 2-4h post-injection | [1] |
| Daytime Food Intake | Satiated Rats | 10 nmol (ICV) | ▲ Stimulated feeding | [1] |
| Plasma Nitrite/Nitrate | Anesthetized Rats | 10 nmol/kg | ▲ Increased from 21.4 to 27.0 µM | [11] |
Signaling Pathways and Workflows
Experimental Workflow Diagram
This compound Signaling Pathways
This compound binding to the APJ receptor activates several downstream signaling cascades, primarily through G-protein coupling (Gαi and Gαq).[4] Key pathways implicated in its cardiovascular and metabolic effects include the PI3K/Akt and ERK/MAPK pathways.
PI3K/Akt/eNOS Pathway
This pathway is crucial for the vasodilatory effects of this compound, which are mediated by the production of nitric oxide (NO).[11][18]
ERK/MAPK Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cellular processes like proliferation and survival. Apelin has been shown to activate this pathway, which can contribute to its effects on cardiac function and vascular smooth muscle cells.[7][21]
References
- 1. Inhibitory effect of this compound on nocturnal food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apelin receptor upregulation in spontaneously hypertensive rat contributes to the enhanced vascular smooth muscle cell proliferation by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 5. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 6. ahajournals.org [ahajournals.org]
- 7. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]
- 8. [The Action of this compound and Its Analog on Hemodynamics and Cardiac Contractile Function of Rats With Isoproterenol-Induced Myocardial Lesion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo reduction of reperfusion injury to the heart with this compound peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Effects of Apelin on Cardiovascular Regulation and Angiotensin II-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. Apelin‑13 ameliorates metabolic and cardiovascular disorders in a rat model of type 2 diabetes with a high‑fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of apelin hormone on renal ischemia/reperfusion induced oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The therapeutic potential of apelin in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ameliorative effect of apelin-13 against renal complications in L-NAME-induced preeclampsia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. Effects of structural analogues of this compound in acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound improves metabolic and functional recovery of rat heart after global ischemia [scirp.org]
- 21. Effect of the spinal apelin-APJ system on the pathogenesis of chronic constriction injury-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Apelin-12 Functional Activity
Introduction
Apelin is a family of endogenous peptide ligands that activate the G-protein coupled receptor, APJ (also known as AGTRL1).[1] These peptides are derived from a 77-amino acid precursor, preproapelin, and are cleaved into several active forms, including Apelin-36, Apelin-17, Apelin-13, and Apelin-12.[2][3] this compound, a 12-amino acid peptide, is one of the shortest, fully active isoforms.[4] The Apelin/APJ system is a critical mediator of various physiological processes, particularly in cardiovascular homeostasis, fluid balance, and angiogenesis, making it an attractive therapeutic target for conditions like heart failure and hypertension.[2][4][5]
Assessing the functional activity of this compound and potential therapeutic modulators of the APJ receptor is crucial for research and drug development. Cell-based functional assays provide a quantitative measure of receptor activation by monitoring downstream signaling events. This document details the principles and protocols for the most common cell-based assays used to characterize the functional activity of this compound.
This compound Signaling Pathways
Upon binding of this compound, the APJ receptor undergoes a conformational change, initiating several downstream intracellular signaling cascades. The primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).[1][2]
-
Gαi/o Pathway (cAMP Inhibition): Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7]
-
Gαq Pathway (Calcium Mobilization): While primarily Gαi-coupled, the APJ receptor can be functionally coupled to the Gαq pathway, often through the use of promiscuous G-proteins like Gα16 in recombinant cell lines.[8] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][9]
-
MAPK/ERK Pathway: this compound stimulates the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) cascade.[1][10] This activation can be mediated through both G-protein dependent and independent pathways.[11][12]
-
β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin proteins are recruited to the APJ receptor.[6] This process mediates receptor desensitization and internalization and can also initiate G-protein-independent signaling cascades, including activation of the ERK pathway.[11][13]
General Experimental Workflow
Most cell-based assays for this compound functional activity follow a similar workflow, which can be adapted for various detection technologies and plate formats (e.g., 96, 384, or 1536-well).
Data Presentation: Potency of Apelin Peptides
The following table summarizes the potency (EC50) of various apelin peptides in different functional assays as reported in the literature. Potency is a measure of the concentration of a ligand required to produce 50% of the maximal response.
| Peptide | Assay Type | Cell Line | Reported EC50 (nM) | Reference |
| This compound | Calcium Mobilization | APJ-Gαq16 CHO | 0.18 | [8][14] |
| Apelin-13 | Calcium Mobilization | APJ-Gαq16 CHO | 7.82 | [8] |
| (Pyr1)Apelin-13 | cAMP Inhibition | HEK293 | 0.05 | [6] |
| (Pyr1)Apelin-13 | β-Arrestin Recruitment | PathHunter | -8.96 (logEC50) | [15] |
| Apelin-17 | Calcium Mobilization | APJ-Gαq16 CHO | 1.56 | [8] |
| Apelin-36 | Calcium Mobilization | APJ-Gαq16 CHO | 2.69 | [8] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This is a widely used high-throughput assay to screen for APJ receptor agonists.[16] It relies on the engineered coupling of the APJ receptor to the Gαq pathway, leading to a measurable increase in intracellular calcium.[8][9]
Principle: Agonist binding to APJ receptors co-expressed with a promiscuous G-protein (e.g., Gαq16) activates the PLC pathway, triggering the release of Ca2+ from the endoplasmic reticulum.[8] This transient increase in cytosolic Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence intensity upon binding to calcium.[9] The signal is measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[9]
Materials:
-
Cells: CHO or HEK293 cells stably co-expressing the human APJ receptor and a promiscuous G-protein (e.g., Gαq16).
-
Reagents: this compound, test compounds.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM or similar calcium indicator.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from the cells (optional, but recommended).
-
Microplates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).[17]
Protocol:
-
Cell Plating: Seed the APJ-expressing cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye-loading solution by dissolving Fluo-4 AM in assay buffer. The final concentration is typically 1-4 µM. Probenecid can be added to this solution (final concentration ~2.5 mM).
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound (positive control) and test compounds in assay buffer at a concentration that is 4-5x the final desired concentration.
-
Signal Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., excitation ~485 nm, emission ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler will then add the compounds to the cell plate.
-
Continue to measure the fluorescence signal kinetically for an additional 60-180 seconds to capture the peak response.
-
-
Data Analysis: The functional response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
cAMP Inhibition Assay
This assay directly measures the functional consequence of Gαi coupling.[6]
Principle: APJ receptor activation by this compound inhibits adenylyl cyclase, reducing its ability to convert ATP to cAMP. To measure this inhibition, cells are first stimulated with an agent that increases basal cAMP levels, such as Forskolin. The ability of this compound to reduce this forskolin-stimulated cAMP production is then quantified. Common detection methods include competitive immunoassays like LANCE® (Lanthanide-based Resonance Energy Transfer) or BRET-based biosensors.[18][19]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human APJ receptor.
-
Reagents: this compound, test compounds, Forskolin.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and 0.1% BSA, pH 7.4.[19]
-
Detection Kit: LANCE® Ultra cAMP Kit or a similar BRET-based cAMP biosensor kit.
-
Microplates: White, opaque 384-well microplates suitable for luminescence/TR-FRET.
-
Instrumentation: Plate reader capable of detecting the specific assay signal (e.g., time-resolved fluorescence or luminescence).
Protocol (Example using LANCE Ultra cAMP Kit):
-
Cell Preparation: Harvest APJ-expressing cells and resuspend them in stimulation buffer to the desired density (e.g., 2,500 cells/well).[19]
-
Compound Plating: Add serial dilutions of test compounds or this compound to the wells of a 384-well plate.
-
Cell Stimulation:
-
Add the cell suspension to the wells containing the compounds.
-
Add Forskolin to all wells (except negative controls) to achieve a final concentration that gives ~80% of the maximal cAMP response (EC80).
-
Incubate for 30 minutes at room temperature.[19]
-
-
cAMP Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solutions (as per the kit instructions) to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement: Read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Calculate the percent inhibition relative to the Forskolin-only control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling.[20]
Principle: Several technologies can measure protein-protein interactions in live cells. One common method is the PathHunter® assay, which is based on enzyme fragment complementation.[13] In this system, the APJ receptor is fused to a small enzyme fragment (ProLink, PK), and β-arrestin is fused to the larger, complementing enzyme acceptor (EA). Upon this compound-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This functional enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of recruitment.[13]
Materials:
-
Cells: A commercially available cell line engineered for the assay, such as the PathHunter® CHO-K1 AGTRL-1 β-Arrestin cell line.[5]
-
Reagents: this compound, test compounds.
-
Culture Medium & Reagents: As specified by the cell line provider.
-
Detection Reagents: PathHunter® Detection Reagent Kit.
-
Microplates: White-walled, clear-bottom 96- or 384-well cell culture plates.
-
Instrumentation: A standard luminescence plate reader.
Protocol (Example using PathHunter Assay):
-
Cell Plating: Seed the PathHunter® cells into the microplate and incubate overnight.
-
Compound Stimulation:
-
Prepare serial dilutions of this compound or test compounds in the appropriate assay buffer.
-
Add the compounds to the cells.
-
Incubate the plate for 90 minutes at 37°C, 5% CO2.[21]
-
-
Signal Detection:
-
Prepare the detection reagent according to the kit protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Normalize the data to a vehicle control. Determine EC50 values by fitting the dose-response data to a four-parameter logistic equation.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of APJ receptor activation.[22]
Principle: this compound binding to the APJ receptor leads to the phosphorylation of ERK1/2.[23] The increase in phosphorylated ERK (p-ERK) can be detected and quantified. While traditional Western blotting can be used, homogeneous high-throughput assays like the AlphaScreen® SureFire® assay are more common for screening applications.[22] This is a bead-based immunoassay where acceptor and donor beads are brought into proximity by a sandwich antibody complex that recognizes both total and phosphorylated ERK, generating a luminescent signal.
Materials:
-
Cells: Any cell line endogenously or recombinantly expressing the APJ receptor (e.g., CHO-APJ, HEK-APJ).
-
Reagents: this compound, test compounds.
-
Culture Medium: Standard growth medium. Serum starvation (e.g., overnight in serum-free media) may be required to reduce basal p-ERK levels.[22]
-
Detection Kit: AlphaScreen® SureFire® p-ERK1/2 Assay Kit.
-
Microplates: 384-well ProxiPlate.
-
Instrumentation: An AlphaScreen-capable plate reader.
Protocol (Example using AlphaScreen SureFire):
-
Cell Plating & Starvation: Seed cells into a 96- or 384-well culture plate. Once confluent, replace the medium with serum-free medium and incubate for 4-16 hours to reduce baseline phosphorylation.
-
Compound Stimulation:
-
Add this compound or test compounds to the cells.
-
Incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.[22]
-
-
Cell Lysis: Aspirate the medium and add the Lysis Buffer provided in the kit. Agitate for 10-15 minutes.
-
Assay Detection:
-
Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
-
Add the Acceptor Bead mix (containing antibodies against p-ERK and biotinylated anti-total ERK) and incubate for 2 hours at room temperature.
-
Add the Donor Bead mix (streptavidin-coated) and incubate for another 2 hours at room temperature in the dark.
-
-
Signal Measurement: Read the plate on an AlphaScreen reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. cusabio.com [cusabio.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Diuretic Action of Apelin-13 Mediated by Inhibiting cAMP/PKA/sPRR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 21. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Calcium Mobilization Assay for APJ Receptor Activation by Apelin-12
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for cAMP Assay to Measure Apelin-12-Mediated Gi Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin/APJ system is a critical signaling pathway involved in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and glucose metabolism.[1][2] The APJ receptor, a class A G protein-coupled receptor (GPCR), is activated by various endogenous peptide ligands, including Apelin-12.[1][3] Upon ligand binding, the APJ receptor primarily couples to the Gi subfamily of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6][7] This inhibitory effect on cAMP production serves as a direct measure of this compound-mediated Gi signaling.
This document provides detailed protocols and application notes for quantifying this compound-induced Gi signaling using a competitive immunoassay to measure changes in intracellular cAMP levels. The methodologies described are applicable for screening and characterizing novel agonists or antagonists targeting the APJ receptor.
Signaling Pathway Overview
This compound binding to the APJ receptor triggers a conformational change, activating the associated heterotrimeric Gi protein.[8] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[8][9][10] This leads to a reduction in intracellular cAMP concentration. In a laboratory setting, adenylyl cyclase is often stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP, allowing for a more robust detection of the inhibitory effect of a Gi-coupled receptor agonist.[4][11][12]
Experimental Protocols
This section details the necessary steps for conducting a cAMP assay to measure this compound-mediated Gi signaling. The protocol is based on a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay format, such as the LANCE® Ultra cAMP Kit or HTRF® cAMP Gi Detection Kit.[13][14][15]
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
This compound Peptide: Synthetic this compound.
-
Forskolin: Adenylyl cyclase activator.[11]
-
cAMP Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Gi Detection Kit (Revvity), including:
-
Europium (Eu)-labeled cAMP tracer
-
ULight™- or d2-labeled anti-cAMP monoclonal antibody (mAb)
-
cAMP standard
-
Detection Buffer
-
-
Cell Culture Medium: As recommended for the specific cell line.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[14]
-
Assay Plates: 384-well, low-volume, white opaque plates.[16]
-
Plate Reader: TR-FRET compatible plate reader with excitation at 320 or 340 nm and emission detection at 615 nm and 665 nm.
Cell Preparation and Seeding
-
Cell Culture: Culture the APJ-expressing cells according to standard protocols.
-
Harvesting: For adherent cells, wash with PBS and detach using a cell dissociation solution. For suspension cells, collect by centrifugation.
-
Cell Count and Viability: Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Resuspension: Resuspend the cell pellet in stimulation buffer to the desired concentration (typically 250-5,000 cells per well in a 20 µL assay volume, to be optimized).[15]
Assay Procedure
The following protocol is for a 20 µL final assay volume in a 384-well plate format.
-
Compound Preparation: Prepare serial dilutions of this compound and a forskolin stock solution in stimulation buffer.
-
Cell Stimulation:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of this compound at various concentrations to the appropriate wells.
-
Add 5 µL of forskolin to all wells (except for the negative control). The optimal forskolin concentration should be predetermined by generating a dose-response curve to find a concentration that yields approximately 80% of the maximal cAMP response (EC80).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the detection reagents according to the kit manufacturer's instructions. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided detection buffer.
-
Add 5 µL of the Eu-cAMP tracer solution to each well.
-
Add 5 µL of the ULight-anti-cAMP antibody solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the TR-FRET signal using a compatible plate reader at 665 nm and 615 nm.
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the emission ratio of 665 nm / 615 nm.
-
Generate a cAMP Standard Curve: Plot the TR-FRET ratio for the cAMP standards against the known cAMP concentrations.
-
Determine cAMP Concentrations in Samples: Interpolate the cAMP concentrations for the experimental samples from the standard curve.
-
Dose-Response Curve: Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Calculate EC50: Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The following table summarizes the potency of various apelin peptides and small molecule agonists at the APJ receptor as measured by the inhibition of forskolin-stimulated cAMP production.
| Compound | Cell Line | Assay Type | Potency (EC50/IC50) | Reference |
| Apelin-13 | HEK293 | cAMP Assay | logIC50: -7.817 ± 0.363 | [17] |
| pGlu1-apelin-13 | HEK293 | cAMP Assay | logIC50: -7.978 ± 0.409 | [17] |
| Apelin-17 | HEK293 | cAMP Assay | logIC50: -7.419 ± 0.341 | [17] |
| Apelin-36 | HEK293 | cAMP Assay | logIC50: -7.865 ± 0.346 | [17] |
| Elabela-21 | HEK293 | cAMP Assay | logIC50: -7.589 ± 0.352 | [17] |
| Elabela-32 | HEK293 | cAMP Assay | logIC50: -7.59 ± 0.474 | [17] |
| pyr-apelin-13 | CHO-K1 | cAMP Assay | logEC50: -9.93 ± 0.03 | [18] |
| AM-8123 | CHO-K1 | cAMP Assay | pEC50: 9.44 | [19] |
| AMG 986 (Azelaprag) | CHO-K1 | cAMP Assay | pEC50: 9.64 | [19] |
| Compound 21 | Not Specified | cAMP Assay | EC50: 0.118 µM | [20] |
| Compound 22 | Not Specified | cAMP Assay | EC50: 0.157 µM | [20] |
| Compound 23 | Not Specified | cAMP Assay | EC50: 0.246 µM | [20] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Insufficient cell number- Suboptimal forskolin concentration- Inactive reagents | - Optimize cell density per well.- Perform a forskolin dose-response curve to determine the optimal concentration (EC80).- Check the expiration dates of kit components and prepare fresh reagents. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogeneous cell suspension before and during plating.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer. |
| No this compound Response | - Low receptor expression- Degraded this compound peptide- Incorrect assay conditions | - Verify APJ receptor expression in the cell line.- Use freshly prepared or properly stored this compound.- Double-check all reagent concentrations and incubation times. |
Conclusion
The cAMP assay is a robust and reliable method for quantifying the Gi-mediated signaling of the APJ receptor in response to this compound and other ligands. By following the detailed protocols and considering the data presented, researchers can effectively screen for novel compounds, characterize their potency and efficacy, and further elucidate the pharmacology of the apelin/APJ system. This will aid in the development of new therapeutics targeting a range of diseases where this system plays a crucial role.
References
- 1. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into G-protein coupled receptor binding by apelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. goldbio.com [goldbio.com]
- 12. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 17. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. probechem.com [probechem.com]
- 20. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intracerebroventricular Administration of Apelin-12
Introduction
Apelin is an endogenous peptide that serves as the ligand for the G-protein coupled receptor, APJ.[1][2] It exists in several active isoforms, with Apelin-12 being one of the shorter, potent forms.[2][3] The Apelin/APJ system is widely distributed throughout the central nervous system and peripheral tissues, playing significant roles in various physiological processes. These include the regulation of blood pressure, cardiac contractility, angiogenesis, and energy metabolism.[1][4] Recent studies have highlighted the neuroprotective effects of this compound, particularly its ability to inhibit apoptosis-related signaling pathways in the brain, making it a molecule of interest for neurological research.[5] Intracerebroventricular (ICV) injection is a critical technique that allows for the direct administration of peptides like this compound into the brain's ventricular system, bypassing the blood-brain barrier to study its central effects.
These application notes provide a comprehensive protocol for the ICV injection of this compound in rodent models, intended for researchers, scientists, and drug development professionals.
This compound Signaling Pathway
This compound exerts its effects by binding to the APJ receptor, a Class A GPCR. This interaction activates several downstream intracellular signaling cascades. The receptor is coupled to a pertussis toxin-sensitive Gi protein.[1][4] Activation leads to the stimulation of pathways including Protein Kinase C (PKC) and the Extracellular signal-Regulated Kinase (ERK) pathway.[1] Furthermore, the Apelin/APJ system can activate the Akt pathway, which in turn phosphorylates endothelial nitric oxide synthase (eNOS) to promote nitric oxide (NO) release, a key factor in vasodilation.[1] In the context of neuroprotection, this compound has been shown to inhibit the activation of JNK and P38 MAPK signaling pathways, which are associated with apoptosis.[5]
References
Application Notes and Protocols for the Synthesis and Purification of Recombinant Apelin-12 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a family of endogenous peptide ligands for the G-protein coupled receptor APJ.[1] These peptides are involved in a wide array of physiological and pathological processes, including the regulation of blood pressure, cardiac contractility, angiogenesis, and energy metabolism, making the apelin/APJ system a promising therapeutic target for cardiovascular and metabolic diseases.[2][3][4] Apelin-12 is one of the shortest, fully active isoforms of apelin.[2] The therapeutic application of native apelin peptides is often hindered by their short in vivo half-life.[5] Consequently, robust methods for the production of recombinant this compound and its analogues are crucial for research and the development of more stable and potent therapeutics.
This document provides detailed protocols for the synthesis of recombinant this compound using an Escherichia coli expression system, followed by a comprehensive multi-step purification strategy. Additionally, it outlines methods for the analytical characterization and biological activity assessment of the purified peptide.
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the APJ receptor. This activation triggers a cascade of intracellular signaling events through both G-protein dependent and independent pathways. The APJ receptor primarily couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] It can also engage other G-proteins like Gαq and Gα12/13 to activate downstream effectors such as phospholipase C (PLC) and the RhoA/ROCK pathway.[5] Furthermore, ligand binding promotes the recruitment of β-arrestins, which not only leads to receptor desensitization and internalization but also initiates distinct signaling cascades, including the activation of the ERK, JNK, and p38 MAPK pathways.[1][6] These signaling pathways collectively mediate the diverse physiological functions of this compound.[1]
Caption: this compound signaling pathway upon binding to the APJ receptor.
Recombinant this compound Synthesis and Purification Workflow
The production of recombinant this compound in E. coli involves several key stages, starting from the design of the expression construct to the final purification and characterization of the peptide. A common strategy is to express this compound as a fusion protein with a tag, such as Glutathione S-transferase (GST) or a polyhistidine (His6)-tag, which facilitates both expression and purification.[7][8] Following expression, the cells are harvested and lysed. The fusion protein is captured using affinity chromatography. The tag is then proteolytically cleaved, and the released this compound peptide is subjected to further purification steps, typically involving reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity.[9][10]
Caption: Workflow for recombinant this compound synthesis and purification.
Experimental Protocols
Protocol 1: Recombinant Expression of His6-Apelin-12 Fusion Protein
-
Vector Construction : Synthesize the DNA sequence encoding this compound and clone it into an appropriate E. coli expression vector, such as pET-28a, which contains an N-terminal His6-tag and a protease cleavage site.[11]
-
Transformation : Transform the expression vector into a suitable E. coli expression host strain, like BL21(DE3).[11][12] Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.
-
Expression :
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[13]
-
Dilute the overnight culture 1:100 into 1 L of fresh LB medium with antibiotic.[13]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[13]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[11][13]
-
Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.[14]
-
-
Cell Harvesting : Pellet the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[13] Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of Recombinant this compound
-
Cell Lysis :
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography (Capture Step) :
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His6-Apelin-12 fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
-
Proteolytic Cleavage :
-
Dialyze the eluted fusion protein against a cleavage buffer compatible with the chosen protease (e.g., PreScission Protease buffer).[7]
-
Add the protease to the dialyzed protein solution and incubate at 4°C for 16 hours or as recommended by the manufacturer.
-
-
Reversed-Phase HPLC (Polishing Step) :
-
The standard method for final peptide purification is RP-HPLC.[10]
-
Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (B52724) (containing 0.1% TFA) in water (containing 0.1% TFA).[10]
-
Monitor the elution profile at 210-220 nm and collect fractions containing the this compound peptide.[10]
-
-
Final Product Preparation :
-
Pool the pure fractions as determined by analytical HPLC.
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.[10]
-
Data Presentation
Table 1: Summary of Purification Parameters (Illustrative)
| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 1500 | - | - | 100 | <1 |
| Ni-NTA Eluate | 50 | - | - | - | ~70 |
| After Cleavage | 45 | ~5 | - | - | - |
| RP-HPLC Pool | 4 | 4 | User Defined | ~25 | >98 |
Note: Values are illustrative and will vary depending on expression levels and purification efficiency.
Table 2: Analytical Characterization of Purified this compound
| Analytical Method | Parameter | Typical Result | Reference |
| Analytical RP-HPLC | Purity | >98% | [10] |
| Mass Spectrometry | Molecular Weight | Confirmed (Expected vs. Observed) | [15][16] |
| ELISA | Detection Range | 74.07 - 6,000 pg/ml | [17] |
| Sensitivity | ~26.25 pg/ml | [17] | |
| LC-MS/MS | Linear Range | 0.05 - 50 nM | [15] |
| Limit of Detection | Picomolar range | [15][16] |
Protocols for Characterization and Activity Assays
Protocol 3: Purity and Identity Confirmation
-
Analytical RP-HPLC : Assess the purity of the final product by injecting a small amount onto an analytical C18 column and running a gradient similar to the preparative method. A single major peak should be observed.[10]
-
Mass Spectrometry : Confirm the identity of the purified peptide by determining its molecular weight using techniques like MALDI-TOF or ESI-MS. The observed mass should match the calculated theoretical mass of this compound.[15][16]
Protocol 4: Biological Activity Assessment (ELISA)
The biological activity of the recombinant this compound can be initially assessed by its ability to be recognized in a specific immunoassay.
-
Procedure : Utilize a commercially available this compound ELISA kit.[17][18][19]
-
Follow the manufacturer's protocol, which typically employs a competitive inhibition or sandwich ELISA format.[18][20]
-
Prepare a standard curve using the provided standards.
-
Add the purified recombinant this compound samples at various dilutions to the antibody-coated microplate wells.
-
After incubation and washing steps, add the enzyme-conjugated secondary antibody and substrate.
-
Measure the absorbance at 450 nm and determine the concentration of the recombinant this compound by comparing its OD values to the standard curve.[20]
Protocol 5: Functional Receptor Activation Assay (Internalization Assay)
A key functional measure of this compound activity is its ability to induce internalization of the APJ receptor.
-
Cell Culture : Use a cell line stably overexpressing the human APJ receptor (e.g., U2OS or CHO-K1 cells).[21][22]
-
Treatment : Seed the cells in a 96-well plate. Treat the cells with varying concentrations of the purified recombinant this compound for 90 minutes at 37°C.[21]
-
Detection : Utilize a commercial GPCR internalization assay kit (e.g., PathHunter by Eurofins). These assays often use enzyme fragment complementation, where receptor internalization brings enzyme fragments together, generating a detectable signal.[21]
-
Analysis : Measure the signal (e.g., chemiluminescence) and plot the response against the logarithm of the this compound concentration to determine the EC50 value, which represents the concentration required to elicit a half-maximal response.
References
- 1. cusabio.com [cusabio.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Easy and efficient protocol for purification of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gilson.com [gilson.com]
- 10. bachem.com [bachem.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Apelin 12 (AP12) BioAssay(TM) ELISA Kit (Human) | United States Biological | Biomol.com [biomol.com]
- 18. Human AP12(Apelin 12) ELISA Kit [elkbiotech.com]
- 19. The Assessment of Serum this compound Level in a Variety of Pulmonary Malignancies in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinogeneclon.com [sinogeneclon.com]
- 21. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genscript.com [genscript.com]
Application Notes: Utilizing Fluorescently Labeled Apelin-12 for High-Throughput Receptor Binding and Functional Studies
References
- 1. cusabio.com [cusabio.com]
- 2. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 6. Flow Cytometry: Enhance GPCR Analysis with Fluorescent Ligands - Celtarys [celtarys.com]
- 7. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The apelin-apelin receptor signaling pathway in fibroblasts is involved in tumor growth via p53 expression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Design and preclinical evaluation of a novel apelin-based PET radiotracer targeting APJ receptor for molecular imaging of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometry-Based Bead-Binding Assay for Measuring Receptor Ligand Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
- 17. Quantitative fluorescence co-localization to study protein-receptor complexes. | Semantic Scholar [semanticscholar.org]
- 18. Quantitative fluorescence co-localization to study protein-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uib.no [uib.no]
Application Notes and Protocols for Investigating Apelin-12 in Experimental Models of Ischemia-Reperfusion Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ischemia-Reperfusion Injury and Apelin-12
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This complex process is a key contributor to the pathophysiology of major clinical conditions such as myocardial infarction and stroke. The injury cascade involves oxidative stress, inflammation, and apoptosis.[1] Apelin, an endogenous peptide, and its G protein-coupled receptor, APJ, have emerged as a promising therapeutic target in cardiovascular diseases.[2][3] this compound, a short isoform of apelin, has demonstrated significant protective effects in various preclinical models of I/R injury, mitigating tissue damage and improving functional outcomes.[4][5] This document provides detailed application notes and protocols for studying the therapeutic potential of this compound in established experimental models of I/R injury.
Experimental Models of Ischemia-Reperfusion Injury
A variety of in vivo, ex vivo, and in vitro models are utilized to simulate I/R injury and investigate potential therapeutic interventions. The choice of model depends on the specific research question, with each offering distinct advantages and limitations.[6][7]
In Vivo Models
-
Cerebral Ischemia-Reperfusion: The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely accepted and standardized method for mimicking human ischemic stroke.[8] It involves the temporary occlusion of the MCA to induce focal cerebral ischemia, followed by reperfusion.[9][10]
-
Myocardial Ischemia-Reperfusion: Ligation of the left anterior descending (LAD) coronary artery in animals, typically rats or mice, is a common model for studying myocardial infarction.[11] Reperfusion is initiated by releasing the ligature.
Ex Vivo Model
-
Isolated Perfused Heart (Langendorff Model): This model allows for the study of cardiac function in an isolated heart, free from systemic neurohormonal influences.[6][12] The heart is retrogradely perfused through the aorta, and global ischemia can be induced by stopping the perfusion, followed by reperfusion to assess injury and recovery.[13][14]
In Vitro Model
-
Oxygen-Glucose Deprivation (OGD): This cellular model mimics ischemic conditions by depriving cultured cells, such as neurons or cardiomyocytes, of oxygen and glucose.[15][16] Reperfusion is simulated by returning the cells to a normoxic, glucose-containing medium. This model is ideal for mechanistic studies at the cellular and molecular level.[6]
Therapeutic Effects of this compound in I/R Injury
This compound has been shown to exert protective effects across different I/R injury models. These effects are mediated through various mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and modulation of key signaling pathways.[4][17]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in various experimental models of I/R injury.
Table 1: Effects of this compound on Cerebral Ischemia-Reperfusion Injury
| Parameter | Model | This compound Treatment | Outcome | Reference |
| Neurobehavioral Score | Mouse MCAO | Intraperitoneal injection | Significant improvement | [4] |
| Brain Edema | Mouse MCAO | Intraperitoneal injection | Alleviation of edema | [4] |
| Neuronal Damage | Mouse MCAO | Intraperitoneal injection | Reduced damage to neurons | [4] |
| Apoptosis Markers (Bax, Caspase-3) | Mouse MCAO | Intraperitoneal injection | Downregulation | [4] |
| Anti-apoptotic Marker (Bcl-2) | Mouse MCAO | Intraperitoneal injection | Upregulation | [4] |
Table 2: Effects of this compound on Myocardial Ischemia-Reperfusion Injury
| Parameter | Model | This compound Treatment | Outcome | Reference |
| Infarct Size | Rat LAD Occlusion | 0.35 µmol/kg, IV at reperfusion | 34% reduction | [18] |
| Infarct Size / Area at Risk | Rat LAD Occlusion | IV at reperfusion | 40% decrease | [19] |
| Cardiac Function Recovery | Isolated Rat Heart | 140 µM infusion pre-ischemia | Improved recovery | [5] |
| Lactate Dehydrogenase (LDH) | Rat LAD Occlusion | 0.35 µmol/kg, IV at reperfusion | 30% reduction in plasma | [18] |
| Creatine Kinase-MB (CK-MB) | Rat LAD Occlusion | 0.35 µmol/kg, IV at reperfusion | 56% reduction in plasma | [18] |
| Malondialdehyde (MDA) | Isolated Rat Heart | 140 µM infusion pre-ischemia | Decreased content | [5] |
| Antioxidant Enzymes (SOD, CAT, GSH-Px) | Isolated Rat Heart | 140 µM infusion pre-ischemia | Increased activity | [5] |
Signaling Pathways of this compound in Ischemia-Reperfusion Injury
This compound exerts its protective effects by activating the APJ receptor and modulating downstream signaling pathways. Key pathways implicated include the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.[2][4][20]
References
- 1. Oxidative and inflammatory biomarkers of ischemia and reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotective effect against ischemia-reperfusion injury by inhibiting JNK and P38MAPK signaling pathway in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its structural analog enhance antioxidant defense in experimental myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 11. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apelin protects against ischemia-reperfusion injury in diabetic myocardium via inhibiting apoptosis and oxidative stress through PI3K and p38-MAPK signaling pathways | Aging [aging-us.com]
- 18. In vivo reduction of reperfusion injury to the heart with this compound peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of structural analogues of this compound in acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apelin protects against ischemia-reperfusion injury in diabetic myocardium via inhibiting apoptosis and oxidative stress through PI3K and p38-MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-12 Administration in Preclinical Heart Failure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the administration of Apelin-12 in preclinical models of heart failure. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Apelin is an endogenous peptide that, along with its G protein-coupled receptor APJ, is emerging as a critical regulator of cardiovascular homeostasis. The Apelin/APJ system is implicated in various physiological processes, including the regulation of blood pressure, cardiac contractility, and fluid balance.[1][2] Preclinical studies have demonstrated the therapeutic potential of targeting this pathway in heart failure. Apelin administration has been shown to improve cardiac function and attenuate adverse remodeling in various animal models of heart failure.[1][3][4] This document focuses on this compound, one of the most potent and well-studied isoforms of Apelin.
Data Presentation: Efficacy of this compound in Preclinical Heart Failure
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and its analogs on cardiac function in rodent models of heart failure.
| Study | Animal Model | Apelin Isoform/Analog | Dose and Administration Route | Key Findings on Cardiac Function |
| Berry et al. | Rat (LAD Ligation) | Apelin-16 | 0.01 µ g/min for 20 min (IV infusion) | ↑ +dp/dt, ↑ -dp/dt, ↑ EF, ↑ LVSP, ↓ Heart Rate[3][5] |
| Pang et al. | Rat (Hypertensive HF) | Pyr-Apelin-13 | 0.1, 1, and 10 µg (IV bolus) | ↑ +dp/dt, ↑ -dp/dt, ↓ LVEDP, ↓ LVSP, ↓ Heart Rate[3] |
| Li et al. | Rabbit (Pentobarbital-induced HF) | Apelin-13 | 10 µg/kg/h for 3 hours (IV) | ↑ +dp/dt, ↑ -dp/dt, ↑ Heart Rate, ↑ LVSP, ↓ LVEDP[3] |
| Pisarenko et al. | Rat (Ischemia/Reperfusion) | Metilin (this compound analog) | 5 mg/kg (IV bolus) | ↓ Infarct Size/Area at Risk (by 30-40%), ↓ CK-MB and LDH[6] |
| Meta-Analysis | Rodent Models (various) | Various Apelin isoforms | Multiple doses and routes | Pooled analysis showed significant ↑ +dp/dt, ↓ -dp/dt, ↑ EF, ↑ LVSP, ↓ LVEDP[3] |
Table 1: Summary of Apelin Administration Effects on Cardiac Hemodynamics. Abbreviations: LAD: Left Anterior Descending; IV: Intravenous; HF: Heart Failure; +dp/dt: Maximum rate of left ventricular pressure rise; -dp/dt: Maximum rate of left ventricular pressure fall; EF: Ejection Fraction; LVSP: Left Ventricular Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; CK-MB: Creatine Kinase-MB isoenzyme; LDH: Lactate Dehydrogenase.
Mandatory Visualizations
Signaling Pathways
The Apelin/APJ system activates downstream signaling cascades that mediate its cardioprotective effects. Upon binding of this compound to its receptor APJ, a cascade of intracellular events is initiated, primarily through Gαi coupling. This leads to the activation of pro-survival pathways such as PI3K/Akt and ERK1/2, which promote cardiomyocyte survival and physiological hypertrophy.[7] Interestingly, the APJ receptor can also be activated by mechanical stretch in a G-protein-independent manner, leading to pathological hypertrophy through a β-arrestin-dependent pathway.[8][9][10][11] Apelin administration can counteract this stretch-induced pathological signaling.[8][9][10][11]
Caption: this compound/APJ signaling in cardiomyocytes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of heart failure induced by transverse aortic constriction (TAC).
Caption: Typical workflow for this compound studies in a TAC model.
Experimental Protocols
Protocol 1: Induction of Heart Failure via Transverse Aortic Constriction (TAC) in Mice
This protocol describes a standard method for inducing pressure-overload heart failure in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Ketamine/Xylazine or Isoflurane (B1672236)
-
Surgical instruments (sterilized)
-
Suture material (e.g., 7-0 silk)
-
Blunted 27-gauge needle
-
Ventilator (optional, but recommended)
-
Heating pad
-
Analgesics (e.g., Buprenorphine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using a standard protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Confirm the depth of anesthesia by toe pinch.
-
Shave the upper thoracic area and disinfect with an antiseptic solution.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a small midline incision in the skin over the upper sternum.
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left carotid arteries.
-
Pass a 7-0 silk suture underneath the aortic arch.
-
Place a blunted 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a standardized constriction.
-
For sham-operated animals, perform the same procedure without tightening the suture.
-
-
Closure and Recovery:
-
Close the chest wall and skin with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover in a warm, clean cage.
-
Monitor the animal closely for the first 24-48 hours.
-
-
Confirmation of Heart Failure:
-
Typically, 2-4 weeks post-TAC, heart failure develops.
-
Confirm the development of cardiac dysfunction and hypertrophy using non-invasive imaging such as echocardiography.
-
Protocol 2: Administration of this compound and Assessment of Cardiac Function
This protocol outlines the administration of this compound to mice with established heart failure and the subsequent evaluation of its effects.
Materials:
-
Mice with TAC-induced heart failure
-
This compound peptide (lyophilized)
-
Sterile saline or other appropriate vehicle
-
Infusion pump and catheters (for continuous infusion)
-
Echocardiography system with a high-frequency probe
-
Pressure-volume (PV) loop catheter system
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.
-
Further dilute the stock solution to the final working concentration for administration.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration of this compound:
-
Route of Administration: Intravenous (tail vein or jugular vein catheter) or intraperitoneal injections are commonly used. Continuous intravenous infusion via an osmotic minipump is suitable for long-term studies.
-
Dosage: The effective dose can vary. Based on the literature, a starting point for continuous infusion could be in the range of 0.5-2 mg/kg/day. For bolus injections, doses can range from µg to mg/kg. Dose-response studies are recommended to determine the optimal dose for a specific experimental setup.
-
-
Assessment of Cardiac Function:
-
Echocardiography:
-
Anesthetize the mice lightly to minimize effects on cardiac function.
-
Perform M-mode and 2D echocardiography to measure left ventricular internal dimensions (LVID), wall thickness, fractional shortening (FS), and ejection fraction (EF).
-
Measurements should be taken at baseline (before treatment) and at specified time points during and after treatment.
-
-
Hemodynamic Measurements (PV Loop Analysis):
-
For a more detailed assessment of cardiac contractility and hemodynamics, perform PV loop analysis.
-
Anesthetize the mouse and insert a PV catheter into the left ventricle via the carotid artery.
-
Record pressure-volume loops to obtain parameters such as end-systolic pressure, end-diastolic pressure, +dp/dt, and -dp/dt.
-
-
-
Data Analysis:
-
Compare the changes in cardiac function parameters between the this compound treated group and the vehicle-treated control group.
-
Statistical analysis should be performed to determine the significance of the observed effects.
-
Conclusion
The administration of this compound shows significant promise as a therapeutic strategy for heart failure in preclinical models. It has been demonstrated to improve cardiac contractility and reverse adverse remodeling.[12][13][14][15] The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals working in this area. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of heart failure.
References
- 1. The apelin-APJ system in heart failure: pathophysiologic relevance and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of apelin in cardiovascular function and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Administration of Apelin Could Prevent Heart Failure Following Myocardial Injury; A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of apelin on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 6. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 7. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
- 8. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition [spiral.imperial.ac.uk]
- 11. Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Apelin has in vivo inotropic effects on normal and failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Apelin-12 peptide stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Apelin-12 peptide. This guide addresses common issues related to the stability and degradation of this compound in solution, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized this compound?
A1: For optimal results, it is recommended to first allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Reconstitute the peptide in a sterile, aqueous buffer such as PBS (pH 7.2).[1] For in vivo studies, sterile physiological saline is a suitable solvent.[1] Avoid vigorous shaking; instead, gently vortex or pipette the solution to ensure it is fully dissolved.[1]
Q2: How should I store this compound solutions to ensure stability?
A2: Proper storage is crucial for maintaining the bioactivity of this compound. For long-term storage, stock solutions should be aliquoted into single-use, low-protein-binding microcentrifuge tubes and stored at -80°C for up to six months.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide aggregation and degradation.[1][2]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation in your this compound solution can indicate several issues, including poor solubility, aggregation, or degradation. First, ensure the concentration does not exceed the recommended solubility of 5 mg/mL in PBS.[2] If solubility is an issue, gentle warming to 37°C or brief sonication may help.[2] Also, verify that the pH of your PBS is 7.2, as pH can significantly affect peptide solubility.[2] If precipitation occurs after a freeze-thaw cycle, it is likely due to aggregation.[2] In such cases, it is best to discard the solution and use a fresh, properly stored aliquot.
Q4: What are the primary pathways of this compound degradation in solution?
A4: this compound is susceptible to enzymatic degradation, which is a primary cause of its short half-life in vivo. The key enzymes responsible for its cleavage are Angiotensin-Converting Enzyme 2 (ACE2) and Neprilysin (NEP).[3] ACE2 is known to cleave the C-terminal phenylalanine from the longer apelin-13, and similar degradation is expected for this compound.[4][5] Neprilysin can cleave apelin peptides at multiple sites.[3] In non-acidified solutions, this compound can degrade rapidly.[6]
Q5: What are the main signaling pathways activated by this compound?
A5: this compound exerts its biological effects by binding to the G protein-coupled receptor, APJ.[7] This binding primarily activates Gαi and Gαq proteins.[8] Activation of these pathways leads to the inhibition of adenylyl cyclase and the stimulation of downstream effectors such as PKC, PI3K/Akt, and ERK1/2.[8][9] These signaling cascades are involved in a wide range of physiological processes, including cardiovascular regulation and cell proliferation.[7][9]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Powder (Lyophilized) | Stock Solution in Aqueous Buffer |
| Long-Term | -80°C (up to 2 years) or -20°C (up to 1 year)[1] | -80°C (up to 6 months)[1] |
| Short-Term | Room temperature for several days to weeks[5] | -20°C (up to 1 month)[1] |
Table 2: Solubility of this compound Acetate (B1210297)
| Solvent | Solubility | Recommendations |
| PBS (pH 7.2) | ≥ 100 mg/mL[1] | Recommended for most in vitro applications. |
| Water | ≥ 100 mg/mL[1] | Can be used, but buffered solutions are preferred for pH stability. |
| Physiological Saline | Soluble | Suitable for preparing solutions for in vivo administration.[1] |
| DMF, DMSO, Ethanol | Insoluble | Not recommended for reconstitution.[1] |
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Experiments
| Possible Cause | Troubleshooting Steps & Solutions |
| Peptide Degradation | Ensure proper storage of stock solutions at -80°C in single-use aliquots.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Dosing | Verify the concentrations used in your experiments. For in vitro studies, typical concentrations range from 0.01 µM to 1 µM.[2] For in vivo studies in rats, effective doses have been reported between 15 µg/kg and 0.35 µmol/kg.[2] |
| Sub-optimal Assay Conditions | Review your experimental protocol, including incubation times, cell densities, and animal models, to ensure they are appropriate for the Apelin/APJ system.[2] |
Issue 2: Peptide Aggregation and Precipitation
| Possible Cause | Troubleshooting Steps & Solutions |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution immediately after reconstitution to minimize freeze-thaw stress.[1][2] |
| High Peptide Concentration | Ensure your working concentration is appropriate for your assay and does not exceed the peptide's solubility in the chosen buffer. |
| Incorrect Buffer pH | Confirm that the pH of your buffer is optimal for this compound solubility (e.g., PBS at pH 7.2).[2] The solubility of peptides is often lowest at their isoelectric point. |
| Improper Dissolution Technique | When reconstituting, use gentle vortexing or pipetting.[1] For stubborn peptides, brief sonication or gentle warming can be employed.[2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Acetate Stock Solution
-
Pre-Requisites: Allow the vial of lyophilized this compound acetate powder to come to room temperature before opening.
-
Reconstitution: Using a sterile pipette, add the calculated volume of sterile PBS (pH 7.2) to the vial. For example, to prepare a 1 mM stock solution from 1 mg of this compound acetate (MW ~1422.7 g/mol ), you would add approximately 703 µL of PBS.
-
Dissolution: Gently vortex the vial or pipette the solution up and down until the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -80°C for long-term use.[1]
Protocol 2: In Vitro Stability Assessment of this compound using HPLC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer (e.g., PBS, cell culture medium).
-
Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Immediately stop any enzymatic degradation by adding a quenching solution, such as an equal volume of acetonitrile (B52724) with 0.1% formic acid.
-
Centrifuge the samples to pellet any precipitated proteins.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS).
-
Column: A C18 column is typically used for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: Monitor the elution of the intact this compound peptide and its degradation products using the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 time point.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½) of the peptide under the tested conditions.
-
Protocol 3: Western Blot Analysis of this compound-Induced Akt Phosphorylation
-
Cell Culture and Treatment:
-
Culture cells known to express the APJ receptor (e.g., HUVECs) to a suitable confluency.
-
Optional: Serum-starve the cells for 2-4 hours to reduce basal signaling.[1]
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane thoroughly with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
-
Visualizations
References
- 1. Apelin 12, human, bovine, rat, mouse (000-001-L59) | Rockland [rockland.com]
- 2. benchchem.com [benchchem.com]
- 3. The Metalloprotease Neprilysin Degrades and Inactivates Apelin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 [frontiersin.org]
- 5. Apelin is a positive regulator of ACE2 in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
Solubility issues with synthetic Apelin-12 powder
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Apelin-12 powder.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound?
A1: this compound is a 12-amino acid peptide fragment and one of the most potent endogenous agonists for the apelin receptor (APJ), a G protein-coupled receptor.[1][2][3] It is involved in numerous physiological processes, including the regulation of cardiovascular function, fluid homeostasis, and cell proliferation.[1][4][5] Synthetic this compound is a chemically manufactured version of this peptide commonly used in research.
Q2: What is the best solvent for reconstituting synthetic this compound powder?
A2: this compound acetate (B1210297) is soluble in aqueous buffers.[1] For in vitro studies, sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2 is recommended.[1] For in vivo experiments, physiological saline can be used.[1] It is generally reported as insoluble in organic solvents such as DMF, DMSO, and Ethanol.[1]
Q3: How should I properly store this compound powder and its solutions?
A3: Proper storage is crucial to maintain the stability and activity of the peptide.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the reconstituted solution.[1]
Storage Recommendations
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -80°C | 2 years |
| -20°C | 1 year | |
| Reconstituted Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from multiple sources.[1][6][7][8]
Q4: How stable is this compound in solution?
A4: The stability of dissolved this compound depends on the storage temperature. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1][8] It is critical to use the solution within these timeframes to ensure peptide integrity and experimental reproducibility.[1] Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.[1]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving.
If you are encountering solubility issues with your synthetic this compound powder, consider the following troubleshooting steps.
-
Solution 1: Check Concentration: Ensure your target concentration does not exceed the recommended solubility of 5 mg/mL in PBS.[1] If it does, reduce the concentration.
-
Solution 2: Verify pH: The pH of the solvent can significantly impact peptide solubility.[1][9] Confirm that the pH of your PBS is 7.2.
-
Solution 3: Use Fresh Solvent: Use freshly prepared, sterile PBS to avoid issues with buffer degradation or contamination.[1]
-
Solution 4: Gentle Dissolution Aids: If the powder is still not dissolving, gentle warming or brief sonication may help facilitate dissolution.[1][10] Avoid vigorous shaking.[1]
Issue 2: Inconsistent or no effect in experimental results.
If your experiments are yielding inconsistent results or showing no biological effect, consider the following potential causes and solutions.
-
Cause 1: Peptide Degradation.
-
Cause 2: Peptide Aggregation.
-
Cause 3: Protocol Review.
-
Solution: Review all experimental parameters, including incubation times, cell densities, and animal models, to ensure they are appropriate for studying the Apelin/APJ system.[1]
-
Experimental Protocols
Protocol 1: Reconstitution of Synthetic this compound Powder
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile PBS (pH 7.2).
-
Prerequisites: Before opening, allow the vial of this compound acetate powder to come to room temperature.[1][10]
-
Reconstitution: Using a sterile pipette, add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve the desired concentration (e.g., for a 1 mg vial to make a 1 mg/mL solution, add 1 mL of PBS).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved.[1] Avoid vigorous shaking.[1] If necessary, brief sonication can be used.[1][10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][8]
Protocol 2: In Vivo Administration in a Rat Model
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies in rats. All animal procedures must be approved by an institutional animal care and use committee.
-
Animal Model: Use an appropriate rodent model for the study (e.g., Wistar rats for cardiovascular studies).[1]
-
Solution Preparation: Thaw a single-use aliquot of the this compound stock solution. Dilute it with sterile physiological saline to the final desired concentration for injection. The final volume should be suitable for the chosen administration route (e.g., 100-200 µL for intravenous injection).[1]
-
Administration: Administer the prepared this compound solution to the animal model via the desired route (e.g., intravenous, intraperitoneal).
-
Monitoring and Analysis: Monitor the physiological response over time (e.g., blood pressure, heart rate).[1] At the end of the experiment, collect blood or tissue samples for further analysis (e.g., measurement of biomarkers, histological examination).[1]
This compound Signaling Pathway
This compound exerts its effects by binding to and activating the APJ receptor. This binding triggers a cascade of intracellular signaling events.
Upon binding to the APJ receptor, this compound activates Gαi proteins, leading to the stimulation of several downstream pathways, including Protein Kinase C (PKC), Extracellular signal-Regulated Kinase (ERK), and Akt.[11] Activation of Akt can lead to the phosphorylation of endothelial Nitric Oxide Synthase (eNOS), promoting the release of nitric oxide (NO), which contributes to vasodilation.[11] Additionally, this compound has been shown to inhibit the JNK and P38 MAPK signaling pathways, which can protect neurons from apoptosis.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biosynth.com [biosynth.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. cusabio.com [cusabio.com]
- 12. europeanreview.org [europeanreview.org]
Technical Support Center: Optimizing Apelin-12 Dosage for In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Apelin-12 for in vivo experiments. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo research?
A1: this compound is a small, potent endogenous peptide that acts as a ligand for the G protein-coupled receptor, APJ.[1] It is one of the most active isoforms of the apelin peptide family. Researchers utilize this compound to investigate its diverse physiological roles and therapeutic potential in various disease models, including those related to cardiovascular regulation, neurological protection, and metabolic disorders.
Q2: What are the main challenges when working with this compound in vivo?
A2: The primary challenges include its short biological half-life (typically less than 5 minutes) due to rapid degradation by proteases, which can lead to variability in experimental results.[2][3][4] Other challenges include determining the optimal dose and administration route for a specific research question and ensuring the stability and solubility of the peptide solution.
Q3: How should I prepare and store this compound for in vivo studies?
A3: Lyophilized this compound should be stored at -20°C or -80°C. For in vivo experiments, it is crucial to reconstitute the peptide in a sterile, pyrogen-free vehicle, such as saline. It is highly recommended to prepare fresh solutions for each experiment to avoid degradation.[1] If a stock solution is prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: My this compound solution appears cloudy. Can I still use it?
A4: Cloudiness in the solution may indicate poor solubility or that the peptide has precipitated or degraded. Using a cloudy solution can lead to inaccurate dosing and variable results. It is recommended to discard the solution and prepare a fresh one, ensuring complete dissolution of the peptide.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal responses (e.g., blood pressure, heart rate) | Peptide Instability: this compound has a very short half-life in vivo. Bolus injections can lead to transient and variable effects. | Continuous Infusion: For sustained effects and reduced variability, consider using osmotic minipumps for continuous subcutaneous or intravenous infusion.[1] Use of Analogs: Investigate the use of chemically modified, more stable this compound analogs if suitable for the research goals.[5] |
| Inconsistent Administration: Variability in injection speed, volume, or site can affect peptide delivery and absorption. | Standardize Protocol: Ensure all injections are performed consistently by trained personnel. For intravenous injections, use a consistent rate of infusion. | |
| Animal-Specific Factors: Age, sex, and physiological status (e.g., fed vs. fasted) of the animals can influence their response to this compound. | Control for Variables: Use animals of the same age and sex. Standardize the feeding schedule before experiments. Analyze data from male and female animals separately if sex differences are expected. | |
| Lack of Expected Biological Effect | Suboptimal Dosage: The administered dose may be too low to elicit a significant response in the chosen model. | Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. |
| Peptide Degradation: Improper storage or handling of the this compound peptide or solution can lead to a loss of activity. | Fresh Preparations: Always prepare fresh solutions immediately before use. Store lyophilized peptide and stock solutions at the recommended temperature.[1] | |
| Incorrect Administration Route: The chosen route of administration may not be optimal for reaching the target tissue. | Route Selection: Carefully consider the target organ and the pharmacokinetics of this compound when choosing the administration route (e.g., intravenous for systemic effects, intracerebroventricular for central nervous system targets). | |
| Unexpected Adverse Effects | Dose Too High: The administered dose may be in the toxic range for the animal model. | Toxicity Study: If unexpected adverse effects are observed, perform a preliminary toxicity study with escalating doses to identify a safe and effective dose range. |
| Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. | Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate the effects of the peptide from those of the vehicle. |
Quantitative Data Summary
The following tables summarize this compound dosages and their observed effects from various in vivo studies.
Table 1: Intravenous (IV) Administration of this compound in Rats
| Dose (µmol/kg) | Animal Model | Key Observed Effects | Reference |
| 0.07 | Wistar rats (myocardial infarction model) | Reduction of systolic blood pressure to 85% of initial level; 21% reduction in infarct size. | [6] |
| 0.35 | Wistar rats (myocardial infarction model) | Reduction of systolic blood pressure to 67% of initial level; 34% reduction in infarct size; 56% reduction in MB-creatine kinase and 30% in lactate (B86563) dehydrogenase. | [6] |
| 40 µg/kg (~0.03 µmol/kg) | Normotensive rats | Significant reduction in mean arterial pressure. | [7] |
Table 2: Intracerebroventricular (ICV) Administration of this compound in Mice
| Dose | Animal Model | Key Observed Effects | Reference |
| 15 µL | Mice (cerebral ischemia-reperfusion model) | Improved neurobehavioral score, alleviated brain edema, and reduced neuronal damage. | [8] |
Experimental Protocols
Protocol 1: Intravenous (IV) Bolus Injection in Rats
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline
-
Insulin syringes with 28-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Place the animal on a heating pad to maintain body temperature and dilate the tail veins.
-
Solution Preparation: Immediately before injection, reconstitute the lyophilized this compound in sterile saline to the desired concentration. Ensure the peptide is fully dissolved.
-
Injection: Locate the lateral tail vein. Gently insert the needle into the vein and slowly inject the this compound solution. The total volume should typically not exceed 0.1 mL per 100g of body weight.
-
Monitoring: Monitor the animal for any adverse reactions during and after the injection. Continue to monitor physiological parameters as required by the experimental design (e.g., blood pressure, heart rate).
-
Control Group: Administer an equivalent volume of sterile saline to the control group using the same procedure.
Protocol 2: Intracerebroventricular (ICV) Injection in Mice
Materials:
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Hamilton syringe with a 33-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill)
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the mouse and securely fix its head in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use stereotaxic coordinates to locate the desired injection site (e.g., for the lateral ventricle). Drill a small burr hole through the skull at the target coordinates.
-
Solution Preparation: Prepare the this compound solution in sterile aCSF or saline just prior to injection.
-
Injection: Slowly lower the Hamilton syringe needle through the burr hole to the target depth. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min). The total injection volume is typically 1-5 µL.
-
Post-Injection: After the infusion is complete, leave the needle in place for a few minutes to prevent backflow. Slowly withdraw the needle and suture the scalp incision.
-
Recovery: Place the animal in a warm, clean cage for recovery and monitor it closely for any signs of distress.
-
Control Group: Inject the vehicle (aCSF or saline) in the control group following the same surgical and injection procedure.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway initiated by binding to the APJ receptor.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [MeArg1, NLe10]-apelin-12: Optimization of solid-phase synthesis and evaluation of biological properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo reduction of reperfusion injury to the heart with this compound peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous administration of apeling-13 induces a depressor response by releasing an unidentified substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Troubleshooting high background in Apelin-12 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in Apelin-12 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound ELISA?
High background in an ELISA refers to elevated signal or optical density (OD) readings in the blank or negative control wells, which should ideally have very low to no signal.[1][2] This high noise-to-signal ratio can mask the true signal from the samples and standards, reducing the sensitivity and accuracy of the assay.[1][2]
Q2: What are the most common causes of high background?
The most frequent causes of high background in an ELISA are insufficient washing and inadequate blocking.[1][2] Other significant factors include improper antibody concentrations, contamination of reagents, incorrect incubation times or temperatures, and issues with the substrate.[3][4][5][6][7][8]
Q3: How can I differentiate between a high background problem and a successful assay with high this compound concentrations?
A key indicator of a high background issue is an unusually high OD reading in your blank or zero standard wells. In a successful assay, these wells should have a very low OD value. If both your samples and your negative controls show high OD values, it is likely a background problem.
Troubleshooting Guides
High background can obscure your results and compromise the validity of your experiment. The following guides provide systematic steps to identify and resolve the root cause of high background in your this compound ELISA.
Guide 1: Inadequate Washing
Insufficient washing is a primary cause of high background, as it leaves unbound antibodies and other reagents in the wells, which then contribute to the signal.[2][5][9]
Symptoms:
-
High and uniform background across the entire plate.
-
Poor standard curve with a high intercept.
Troubleshooting Protocol:
-
Increase the number of wash steps: If the standard protocol suggests 3-4 washes, increase to 5-6 washes.
-
Increase soaking time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash step.[1][2]
-
Ensure complete removal of wash buffer: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual buffer.[7]
-
Check the performance of the plate washer: If using an automated washer, ensure all pins are dispensing and aspirating correctly and that there are no clogs.[5]
-
Use fresh wash buffer: Prepare fresh wash buffer for each assay to avoid contamination.[6]
Data Comparison:
| Well Type | Standard Protocol (OD 450nm) | Optimized Washing (OD 450nm) |
| Blank | 0.350 | 0.050 |
| Lowest Standard | 0.450 | 0.150 |
| Highest Standard | 2.500 | 2.200 |
Guide 2: Improper Blocking
The blocking buffer's role is to prevent non-specific binding of antibodies to the plate surface.[9] Ineffective blocking will lead to high background.[9][10]
Symptoms:
-
High background that may be variable across the plate.
-
Low signal-to-noise ratio.
Troubleshooting Protocol:
-
Increase blocking incubation time: Extend the blocking step from 1 hour to 2 hours or overnight at 4°C.[2]
-
Optimize blocking buffer concentration: Increase the concentration of the blocking agent (e.g., from 1% BSA to 2% BSA).[2]
-
Try a different blocking agent: If you are using BSA, consider trying a non-fat dry milk solution or a commercial blocking buffer.
-
Add a detergent: Include a small amount of a non-ionic detergent like Tween-20 (0.05%) in your blocking buffer to reduce non-specific binding.[2][11]
Data Comparison:
| Blocking Protocol | Blank (OD 450nm) | Signal-to-Noise Ratio |
| 1% BSA, 1 hour | 0.400 | 5 |
| 2% BSA, 2 hours | 0.100 | 20 |
| 1% BSA + 0.05% Tween-20, 1 hour | 0.080 | 25 |
Guide 3: Antibody and Reagent Issues
Incorrect antibody concentrations or contaminated reagents can significantly contribute to high background.[6][12]
Symptoms:
-
Extremely high OD readings across the entire plate, including the blank wells.
-
Inconsistent results between wells.
Troubleshooting Protocol:
-
Titrate your antibodies: Your primary or secondary antibody concentration may be too high.[8] Perform a titration experiment to determine the optimal antibody dilution.
-
Use fresh reagents: If you suspect contamination, use a fresh set of reagents, including a new vial of substrate.[1][6]
-
Check for cross-reactivity: The secondary antibody may be binding non-specifically. Run a control with no primary antibody to check for secondary antibody non-specific binding.[9]
-
Ensure proper reagent preparation: Double-check all calculations and dilutions for your reagents.
Experimental Protocol: Antibody Titration
-
Coat and block the ELISA plate as per the standard protocol.
-
Prepare a serial dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).
-
Add the different dilutions of the primary antibody to the wells.
-
Proceed with the rest of the ELISA protocol as usual.
-
Analyze the results to identify the dilution that gives the best signal-to-noise ratio.
Visualizations
Caption: A typical workflow for a sandwich ELISA experiment.
Caption: A logical workflow for troubleshooting high background in an ELISA.
Caption: A simplified diagram of the Apelin/APJ signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. arp1.com [arp1.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. Rat Apelin 12 ELISA Kit [ABIN6964912] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 12. biocompare.com [biocompare.com]
Apelin-12 antibody specificity and cross-reactivity issues
Welcome to the technical support center for Apelin-12 antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with this compound antibody specificity and cross-reactivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound antibody is detecting multiple bands in my Western Blot. What could be the cause?
Multiple bands in a Western Blot can arise from several factors:
-
Cross-reactivity with other Apelin isoforms: The most common issue with this compound antibodies is cross-reactivity with other endogenous apelin peptides such as Apelin-13, Apelin-17, and Apelin-36. These isoforms share sequence homology with this compound, making it challenging to generate a completely specific antibody. Immunoaffinity assays are often not able to reliably distinguish between different apelin isoforms.[1]
-
Protein degradation: Apelin peptides are susceptible to degradation by proteases. The presence of smaller molecular weight bands could indicate breakdown of the target protein. Ensure that protease inhibitors are always included in your sample preparation workflow.
-
Post-translational modifications: Different post-translational modifications of Apelin can lead to shifts in molecular weight.
-
Antibody concentration: An excessively high concentration of the primary antibody can lead to non-specific binding and the appearance of extra bands.
Q2: I am seeing high background in my immunoassay (ELISA, Western Blot, IHC). How can I reduce it?
High background can obscure your signal and lead to inaccurate results. Consider the following troubleshooting steps:
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST for Western Blotting) and that the blocking step is performed for a sufficient duration (e.g., 1 hour at room temperature or overnight at 4°C).
-
Washing: Increase the number and duration of wash steps to more effectively remove unbound primary and secondary antibodies.
-
Antibody Dilution: Optimize the concentration of both your primary and secondary antibodies. High antibody concentrations are a frequent cause of high background.
-
Membrane Handling (for Western Blot): Avoid touching the membrane with bare hands and ensure it does not dry out at any stage of the experiment.
Q3: How can I validate the specificity of my this compound antibody?
Validating the specificity of your antibody is critical for reliable data. Here are some recommended approaches:
-
Peptide Competition/Blocking: Pre-incubate your antibody with the immunizing peptide (this compound). This should block the antibody from binding to the target protein in your sample, leading to a significant reduction or elimination of the signal.
-
Use of Knockout/Knockdown Samples: If available, use cell lines or tissue samples where the apelin gene has been knocked out or its expression knocked down. A specific antibody should show no signal in these samples.
-
Comparison with Alternative Detection Methods: Whenever possible, compare your immunoassay results with a different detection method, such as LC-MS/MS, which can more accurately distinguish between different apelin isoforms.[1]
-
Test against other Apelin Isoforms: Run parallel experiments where you test your antibody's reactivity against other purified apelin isoforms (Apelin-13, Apelin-17, etc.) to directly assess cross-reactivity.
Quantitative Data Summary
The following tables summarize key quantitative data related to apelin peptides and their interaction with the apelin receptor (APJ). It is important to note that this data is not always specific to a particular commercial this compound antibody but provides a crucial context for understanding the system's complexity.
Table 1: Binding Affinities of Apelin Peptides to the Human Apelin Receptor
| Peptide | Binding Affinity (pKi) | Reference |
| [Pyr1]apelin-13 | 8.83 ± 0.06 | [2] |
| Apelin-17 | 9.57 ± 0.08 | [2] |
| MM202 (Apelin mimetic) | 9.80 ± 0.06 | [2] |
| MM202-AlbudAb | 9.39 ± 0.09 | [2] |
Table 2: Inhibition Constants (Ki) of Various Ligands for the Apelin Receptor
| Ligand | Inhibition Constant (Ki) (nM) | Reference |
| Apelin-13 | 8.336 | [3] |
| pGlu1-apelin-13 | 14.366 | [3] |
| Apelin-17 | 4.651 | [3] |
| Apelin-36 | 1.735 | [3] |
| Elabela-21 | 4.364 | [3] |
| Elabela-32 | 1.343 | [3] |
Experimental Protocols & Troubleshooting Guides
Western Blotting
A major challenge in detecting this compound via Western Blot is its low molecular weight, which can lead to it being "blown through" the membrane during transfer.
Detailed Protocol for this compound Western Blotting:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Mix 20-50 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Use a high-percentage Tris-Tricine gel (e.g., 16%) for better resolution of low molecular weight proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Use a PVDF membrane with a small pore size (0.2 µm is recommended).
-
Perform a wet transfer at a low constant current (e.g., 10 mA) overnight in a cold room, or a semi-dry transfer for 15-20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with your primary this compound antibody (refer to the manufacturer's datasheet for the recommended dilution) overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and capture the signal using a CCD imager.
-
Western Blot Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No Signal or Weak Signal | Inefficient transfer of low molecular weight protein. | Use a 0.2 µm PVDF membrane. Optimize transfer time and voltage/current. Consider using two membranes to capture any protein that passes through the first. |
| Low abundance of this compound in the sample. | Increase the amount of protein loaded per well. Use a positive control if available. | |
| Primary antibody not effective. | Increase primary antibody concentration or incubation time (overnight at 4°C). Ensure the antibody is validated for Western Blot. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Multiple Bands | Cross-reactivity with other apelin isoforms. | Perform peptide blocking experiments to confirm specificity. If cross-reactivity is confirmed, consider using an alternative method like LC-MS/MS for quantification. |
| Sample degradation. | Always use fresh samples and add protease inhibitors to your lysis buffer. |
Immunohistochemistry (IHC)
Detailed Protocol for this compound IHC (Paraffin-Embedded Tissues):
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary this compound antibody (diluted according to the manufacturer's instructions) in a humidified chamber overnight at 4°C.[4]
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal with a DAB substrate solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
IHC Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (buffer pH, heating time, and temperature). |
| Primary antibody concentration too low. | Increase the primary antibody concentration or incubation time. | |
| Antibody not suitable for IHC on paraffin (B1166041) sections. | Check the antibody datasheet to ensure it is validated for IHC-P. | |
| High Background | Non-specific antibody binding. | Ensure adequate blocking with serum from the same species as the secondary antibody. |
| Endogenous peroxidase activity not quenched. | Ensure the hydrogen peroxide blocking step is performed correctly. | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Perform a peptide blocking control to confirm specificity. |
| Secondary antibody binding non-specifically. | Run a control where the primary antibody is omitted. |
Visualizations
Caption: A simplified diagram of the this compound signaling cascade upon binding to the APJ receptor.
Caption: Recommended workflow for validating the specificity of an this compound antibody.
Caption: A decision tree to troubleshoot potential cross-reactivity issues with this compound antibodies.
References
Technical Support Center: Preventing Apelin-12 Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Apelin-12 peptide aggregation in buffers.
Troubleshooting Guide
Problem: this compound peptide is not dissolving or is precipitating out of solution.
Visible particulates, cloudiness, or gel-like formation in your peptide solution are indicators of poor solubility or aggregation. This can lead to inaccurate concentration measurements and inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | This compound is an acidic peptide and is most soluble in aqueous buffers with a slightly basic pH. The recommended starting solvent is sterile Phosphate-Buffered Saline (PBS) at pH 7.2.[1] It is generally reported as insoluble in organic solvents like DMF, DMSO, and Ethanol.[1] |
| Concentration Too High | The recommended maximum solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[1] If you are working with higher concentrations, the peptide may not fully dissolve or may precipitate. Try reducing the concentration. |
| Improper Reconstitution Technique | Always allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture absorption.[1] Use gentle vortexing or pipetting to dissolve the peptide. Avoid vigorous shaking, as this can induce aggregation.[1] For difficult-to-dissolve peptides, brief sonication (e.g., 3 x 10-second bursts on ice) or gentle warming to 37°C can aid dissolution.[1] |
| pH is at or near the Isoelectric Point (pI) | Peptides are least soluble at their pI, where the net charge is zero. The calculated pI of this compound is acidic. Working at a pH away from the pI will increase the net charge and improve solubility. Ensure your buffer pH is appropriate. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing your stock solution is a major cause of peptide aggregation and precipitation.[1] It is highly recommended to prepare single-use aliquots of your reconstituted this compound solution. |
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to dissolve this compound in?
A1: For most in vitro applications, sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2 is the recommended buffer for dissolving this compound.[1] For in vivo studies, sterile physiological saline can be used.[1]
Q2: How should I store my this compound peptide?
A2: Lyophilized this compound powder should be stored at 2-8°C upon receipt and before reconstitution.[2] Once reconstituted, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Q3: My this compound solution is clear at first but becomes cloudy over time. What is happening?
A3: This is likely due to peptide aggregation. Aggregation can be time-dependent and influenced by factors such as temperature, pH, and interactions with components in your experimental medium. To mitigate this, always use freshly prepared solutions or freshly thawed aliquots for your experiments. If working with cell culture, consider filter-sterilizing the peptide solution before adding it to the media and performing initial experiments in a serum-free medium to identify potential interactions.
Q4: Can I add anything to my buffer to prevent this compound aggregation?
A4: Yes, certain excipients can help stabilize peptides and prevent aggregation. The effectiveness of these additives is peptide-dependent, and optimization may be required. Some common additives include:
-
Amino Acids: Arginine (at 50-250 mM) can reduce non-specific interactions and aggregation.
-
Sugars: Sucrose or Trehalose (at 5-10% w/v) can help stabilize the native conformation of the peptide.
-
Polyols: Glycerol or Mannitol (at 10-50% v/v) increase solvent viscosity and stabilize the peptide structure.
It is important to ensure that any additives used are compatible with your specific experimental setup.
Q5: How can I detect if my this compound is aggregated?
A5: Several methods can be used to detect peptide aggregation:
-
Visual Inspection: The simplest method is to look for cloudiness, precipitation, or gel formation in your solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-600 nm can indicate light scattering from large aggregates.
-
Thioflavin T (ThT) Assay: This is a fluorescent-based assay where ThT binds to the beta-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence.
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and stability of this compound.
| Parameter | Condition | Value/Recommendation | Reference(s) |
| Solubility | PBS (pH 7.2) | ≤ 5 mg/mL | [1] |
| Storage (Lyophilized) | Before Reconstitution | 2-8°C | [2] |
| Storage (Reconstituted) | Short-term | -20°C (up to 1 month) | [1] |
| Long-term | -80°C (up to 6 months) | [1] | |
| In Vitro Concentration | Typical Range | 0.01 µM to 1 µM | |
| In Vivo Dosage (Rat) | Intravenous Bolus | 0.07 or 0.35 µmol/kg | [3][4] |
| Buffer Additives | Arginine | 50-250 mM | |
| Sucrose/Trehalose | 5-10% (w/v) | ||
| Glycerol | 10-50% (v/v) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Solvent Addition: Using a sterile pipette, add the required volume of sterile PBS (pH 7.2) to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock, add 1 mL of PBS).
-
Dissolution: Gently vortex the vial or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking. If solubility is an issue, brief sonication on ice or gentle warming to 37°C can be applied.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
Prepare your this compound samples at the desired concentrations in your buffer of choice. Include a buffer-only control.
-
-
Assay Setup:
-
In a black 96-well plate, add your this compound samples and controls.
-
Add ThT stock solution to each well to a final concentration of 10-25 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C. For kinetic studies, take fluorescence readings at regular intervals (e.g., every 15-30 minutes).
-
Measure fluorescence using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
Signaling Pathway and Workflow Diagrams
This compound/APJ Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by the binding of this compound to the APJ receptor.
References
Technical Support Center: Improving Reproducibility of Apelin-12 Functional Assays
This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of Apelin-12 functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: Why am I observing no response or a very weak signal in my assay?
A1: A weak or absent signal can stem from several factors, from the peptide itself to the assay conditions. Here is a step-by-step troubleshooting guide:
-
This compound Integrity and Activity:
-
Degradation: this compound is a peptide and can degrade if not handled properly. Ensure it has been stored at -20°C or below and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] For experiments, always use a fresh aliquot.
-
Solubility: Incomplete dissolution leads to inaccurate concentrations. This compound is soluble in sterile buffers like PBS (pH 7.2). If you encounter solubility issues, gentle warming to 37°C or brief sonication can help.[2]
-
Peptide Quality: Verify the purity and identity of your this compound lot. Lot-to-lot variability can occur.[1]
-
-
Cellular Factors:
-
Receptor Expression: Confirm that your cell line expresses a sufficient level of the apelin receptor (APJ). Low receptor density will result in a weak signal. Receptor expression levels can decrease with high cell passage numbers.
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can alter receptor expression and signaling.
-
-
Assay Conditions:
-
Incorrect Reagent Concentration: Verify the concentrations of all reagents, including buffers, dyes, and any stimulating agents (like forskolin (B1673556) in cAMP assays).
-
Incubation Times: Optimize incubation times for ligand stimulation. A time-course experiment is recommended to determine the peak response time.[3]
-
Q2: My results are highly variable between experiments. What are the common causes of poor reproducibility?
A2: Lack of reproducibility is a frequent challenge in peptide assays and can be minimized by controlling several variables:[4][5][6]
-
Peptide Handling:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of this compound stock solutions can lead to peptide degradation and aggregation, significantly impacting its activity.[4][7][8][9][10][11] Always aliquot your stock solution into single-use vials.
-
Hygroscopicity: Lyophilized peptides can absorb moisture from the air, affecting their weight and concentration when preparing solutions.[5][6] Allow the vial to reach room temperature before opening.
-
-
Experimental Procedure:
-
Inconsistent Cell Culture: Variations in cell density, passage number, and serum starvation times can significantly impact cellular responses.[1] Standardize your cell culture and plating procedures.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions or small volumes, can introduce significant variability. Ensure pipettes are calibrated and use low-binding tips.
-
Buffer Preparation: Use freshly prepared, sterile buffers. The pH of the buffer is critical for peptide solubility and activity.[2]
-
-
Data Analysis:
-
Inconsistent Analysis Parameters: Use a standardized data analysis workflow, including consistent methods for background subtraction and curve fitting.
-
Q3: I'm having trouble dissolving the lyophilized this compound powder.
A3: Solubility issues can often be resolved with the following steps:
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect the peptide's stability.
-
Use the Correct Solvent: Sterile PBS at pH 7.2 is a commonly recommended solvent.[2]
-
Check Concentration: Do not exceed the recommended solubility limit, which is typically around 5 mg/mL for this compound in PBS.[2]
-
Facilitate Dissolution: After adding the solvent, gently vortex or pipette the solution up and down. Avoid vigorous shaking, which can cause aggregation. If the peptide is still not fully dissolved, you can try gently warming the solution to 37°C for a short period or using brief sonication.[2]
-
Verify pH: Ensure the pH of your buffer is correct, as pH can significantly impact peptide solubility.[2]
Q4: My calcium mobilization assay shows a high background signal or a poor signal-to-noise ratio.
A4: High background or low signal-to-noise in a calcium mobilization assay can be due to several factors:
-
Dye Loading Issues:
-
Uneven Loading: Ensure even dye loading across all wells. Mix the dye solution gently but thoroughly.
-
Dye Extrusion: Some cell lines actively pump out the calcium-sensitive dye. The addition of probenecid (B1678239) to the assay buffer can help prevent this.[4][12]
-
Dye Compartmentalization: Sub-optimal loading conditions (time, temperature) can lead to the dye being trapped in intracellular organelles, increasing background fluorescence.
-
-
Cell Health and Plating:
-
Assay Buffer Composition:
-
Autofluorescence: Some components in the media or buffer can be autofluorescent. Use a buffer with low background fluorescence, such as Hank's Balanced Salt Solution (HBSS).
-
Serum Presence: Serum can contain components that interfere with the assay. It's generally recommended to perform the assay in serum-free media.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound functional assays to aid in experimental design and data comparison.
Table 1: this compound Potency in Various Functional Assays
| Assay Type | Cell Line | Parameter | Reported Value | Reference |
| Calcium Mobilization | APJ-Gαq16 cells | EC50 | 0.18 nM | --INVALID-LINK-- |
| cAMP Inhibition | CHO-K1 cells | IC50 | 0.70 µM (for antagonist ML221) | --INVALID-LINK-- |
| β-Arrestin Recruitment | CHO-K1 cells | IC50 | 1.75 µM (for antagonist ML221) | --INVALID-LINK-- |
| Radioligand Binding | CHO-K1 membranes | IC50 | 1.9 x 10⁻¹⁰ M (for Apelin-13) | --INVALID-LINK-- |
Table 2: Recommended Cell Seeding Densities for Functional Assays
| Plate Format | Cell Type | Recommended Seeding Density | Purpose | Reference |
| 96-well plate | CHO-K1 (APJ expressing) | 10,000 cells/well | cAMP Assay | --INVALID-LINK-- |
| 96-well plate | U2OS (APJ expressing) | Seed to reach confluence in 48h | Internalization Assay | --INVALID-LINK-- |
| 384-well plate | CHO-K1 (APJ expressing) | 2,500 cells/well | cAMP Assay | --INVALID-LINK-- |
| 96-well plate | General | 5,000 - 10,000 cells/cm² | Proliferation Assays | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key this compound functional assays are provided below.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the APJ receptor.
Materials:
-
Cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells co-expressing Gαq16).
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Probenecid.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence reader and take a baseline reading for a few seconds.
-
Agonist Addition: Inject the desired concentrations of this compound into the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time (typically for 60-180 seconds).[12][16]
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, which is indicative of Gαi activation.
Materials:
-
Cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound stock solution.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[2]
-
cAMP detection kit (e.g., TR-FRET, ELISA, or AlphaScreen-based).
-
96-well or 384-well white microplates.
Procedure:
-
Cell Plating: Seed cells into the appropriate microplate and culture overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically an EC80 concentration) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.[17]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP detection kit.[18]
-
Data Analysis:
-
Plot the response (e.g., fluorescence ratio, absorbance) against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Protocol 3: Radioligand Binding Assay
This assay measures the binding affinity of this compound to the APJ receptor using a radiolabeled competitor.
Materials:
-
Cell membranes prepared from cells expressing the APJ receptor.
-
Radiolabeled apelin ligand (e.g., [¹²⁵I]-Apelin-13).
-
Unlabeled this compound for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[5]
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[19]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[5]
-
Visualizations
This compound Signaling Pathways
Caption: Major signaling pathways activated by this compound upon binding to the APJ receptor.
General Experimental Workflow for this compound Functional Assays
Caption: A generalized workflow for performing this compound functional assays.
References
- 1. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Modification within the "RPRL" Region of Apelin Peptides: Impact on Cardiovascular Activity and Stability to Neprilysin and Plasma Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbls.org [ijbls.org]
- 9. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.unc.edu [med.unc.edu]
- 15. ibidi.com [ibidi.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
Mitigating non-specific binding in Apelin-12 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding in Apelin-12 immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and how does it affect my this compound immunoassay results?
A1: Non-specific binding refers to the attachment of antibodies or other assay reagents to the surfaces of the microplate wells or other components, rather than to the specific target analyte (this compound). This can lead to a high background signal, which reduces the assay's sensitivity and can obscure the true signal from this compound, potentially leading to inaccurate quantification.[1][2][3]
Q2: What are the most common causes of high background in an this compound ELISA?
A2: The most common causes of high background signal in an this compound ELISA include:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate.[2]
-
Inadequate Washing: Insufficient or improper washing steps can leave behind unbound reagents that contribute to the background signal.[1][4]
-
High Antibody Concentration: Using a concentration of the primary or secondary antibody that is too high can lead to increased non-specific binding.[3]
-
Contamination: Contamination of reagents, buffers, or the microplate itself can introduce substances that generate a high background.[4]
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules present in the sample that are structurally similar to this compound.
Q3: How can I differentiate between non-specific binding and antibody cross-reactivity?
A3: Non-specific binding is generally a result of interactions with the assay surface and can often be addressed by optimizing blocking and washing steps. Cross-reactivity, on the other hand, is a specific interaction between the antibody and an off-target molecule. To investigate cross-reactivity, you can perform competition assays with structurally related peptides to see if they reduce the signal.
Q4: What are the best practices for sample preparation to minimize non-specific binding?
A4: For this compound immunoassays, proper sample preparation is crucial. This includes:
-
Centrifugation: Centrifuge samples after thawing, especially plasma, to remove any debris or lipids that could interfere with the assay.[5]
-
Dilution: Dilute samples appropriately to fall within the assay's linear range and to reduce the concentration of potentially interfering substances. For serum/plasma samples, a 5-fold dilution is often recommended as a starting point.[6]
-
Use of Sample Diluent: Utilize the sample diluent provided in the kit or one that has been optimized to minimize matrix effects and non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal
Symptoms: The optical density (OD) values of the blank or negative control wells are unexpectedly high, reducing the signal-to-noise ratio.[1][2]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider switching to a different blocking agent (see Table 1 for a comparison).[1] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Add a 30-second soak with wash buffer during each cycle.[1][4] |
| Contaminated Reagents | Prepare fresh buffers for each assay. Use sterile, disposable pipette tips for each reagent and sample.[4] |
| Excessive Antibody Concentration | Perform a titration experiment to determine the optimal concentration of the primary and/or secondary antibody that provides a good signal without high background.[3] |
| Improper Incubation Conditions | Adhere strictly to the incubation times and temperatures specified in the kit protocol. Avoid temperature fluctuations. |
Issue 2: Poor Precision (High Coefficient of Variation - CV)
Symptoms: High variability between replicate wells for standards, controls, or samples. The Inter-Assay CV is greater than 10% and the Intra-Assay CV is greater than 8%.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use fresh pipette tips for each well. Pipette consistently and avoid introducing air bubbles. |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure thorough mixing. |
| Plate Washing Variability | If washing manually, ensure consistent technique across all wells. An automated plate washer is recommended for better precision. |
| Edge Effects | Avoid using the outermost wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation. |
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent is critical for minimizing non-specific binding. While the optimal blocker can be assay-dependent, the following table provides a general comparison based on common immunoassay performance.
Table 1: Illustrative Comparison of Common Blocking Agents in a Peptide Immunoassay
| Blocking Agent | Typical Concentration | Signal-to-Noise Ratio | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Good | Readily available, relatively inexpensive.[7] | Can be a source of cross-reactivity with some antibodies. Batch-to-batch variability can occur.[8] |
| Non-fat Dry Milk | 0.5-5% | Moderate to Good | Inexpensive and effective for many applications. | May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. Not recommended for biotin-streptavidin detection systems.[7] |
| Normal Serum (from species of the secondary antibody) | 5-10% | Very Good | Highly effective at reducing background from non-specific antibody binding. | More expensive than BSA or milk. |
| Commercial Blocking Buffers | Varies | Excellent | Optimized formulations for high performance and stability.[9] | Higher cost. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers:
-
1% BSA in PBS with 0.05% Tween-20 (PBST)
-
3% BSA in PBST
-
5% Non-fat dry milk in PBST
-
5% Normal Goat Serum in PBST (assuming a goat secondary antibody is used)
-
-
Coat a 96-well plate with the this compound capture antibody according to the standard protocol.
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block the plate: Add 200 µL of each prepared blocking buffer to different sets of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Proceed with the immunoassay as per the standard protocol, adding a known concentration of this compound standard and a zero-analyte control (blank) to wells for each blocking condition.
-
Measure the optical density (OD) at the appropriate wavelength.
-
Calculate the signal-to-noise ratio (S/N) for each blocking condition: S/N = (OD of this compound standard) / (OD of blank).
-
Select the blocking buffer that provides the highest S/N ratio.
Protocol 2: Enhancing Wash Steps
-
Prepare the wash buffer as specified in the kit protocol (typically PBS or TBS with a non-ionic detergent like Tween-20).
-
After each incubation step (e.g., sample, detection antibody, enzyme conjugate), aspirate the contents of the wells.
-
Add at least 300 µL of wash buffer to each well.
-
Soak: Allow the wash buffer to remain in the wells for 30-60 seconds.[1]
-
Aspirate the wash buffer.
-
Repeat the wash cycle for a total of 3-5 times.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer before adding the next reagent.[5]
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Standard this compound sandwich ELISA workflow.
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. sinogeneclon.com [sinogeneclon.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. corning.com [corning.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
Technical Support Center: Optimizing Incubation Times for Apelin-12 Cell Treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Apelin-12 cell treatments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary signaling pathway?
A1: this compound is a potent, endogenous peptide ligand for the G protein-coupled receptor, APJ. The binding of this compound to the APJ receptor primarily initiates intracellular signaling through the activation of Gαi and Gαq subtypes of heterotrimeric G proteins. This leads to the modulation of several key downstream pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.
Q2: How does the incubation time of this compound treatment affect experimental outcomes?
A2: The incubation time is a critical parameter that significantly influences the observed cellular response to this compound. Short-term incubations (minutes to an hour) are typically sufficient to observe rapid signaling events like protein phosphorylation (e.g., Akt and ERK) and receptor internalization.[1][2][3] In contrast, longer incubation periods (hours to days) are necessary to study downstream effects on gene expression, cell proliferation, migration, and apoptosis.[4] Optimizing the incubation time for your specific assay and cell type is crucial for obtaining robust and reproducible data.
Q3: What are the different isoforms of Apelin, and do they have different optimal incubation times?
A3: The apelin preproprotein is cleaved into several active fragments, including Apelin-36, Apelin-17, Apelin-13, and this compound. While these isoforms share biological activities, they can differ in potency and signaling kinetics. For instance, some studies suggest that different apelin isoforms can lead to varied rates of receptor internalization and desensitization.[5] Therefore, the optimal incubation time may vary between different apelin isoforms, and it is recommended to perform a time-course experiment for the specific isoform being investigated.
Q4: How stable is this compound in cell culture media?
A4: Apelin peptides are known to be relatively unstable in biological fluids, with a short half-life in plasma.[6][7] While specific data on the half-life of this compound in common cell culture media such as DMEM/F-12K is limited, it is generally recommended to prepare fresh solutions for each experiment to ensure consistent activity, especially for longer incubation periods. For long-term experiments, the stability of this compound in your specific cell culture medium should be empirically determined.
Q5: My this compound solution appears cloudy. Can I still use it?
A5: A cloudy this compound solution may be indicative of poor solubility or degradation of the peptide. It is strongly advised to prepare fresh solutions for each experiment to ensure accurate and reproducible results. Ensure you are using a recommended solvent, such as sterile phosphate-buffered saline (PBS) at pH 7.2, for reconstitution.[8]
Troubleshooting Guides
Issue 1: Weak or No Signal in Downstream Assays (e.g., Western Blot for p-Akt/p-ERK)
-
Possible Cause: Suboptimal incubation time.
-
Troubleshooting Tip: The phosphorylation of Akt and ERK in response to this compound is often transient. Perform a time-course experiment with shorter incubation times (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak phosphorylation time point in your specific cell line. Some studies show peak activation as early as 5-15 minutes.
-
-
Possible Cause: this compound degradation.
-
Troubleshooting Tip: Prepare fresh this compound solutions for each experiment from a lyophilized stock stored at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause: Low receptor expression.
-
Troubleshooting Tip: Confirm the expression of the APJ receptor in your cell line using qPCR or Western blot. If expression is low, consider using a cell line known to express APJ or a transiently transfected system.
-
-
Possible Cause: Incorrect this compound concentration.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for your assay.
-
Issue 2: High Background in Western Blots for this compound Targets
-
Possible Cause: Non-specific antibody binding.
-
Troubleshooting Tip: Optimize your primary and secondary antibody concentrations. Ensure your blocking buffer (e.g., 5% BSA or non-fat milk in TBST) is fresh and that the membrane is blocked for at least 1 hour at room temperature.
-
-
Possible Cause: Insufficient washing.
-
Troubleshooting Tip: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies effectively.
-
Issue 3: Inconsistent Results in Cell Migration or Proliferation Assays
-
Possible Cause: Variability in cell seeding density.
-
Troubleshooting Tip: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results.
-
-
Possible Cause: Extended incubation leading to this compound degradation.
-
Troubleshooting Tip: For long-term assays (24-48 hours), consider replenishing the media with fresh this compound at intermediate time points to maintain a consistent concentration.
-
-
Possible Cause: Serum interference.
-
Troubleshooting Tip: Serum contains various growth factors that can interfere with the effects of this compound. For signaling studies, it is often recommended to serum-starve the cells for a few hours before treatment. For longer-term assays like proliferation and migration, using a low-serum medium may be necessary.
-
Quantitative Data on this compound Incubation Times
The optimal incubation time for this compound treatment is highly dependent on the specific assay and cell type being used. The following tables summarize typical incubation times reported in the literature for various experimental endpoints.
Table 1: Incubation Times for Short-Term Signaling Events
| Assay | Cell Type | This compound Concentration | Incubation Time(s) | Observed Effect |
| Akt Phosphorylation | Vascular Smooth Muscle Cells | 1 µM | 5, 15, 30 , 45, 60 min | Peak phosphorylation at 30 min |
| C2C12 Myotubes | Not Specified | 30 min, 2 h | Increased phosphorylation at 2h | |
| Myocardial Microvascular Endothelial Cells | 200 nmol/l | 2 h | Maximal AMPK and Akt phosphorylation | |
| ERK Phosphorylation | Vascular Smooth Muscle Cells | 1 µM | 12 h | Maximal induction of cyclin D1 |
| HEK293 cells | 100 nM | 5, 15 min | Differential kinetics observed | |
| cAMP Inhibition | CHO-K1 or HEK293 cells | Various | 30 min | Inhibition of forskolin-stimulated cAMP |
| Receptor Internalization | HEK293 cells | 100 nM | 0-6 h | Time-dependent internalization |
Table 2: Incubation Times for Long-Term Cellular Assays
| Assay | Cell Type | This compound Concentration | Incubation Time(s) | Observed Effect |
| Cell Proliferation | Vascular Smooth Muscle Cells | Not Specified | 24-48 h | Increased proliferation |
| Leukemia Cells (K-562, HL-60) | Various | 24, 48 h | Inhibition of proliferation | |
| Cell Migration | Vascular Smooth Muscle Cells | Dose- and time-dependent | Up to 24 h | Promotion of migration |
| Various Cancer Cell Lines | 100 nM | 24 h | Increased migration | |
| Apoptosis | Colorectal Cancer Cells | Not Specified | Not Specified | Protection from apoptosis |
Experimental Protocols
Protocol 1: Western Blot for Akt and ERK Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs or vascular smooth muscle cells) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free media.
-
Prepare fresh this compound solutions in serum-free media at desired concentrations.
-
Treat cells with this compound for a range of time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately after incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Transwell Cell Migration Assay
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Serum-starve cells for 12-24 hours.
-
Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place 24-well transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Add 600 µL of serum-free medium containing different concentrations of this compound to the lower chamber. Use serum-free medium alone as a negative control and medium with 10% FBS as a positive control.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[9]
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
Visualizations
Caption: this compound signaling pathway initiated by binding to the APJ receptor.
Caption: Workflow for optimizing this compound incubation times in cell treatments.
References
- 1. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fate of the internalized apelin receptor is determined by different isoforms of apelin mediating differential interaction with beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Half-life extension of peptidic APJ agonists by N-terminal lipid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Endogenous Apelin-12
Welcome to the technical support center for the measurement of endogenous Apelin-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate quantification of this important peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring endogenous this compound levels?
The primary challenges in measuring endogenous this compound include its low physiological concentrations, the presence of multiple, structurally similar isoforms, and its susceptibility to rapid degradation by proteases in biological samples.[1][2][3][4] Immunoassays may lack the specificity to distinguish between different apelin isoforms, while the inherent instability of the peptide necessitates strict sample collection and handling protocols.[5][6][7]
Q2: Which is the most reliable method for quantifying this compound: ELISA or Mass Spectrometry (LC-MS/MS)?
While ELISA is a commonly used method, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is generally considered more reliable for the specific quantification of this compound.[1][5][6] This is because LC-MS/MS can distinguish between different apelin isoforms with high specificity and sensitivity, which is a significant limitation of many commercially available ELISA kits.[5][6][7] Some studies have reported discrepancies between results obtained from immunoassays and LC-MS/MS, with immunoassays sometimes overestimating apelin concentrations due to cross-reactivity with other isoforms.[1][2]
Q3: Why is my measured this compound concentration much higher/lower than expected from the literature?
Discrepancies in measured this compound concentrations can arise from several factors:
-
Assay Specificity: The ELISA kit used may cross-react with other apelin isoforms, leading to artificially high readings.[8]
-
Sample Integrity: Inadequate sample handling, such as delayed processing or lack of protease inhibitors, can lead to the degradation of this compound and consequently, lower measured concentrations.[3][4][9]
-
Sample Type and Population: this compound levels can vary significantly depending on the biological matrix (e.g., plasma, serum, tissue homogenate), as well as the physiological or pathological state of the study population.[10][11][12][13]
-
Kit Performance: Variability between different commercial ELISA kits in terms of sensitivity and specificity can also contribute to different results.
Q4: How critical is the sample collection and handling process for this compound measurement?
The sample collection and handling process is extremely critical due to the short half-life of apelin peptides.[9] To prevent degradation, it is recommended to collect blood samples in pre-chilled tubes containing protease inhibitors and to process them immediately at a low temperature.[3][4] Acidification of plasma samples to pH 2.5 has also been shown to improve the stability of apelin isoforms.[3][4]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | Improper washing.[14] | Ensure wells are adequately washed by completely filling them with wash buffer and removing all residual liquid after each wash.[14][15] |
| Contamination of reagents.[14][15] | Use fresh, sterile reagents and pipette tips. Ensure the substrate solution is colorless before use.[15] | |
| Plate sealers not used or reused. | Use fresh plate sealers for each incubation step to prevent evaporation and cross-contamination.[15][16] | |
| Weak or No Signal | Reagents added in the wrong order or missing.[16][17] | Carefully follow the kit protocol for the order of reagent addition. |
| Improper storage of kit components.[16] | Store kit components at the recommended temperatures (typically 2-8°C).[14] Allow reagents to come to room temperature before use.[16] | |
| Insufficient incubation times or incorrect temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| This compound degraded in samples. | Review sample collection and storage procedures. Use fresh samples collected with appropriate protease inhibitors.[18] | |
| Poor Precision / High Variability | Inaccurate pipetting.[14] | Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample.[19] |
| Incomplete mixing of reagents. | Gently tap the plate or use a plate shaker to ensure thorough mixing after adding reagents. | |
| Bubbles in wells.[15] | Inspect wells for bubbles before reading the plate and remove them if present. |
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal for Endogenous this compound | Insufficient sample clean-up. | Optimize the solid-phase extraction (SPE) or other sample preparation methods to effectively remove interfering substances from the plasma matrix. |
| Degradation of this compound during sample preparation. | Keep samples on ice throughout the extraction process. Consider acidification of the sample.[3][4] | |
| Low abundance of this compound in the sample. | Increase the amount of starting material (e.g., plasma volume) if possible. Ensure the mass spectrometer has sufficient sensitivity for the expected concentration range. | |
| Oxidation of methionine residue in this compound. | The methionine residue in apelin peptides is prone to oxidation.[5] Consider including selected reaction monitoring (SRM) transitions for the oxidized form of the peptide in your method. | |
| Poor Peak Shape or Retention Time Shifts | Issues with the LC column. | Ensure the column is properly conditioned and has not exceeded its lifetime. Use a column suitable for peptide analysis.[5] |
| Inappropriate mobile phase composition. | Optimize the gradient and composition of the mobile phases (solvents) to achieve better separation and peak shape. | |
| Inconsistent Quantification | Lack of a suitable internal standard. | Use a stable isotope-labeled (SIL) version of this compound as an internal standard for accurate quantification.[1][2] |
| Matrix effects. | Evaluate and minimize matrix effects by optimizing sample preparation and chromatographic conditions. |
Quantitative Data Summary
The following table summarizes reported concentrations of apelin peptides in human plasma from healthy individuals, as measured by different methods. Note the wide range of reported values, which highlights the challenges in obtaining consistent measurements.
| Measurement Method | Apelin Isoforms Measured | Reported Concentration Range (pg/mL) | Reference |
| Immunoassay | Total immunoreactive apelin | 208 - 466 | [1][2] |
| Radioimmunoassay (RIA) | Apelin-17 + pyroglutamyl apelin-13 (B560349) + apelin-36 | 71 - 263 fmol/mL | [4] |
| LC-MS/MS | This compound, -13, -p13, -17, -36 | Not detected | [1][2] |
| ELISA | This compound (in non-smokers) | 800.39 ± 336.01 ng/L (approx. 800 pg/mL) | [10] |
| ELISA | Apelin (in healthy controls) | 380.82 ± 100.84 | [11] |
Experimental Protocols
Protocol 1: Sample Collection and Processing for this compound Measurement
This protocol is designed to minimize the pre-analytical variability and degradation of this compound.
-
Blood Collection:
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood at 1300 x g for 10 minutes at 4°C.[4]
-
-
Plasma Acidification and Storage:
-
Transfer the plasma supernatant to low protein-binding tubes.
-
For improved stability, acidify the plasma to a pH of 2.5 by adding a pre-determined amount of an appropriate acid (e.g., formic acid or phosphoric acid).[3][4]
-
Immediately snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[4]
-
Avoid repeated freeze-thaw cycles.[14]
-
Protocol 2: General Workflow for this compound Quantification by Competitive ELISA
This is a generalized protocol based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation:
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.[18]
-
Add the biotin-labeled this compound conjugate to each well and incubate. During this step, the added labeled this compound competes with the endogenous this compound in the sample for binding to the capture antibody.
-
Wash the plate multiple times to remove unbound components.[18]
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the TMB substrate solution to each well, leading to color development in inverse proportion to the amount of this compound in the sample.[14]
-
Stop the reaction by adding the stop solution, which changes the color from blue to yellow.[14]
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.[14]
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their OD values on the standard curve.
-
Visualizations
Apelin Signaling Pathway
Caption: Simplified this compound signaling pathway via the APJ receptor.
Experimental Workflow for this compound Measurement
Caption: General experimental workflow for measuring endogenous this compound.
References
- 1. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. researchgate.net [researchgate.net]
- 10. The Assessment of Serum this compound Level in a Variety of Pulmonary Malignancies in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negative association of apelin plasma levels with epicardial fat thickness in patients with stable angina and acute myocardial infarction: A case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Preliminary Study of Serum Apelin Levels in Patients with Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Associations between serum this compound levels and obesity-related markers in Chinese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sinogeneclon.com [sinogeneclon.com]
- 15. mabtech.com [mabtech.com]
- 16. biomatik.com [biomatik.com]
- 17. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. Human Apelin 12 (AP12) Elisa Kit – AFG Scientific [afgsci.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Refinement of Apelin-12 Administration Protocols in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apelin-12 administration in mice.
Troubleshooting Guides
Issue 1: High Variability or Lack of Expected Cardiovascular Effects
-
Question: We are observing inconsistent cardiovascular responses (e.g., blood pressure, cardiac contractility) after this compound administration. What are the potential causes and solutions?
-
Answer: Variability in cardiovascular outcomes can stem from several factors. Firstly, the inherent short half-life of this compound in circulation can lead to rapid degradation and inconsistent exposure. Consider using a more stable analog or a continuous infusion method via osmotic mini-pumps to ensure sustained plasma concentrations.[1][2][3][4] Secondly, the choice of anesthetic can significantly influence cardiovascular parameters; ensure a consistent anesthesia protocol across all experimental animals and be aware of the specific cardiovascular effects of the chosen agent.[5] The route of administration is also critical; intravenous (IV) administration provides the most rapid and direct cardiovascular effects compared to intraperitoneal (IP) or subcutaneous (SC) injections.[5][6][7] Finally, different mouse strains can exhibit varied physiological responses, so using a single, well-characterized strain is recommended.[5]
Issue 2: Inconsistent or No Significant Effects on Metabolic Parameters
-
Question: Our experiments are showing variable or no significant changes in metabolic parameters like glucose metabolism or food intake following this compound administration. What should we investigate?
-
Answer: Metabolic responses to this compound can be influenced by the animal's baseline metabolic state. The diet is a primary factor; animals on a high-fat diet may have altered apelin signaling.[5][8] Therefore, standardizing the diet across all experimental groups is crucial. The fasting state of the animal at the time of administration will also impact metabolic outcomes.[5] Ensure consistent fasting or feeding protocols. Furthermore, the timing of administration can be critical, as this compound has been shown to have different effects on food intake depending on whether it is administered during the day (to satiated animals) or at night (prior to the active feeding period).[9]
Issue 3: Peptide Instability and Solubility Issues
-
Question: We are concerned about the stability and solubility of our this compound peptide during preparation and in vivo. How can we mitigate these issues?
-
Answer: Apelin peptides are known for their limited stability in plasma.[1][2][4] To address this, consider using synthetic analogs with modifications such as N-terminal lipidation or amino acid substitutions, which have been shown to dramatically increase plasma half-life.[1][3] When preparing the peptide for injection, it is crucial to reconstitute the lyophilized powder in a sterile, isotonic solution such as saline. Ensure the solution is at room temperature before injection to avoid any temperature-related precipitation or discomfort to the animal. For parenteral administration, all solutions should be sterile and of pharmaceutical grade.
Frequently Asked Questions (FAQs)
-
What are the recommended routes of administration for this compound in mice? The most common routes are Intravenous (IV), Intraperitoneal (IP), and Subcutaneous (SC).[6][7][10][11] IV administration offers the most rapid onset of action, which is often preferred for assessing acute cardiovascular effects.[5] IP administration provides a slower absorption compared to IV but is faster than SC.[6][10] SC administration is suitable for sustained release, especially when using osmotic mini-pumps for chronic studies.[12]
-
What are typical dosages for this compound administration in mice? Dosages can vary significantly depending on the research question, the mouse model, and the route of administration. For instance, in studies of cardiac hypertrophy, doses of 2 mg/kg/day have been administered via intraperitoneal injection.[13] In atherosclerosis models, a similar dose of 2 mg/kg/day of Apelin-13 was delivered via subcutaneous osmotic mini-pumps.[12] For neuroprotective effects in a cerebral ischemia-reperfusion model, intracerebroventricular injections have been used.[14][15] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
What is the half-life of this compound in vivo? The half-life of endogenous apelin peptides, including this compound, is very short, often in the range of minutes.[2][4] This rapid degradation is a critical consideration for experimental design.
-
Are there more stable alternatives to the native this compound peptide? Yes, researchers have developed several modified apelin analogs with increased stability. These include peptides with amino acid substitutions and N-terminal lipidation, which can extend the half-life to several hours.[1][3][4] A cyclic analog of this compound has also been shown to be effective.[13]
-
How does this compound exert its effects? this compound binds to its G protein-coupled receptor, APJ. This binding primarily activates Gαi and Gαq proteins, leading to the stimulation of several downstream signaling pathways, including the PI3K/Akt and ERK1/2 pathways.[16][17][18] These pathways are involved in a wide range of cellular processes such as cell proliferation, apoptosis, and metabolism.[17] In the vasculature, apelin signaling often leads to the production of nitric oxide (NO), causing vasodilation.[16][19]
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | < 0.2 ml | 27-30 |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 |
| Subcutaneous (SC) | < 2-3 ml (max 1 ml per site) | 25-27 |
| Intramuscular (IM) | < 0.05 ml | 25-27 |
Data compiled from multiple sources.[7][10][11]
Table 2: Example this compound/13 Dosages from in vivo Mouse Studies
| Mouse Model | Apelin Isoform | Dosage | Route of Administration | Reference |
| Cardiac Hypertrophy | Apelin-13 | 2 mg/kg/day | Intraperitoneal Injection | [13] |
| Atherosclerosis | Apelin-13 | 2 mg/kg/day | Subcutaneous Osmotic Mini-pump | [12] |
| Cerebral Ischemia-Reperfusion | This compound | 15 µL (concentration not specified) | Intracerebroventricular Injection | [14][15] |
| Metabolic Studies (Obese Mice) | Apelin-13 | Chronic treatment (dose not specified) | Not specified | [8] |
Experimental Protocols
Protocol 1: Chronic Apelin-13 Administration via Osmotic Mini-pumps in an Atherosclerosis Mouse Model
This protocol is adapted from a study investigating the effects of apelin on angiotensin II-induced atherosclerosis in ApoE-knockout mice.[12]
-
Animal Model: 8- to 12-week-old male C57BL/6J ApoE-knockout mice.
-
Pump Preparation: Alzet osmotic mini-pumps (model 2004) are filled with either saline (vehicle control) or pyroglutamated Apelin-13 at a concentration calculated to deliver 2 mg/kg/day.
-
Pump Implantation: Mice are anesthetized. A small subcutaneous pocket is created on the back of the mouse, and the osmotic mini-pump is inserted. The incision is then closed with sutures or wound clips. Pumps are implanted 24 hours prior to the start of the experimental challenge to ensure adequate circulating levels of the peptide.
-
Induction of Atherosclerosis: In the experimental group, atherosclerosis is induced by co-infusion of Angiotensin II at a rate of 1.4 mg/kg/day, also delivered via an osmotic mini-pump.
-
Monitoring: Animals are observed daily. Blood pressure can be monitored throughout the study.
-
Endpoint Analysis: After the designated infusion period (e.g., 4 weeks), mice are euthanized, and tissues are harvested for analysis of atherosclerotic lesion formation, aneurysm development, and relevant biomarkers.
Protocol 2: Acute Intravenous this compound Administration for Cardiovascular Assessment
This is a general protocol for assessing the acute cardiovascular effects of this compound.
-
Animal Preparation: Anesthetize the mouse using a consistent protocol. The lateral tail vein is typically used for intravenous injections.[6][11]
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile, isotonic saline to the desired concentration. Ensure the solution is at room temperature.
-
Administration: Inject a bolus of the this compound solution into the lateral tail vein. A typical injection volume is less than 0.2 ml.[10]
-
Cardiovascular Monitoring: Continuously monitor cardiovascular parameters such as blood pressure and heart rate using appropriate equipment (e.g., tail-cuff plethysmography or indwelling catheters for more precise measurements).
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline following this compound administration.
Mandatory Visualizations
Caption: this compound/APJ Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Studies in Mice.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. [MeArg1, NLe10]-apelin-12: Optimization of solid-phase synthesis and evaluation of biological properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anseeuw.org [anseeuw.org]
- 5. benchchem.com [benchchem.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. blog.addgene.org [blog.addgene.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Inhibitory effect of this compound on nocturnal food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cea.unizar.es [cea.unizar.es]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
- 14. europeanreview.org [europeanreview.org]
- 15. This compound exerts neuroprotective effect against ischemia-reperfusion injury by inhibiting JNK and P38MAPK signaling pathway in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Validating Apelin-12 Antibody for Immunohistochemistry
Welcome to the technical support center for the validation and troubleshooting of your Apelin-12 antibody for immunohistochemistry (IHC). This guide provides detailed protocols, answers to frequently asked questions, and troubleshooting advice to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
This compound protein expression is typically observed in the cytoplasm.[1][2] Some studies have noted diffuse cytoplasmic staining in normal cells, with more intense staining under certain pathological conditions.
Q2: Which tissues can be used as positive and negative controls for this compound IHC?
-
Positive Controls: Apelin has a widespread pattern of expression.[3] Tissues reported to express Apelin and therefore suitable as positive controls include the lung (bronchial glands), heart, kidney, and brain.[1][4][5][6][7] Specifically, non-small cell lung cancer tissue has been shown to have high Apelin expression.[1][8]
-
Negative Controls: While tissues with no Apelin expression are not definitively documented, a negative control can be a tissue known to not express the target antigen.[9] Additionally, a crucial reagent control is to run a slide without the primary antibody to ensure the secondary antibody is not causing non-specific staining.[9][10] An isotype control, using a non-immune antibody of the same isotype and at the same concentration as the primary antibody, is also recommended to verify that the observed staining is specific.
Q3: What are the recommended starting dilutions for an this compound antibody in IHC?
The optimal dilution should always be determined by the end-user through titration. However, a general starting point for a polyclonal this compound antibody can be:
-
Immunohistochemistry (Paraffin): 1:10-1:100
-
Immunohistochemistry (Frozen): 1:50-1:500
It is crucial to perform a titration experiment to find the optimal antibody concentration for your specific tissue and protocol.[11]
Experimental Protocols
I. Immunohistochemical Staining of Paraffin-Embedded Tissues
This protocol provides a general workflow. Optimization may be required for your specific antibody and tissue type.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 85%, and 75% ethanol for 1 minute each.[12]
- Rinse slides in distilled water for 5 minutes.[12]
2. Antigen Retrieval:
- This step is critical for unmasking epitopes cross-linked by formalin fixation.[13] Heat-Induced Epitope Retrieval (HIER) is the most common method.[13][14]
- Recommended Buffer: Start with a Tris-EDTA buffer (pH 9.0) as it is often effective for many antibodies.[13] If staining is not optimal, test a citrate (B86180) buffer (pH 6.0).[10][13]
- Method:
- Pre-heat the antigen retrieval buffer to 95-100°C in a water bath, microwave, or pressure cooker.[13]
- Immerse the slides in the heated buffer and incubate for 10-30 minutes.[13]
- Allow the slides to cool to room temperature in the buffer.[13]
- Rinse slides with a wash buffer (e.g., PBS or TBS).
3. Peroxidase and Alkaline Phosphatase Blocking:
- To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 15 minutes.[10][15]
- If using an alkaline phosphatase-conjugated antibody, block endogenous phosphatase activity with a levamisole (B84282) solution.[10][16]
4. Blocking Non-Specific Binding:
- Incubate sections with a blocking serum (e.g., 10% normal goat serum if using a goat anti-rabbit secondary antibody) for at least 1 hour to prevent non-specific antibody binding.[17]
5. Primary Antibody Incubation:
- Dilute the this compound antibody to the predetermined optimal concentration in an antibody diluent.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection System:
- Wash the slides with wash buffer.
- Incubate with a biotinylated secondary antibody compatible with the primary antibody host species.
- Wash and then incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin).
- For signal amplification, a polymer-based detection system can also be used.[9][15]
7. Chromogen Development:
- Incubate sections with a chromogen substrate (e.g., DAB for HRP) until the desired staining intensity is reached.[18]
- Rinse with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) to visualize nuclei.[18][19]
- Dehydrate the sections through graded alcohols and clear in xylene.[12]
- Mount with a permanent mounting medium.[20]
II. Key Experimental Controls Workflow
Caption: Workflow for essential controls in this compound IHC validation.
Troubleshooting Guide
I. Weak or No Staining
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too low. | Perform an antibody titration to determine the optimal concentration. Increase the concentration and/or incubation time.[15] |
| Suboptimal antigen retrieval. | The antigen may be masked. Optimize the antigen retrieval method by trying different buffers (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and adjusting the heating time and temperature.[10][11] |
| Inactive primary or secondary antibody. | Ensure antibodies have been stored correctly and are within their expiration date. Run a positive control to confirm antibody activity.[11] Use a fresh batch of antibodies if necessary.[15] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[11][17] |
| Tissue sections dried out. | Keep slides in a humidified chamber during incubations and do not allow them to dry out at any stage.[15] |
| Inadequate fixation. | Delayed, inadequate, or prolonged fixation can lead to loss of antigenicity.[19] If possible, use a different tissue block. |
II. High Background Staining
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | This is a common cause of non-specific binding. Decrease the antibody concentration and/or incubation time.[11] Perform an antibody titration. |
| Insufficient blocking. | Increase the blocking time and/or the concentration of the blocking serum. Ensure the blocking serum is from the same species as the secondary antibody.[17] |
| Endogenous peroxidase or phosphatase activity. | Block endogenous peroxidase with a 3% H2O2 solution before primary antibody incubation.[10][16] For alkaline phosphatase, use a levamisole solution.[10][16] |
| Non-specific binding of the secondary antibody. | Run a "no primary antibody" control. If staining persists, the secondary antibody may be cross-reacting with the tissue. Use a pre-adsorbed secondary antibody.[10][15] |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound antibodies. |
| Tissue folded or detached. | Ensure proper tissue sectioning and adhesion to the slide. |
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common IHC staining issues.
This compound Signaling Pathway
Apelin peptides, including this compound, exert their effects by binding to the G protein-coupled receptor APJ. This interaction can trigger multiple downstream signaling cascades, including the activation of pathways involved in cell proliferation, survival, and migration. In the context of some pathologies like cancer, this signaling can promote tumor growth and angiogenesis.[21] this compound has also been shown to have neuroprotective effects by inhibiting the JNK and P38 MAPK signaling pathways.[22][23]
Caption: Simplified overview of major this compound signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Apelin directs endothelial cell differentiation and vascular repair following immune-mediated injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin expression in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin is expressed throughout the human kidney, is elevated in chronic kidney disease & associates independently with decline in kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin/APJ expression in the heart and kidneys of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Genetic Profiling and Cellular Localization of Apelin Reveals a Hypoxia-Sensitive, Endothelial-Centered Pathway Activated In Ischemic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. bma.ch [bma.ch]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 14. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 15. origene.com [origene.com]
- 16. qedbio.com [qedbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. youtube.com [youtube.com]
- 19. documents.cap.org [documents.cap.org]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. This compound exerts neuroprotective effect against ischemia-reperfusion injury by inhibiting JNK and P38MAPK signaling pathway in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. europeanreview.org [europeanreview.org]
Addressing variability between different batches of synthetic Apelin-12
This technical support center provides guidance for researchers, scientists, and drug development professionals working with synthetic Apelin-12. It addresses common issues related to batch-to-batch variability and offers troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is synthetic this compound and what are its common uses in research?
Synthetic this compound is a 12-amino acid peptide that acts as an endogenous agonist for the apelin receptor (APJ).[1] It is a fragment of the larger apelin peptide and is one of the most potent apelin isoforms.[2] In research, it is widely used to investigate a variety of physiological processes, including cardiovascular function, fluid homeostasis, energy metabolism, and as a potential therapeutic agent.[3][4][5]
2. What are the main causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during and after synthesis:
-
Purity Levels: The percentage of the target peptide in the sample can vary. Impurities may include truncated sequences, deletion sequences, or byproducts from the synthesis process.[6][7]
-
Counterion Content (TFA): Trifluoroacetic acid (TFA) is often used during peptide purification and can remain in the final product as a counterion. The amount of TFA can differ between batches and may affect biological assays.[6][8]
-
Water Content: Lyophilized peptides can absorb moisture from the air, leading to variations in the net peptide content per unit weight.[9][10]
-
Peptide Modifications: Oxidation of certain amino acids (like Methionine or Cysteine), deamidation, or aggregation can occur during synthesis, purification, or storage, leading to heterogeneity.[11][12]
3. How should I properly store and handle lyophilized this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of synthetic this compound.
-
Storage of Lyophilized Peptide:
-
Handling:
-
Weigh out the desired amount of peptide quickly in a clean environment.[13]
-
Reseal the vial tightly, preferably under an inert gas like nitrogen or argon, and return it to cold storage.[14][16]
-
Avoid repeated freeze-thaw cycles. It is highly recommended to aliquot the peptide upon initial reconstitution.[13][17]
-
4. What is the best way to reconstitute synthetic this compound?
The reconstitution process is crucial for obtaining a homogenous and active peptide solution.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. Start with sterile, distilled water.[17][18] If solubility is an issue, other solvents can be tested. For basic peptides, a small amount of acetic acid can be used.[17]
-
Reconstitution Procedure:
-
Allow the lyophilized peptide and the solvent to reach room temperature before mixing.[19][20]
-
Work in a sterile environment to minimize contamination.[18][21]
-
Slowly inject the solvent down the side of the vial to avoid foaming.[18][19]
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation.[19][21]
-
If the peptide does not dissolve completely, sonication may be helpful.[17][20]
-
5. How long is reconstituted this compound stable?
Peptides are less stable in solution compared to their lyophilized form.
-
Storage in Solution: It is not recommended to store peptides in solution for long periods.[13][15]
-
Short-term Storage: If necessary, store aliquots of the reconstituted peptide at -20°C for a few weeks.[15] For some peptides, storage at 2-8°C is possible for up to eight weeks.[20]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing will accelerate peptide degradation.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments using different batches of this compound. | 1. Different Net Peptide Content: The actual amount of peptide per milligram of powder may vary due to differences in water and counterion content.[9] 2. Varying Purity Levels: One batch may have a higher percentage of impurities, such as truncated or modified peptides.[6][7] 3. Peptide Degradation: Improper storage or handling of one batch may have led to degradation.[13][14] | 1. Quantify Peptide Concentration: Determine the precise peptide concentration of each batch using methods like quantitative amino acid analysis or UV spectroscopy if the sequence contains Trp or Tyr.[9][10] 2. Verify Purity and Identity: Use HPLC to check the purity and mass spectrometry to confirm the molecular weight of the peptide in each batch.[6][7] 3. Perform a Bioassay: Conduct a functional assay (e.g., calcium mobilization or cAMP inhibition) to compare the biological activity of the different batches. |
| This compound fails to dissolve or precipitates out of solution. | 1. Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's sequence.[17] 2. Hydrophobicity: The peptide sequence may be highly hydrophobic, making it difficult to dissolve in aqueous solutions.[22] 3. Aggregation: The peptide may be forming aggregates.[11][23] | 1. Test Different Solvents: Try dissolving a small amount of the peptide in different solvents. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) may help. For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary, but check for compatibility with your assay.[17][24] 2. Adjust pH: A change in pH can significantly impact solubility.[10] 3. Sonication: Gentle sonication can help break up aggregates and improve dissolution.[17][20] |
| Loss of this compound activity over time in solution. | 1. Chemical Instability: Peptides can undergo chemical degradation in solution, such as oxidation or deamidation.[12] 2. Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, especially at low concentrations.[16] 3. Bacterial Contamination: Microbial growth in non-sterile solutions can degrade the peptide. | 1. Aliquot and Freeze: Store the reconstituted peptide in single-use aliquots at -20°C or -80°C.[15] 2. Use Appropriate Vials: For dilute solutions of hydrophobic peptides, consider using low-adsorption vials.[16] 3. Maintain Sterility: Reconstitute and handle the peptide in a sterile environment using sterile solutions. Consider filtering the peptide solution through a 0.2 µm filter.[18][20] |
| Unexpected biological effects or high background in assays. | 1. Presence of Impurities: Non-peptidic impurities from the synthesis (e.g., residual solvents) or peptidic impurities could have biological activity.[6][11] 2. Endotoxin Contamination: Endotoxins can be present in the final peptide product and can cause significant biological effects.[9] | 1. Check Certificate of Analysis (CoA): Review the CoA for purity data. If in doubt, perform your own purity analysis using HPLC-MS.[7] 2. Test for Endotoxins: If working with cell-based assays or in vivo models, ensure the peptide has been tested for and has low levels of endotoxins.[9] |
Quantitative Data Summary
Table 1: Common Impurities in Synthetic Peptides
| Impurity Type | Description | Potential Impact |
| Truncated/Deletion Sequences | Peptides missing one or more amino acids. | May have altered or no biological activity, or could act as antagonists.[6][7] |
| Protecting Group Adducts | Remnants of protecting groups used during synthesis. | Can alter the peptide's structure and function.[6] |
| Oxidized Peptides | Oxidation of susceptible residues (e.g., Met, Cys). | Can lead to a loss of biological activity.[11] |
| Deamidated Peptides | Conversion of Asn or Gln to Asp or Glu. | Can alter the charge and conformation of the peptide, affecting activity.[11][12] |
| Residual Solvents | Solvents used during synthesis and purification (e.g., Acetonitrile, DMF). | Can be toxic to cells and interfere with assays.[9] |
| Counterions (TFA) | Trifluoroacetate from HPLC purification. | Can affect cell proliferation and other biological responses.[6][8] |
Table 2: Recommended Storage Conditions for Peptides
| State | Temperature | Duration |
| Lyophilized (Unreconstituted) | -20°C | Several years[13][17] |
| Lyophilized (Unreconstituted) | -80°C | Long-term (preferred)[14][15] |
| Reconstituted in Solution | -20°C | Several weeks (in aliquots)[15] |
| Reconstituted in Solution | 2-8°C | A few days to a few weeks (peptide dependent)[19][20] |
Experimental Protocols
Protocol 1: Quality Control of Incoming Synthetic this compound Batches
This protocol outlines the steps to verify the quality of a new batch of synthetic this compound.
-
Visual Inspection: Check for the physical integrity of the lyophilized powder. It should be a uniform, fluffy solid.
-
Purity Analysis by RP-HPLC:
-
Sample Preparation: Reconstitute a small amount of the peptide in an appropriate solvent (e.g., water with 0.1% TFA).
-
Chromatography: Use a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: Monitor the absorbance at 210-230 nm.
-
Analysis: Determine the purity by calculating the peak area of the main peptide relative to the total peak area.[25]
-
-
Identity Verification by Mass Spectrometry (MS):
-
Concentration Determination (Optional but Recommended):
-
Functional Bioassay:
-
Perform a bioassay, such as a calcium mobilization assay in APJ receptor-expressing cells, to confirm the biological activity of the new batch. Compare the results to a previously validated batch.
-
Protocol 2: Calcium Mobilization Assay for this compound Activity
This assay measures the increase in intracellular calcium upon activation of the APJ receptor by this compound.
-
Cell Culture: Culture cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells) in an appropriate medium.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add the this compound dilutions to the wells and immediately start measuring the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each concentration of this compound.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for synthetic this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Apelin 12 - 1 mg [anaspec.com]
- 3. cusabio.com [cusabio.com]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. puritychems.com [puritychems.com]
- 8. genscript.com [genscript.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Peptide Synthesis Knowledge Base [peptide2.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. genscript.com [genscript.com]
- 14. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. polarispeptides.com [polarispeptides.com]
- 19. bluewellpeptides.com [bluewellpeptides.com]
- 20. uk-peptides.com [uk-peptides.com]
- 21. jpt.com [jpt.com]
- 22. researchgate.net [researchgate.net]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. omizzur.com [omizzur.com]
- 25. almacgroup.com [almacgroup.com]
- 26. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Guide to Apelin-12 and Elabela Signaling at the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular function, fluid homeostasis, and metabolism. Its activation by the endogenous peptide ligands, apelin and Elabela (ELA), has garnered significant interest for therapeutic development. While both peptides act on the same receptor, they exhibit distinct signaling profiles, leading to different physiological outcomes. This guide provides an objective comparison of Apelin-12 and Elabela signaling at the APJ receptor, supported by experimental data and detailed methodologies.
Ligand-Receptor Binding and Affinity
Apelin exists in several isoforms, with this compound being one of the most potent. Elabela also has multiple active forms. Both ligands bind to the APJ receptor with high affinity, although their binding characteristics and the specific residues involved in the interaction differ.[1] Structure-activity relationship studies have indicated that the C-terminal residues of Elabela are crucial for receptor binding, whereas the N-terminal residues are key for apelin's interaction.[1]
| Ligand | Receptor | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Apelin-13 | APJ | HEK293 | 1.9 | [2] | |
| Apelin-36 | APJ | HEK293 | 1.735 | [3] | |
| Elabela-32 | APJ | HEK293 | 1.343 | [3] | |
| Elabela-21 | APJ | HEK293 | 4.364 | [3] | |
| ELA23-32 | APJ | HEK293T | 4.6 | [4] |
Signaling Pathway Activation
Upon ligand binding, the APJ receptor can initiate downstream signaling through two principal pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. Apelin and Elabela exhibit biased agonism, preferentially activating one pathway over the other.
G-Protein-Dependent Signaling
The APJ receptor primarily couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is crucial for mediating vasodilation and positive inotropic effects. Both this compound and Elabela can activate this pathway, however, some studies suggest differences in their efficacy. For instance, certain Elabela isoforms have been shown to be potent inhibitors of cAMP production.[5]
Activation of the APJ receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is involved in cell proliferation and differentiation.[6][7]
| Ligand | Assay | Cell Line | EC50 (nM) | Pathway | Reference |
| Elabela | cAMP Inhibition | CHO-hAPJ | 11.1 | Gαi | [8] |
| Elabela | ERK1/2 Phosphorylation | CHO-hAPJ | 14.3 | G-protein | [8] |
| Apelin-13 | ERK1/2 Phosphorylation | HEK293 | ~0.37 | G-protein | [9] |
β-Arrestin-Dependent Signaling
Recruitment of β-arrestin to the APJ receptor upon ligand binding leads to receptor internalization and desensitization, as well as the initiation of G-protein-independent signaling cascades.[6] This pathway has been implicated in both physiological and pathological processes. Studies have shown that Elabela isoforms can be potent inducers of β-arrestin recruitment, with some demonstrating a significant bias towards this pathway compared to G-protein signaling.[2][10] Conversely, some apelin isoforms show a weaker interaction with β-arrestin.[11] For example, Elabela-32 has been reported to have a strong bias for β-arrestin dependent signaling.[2]
| Ligand | Assay | Cell Line | Observation | Pathway | Reference |
| Elabela | β-arrestin Recruitment | HEK293T | Elicited weaker interaction signals than apelin | β-arrestin | [11][12] |
| Apelin | β-arrestin Recruitment | HEK293T | More efficacious in inducing APJ-ARRBs interaction | β-arrestin | [11] |
| Elabela-32 | APJ–β-arrestin 2 Interaction | HEK293 | Strong induction | β-arrestin | [2] |
Signaling Pathway Diagrams
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the APJ receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the APJ receptor (e.g., HEK293 or CHO cells) are prepared.[2]
-
Assay Buffer: A typical binding buffer consists of 50 mM TRIS-HCl and 5 mM MgCl₂, pH 7.4.[13]
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]apelin-13) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or Elabela).[2]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value.
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of cyclic AMP, indicating Gαi-coupled receptor activation.
Methodology:
-
Cell Culture: Cells expressing the APJ receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels, followed by stimulation with the test ligand (this compound or Elabela) at various concentrations.[14]
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[15][16] In an HTRF assay, cAMP produced by the cells competes with a d2-labeled cAMP for binding to a europium cryptate-labeled anti-cAMP antibody.[15]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are plotted to determine the EC50 for cAMP inhibition.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a marker of downstream G-protein signaling.
Methodology:
-
Cell Treatment: APJ-expressing cells are stimulated with the test ligand for a specific time course.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Western Blotting: The separated proteins are transferred to a PVDF membrane.[17]
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18] The same membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.[17]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[17]
-
Quantification: The band intensities are quantified using densitometry.[18]
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between the APJ receptor and β-arrestin in live cells.
Methodology:
-
Plasmid Construction: The APJ receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin is fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[19][20]
-
Transfection: Cells (e.g., HEK293) are co-transfected with the donor- and acceptor-tagged constructs.[21]
-
Ligand Stimulation: The transfected cells are stimulated with the test ligand.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.[19]
-
BRET Signal Detection: The light emissions from both the donor and acceptor are measured at their respective wavelengths. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.[19]
-
Data Analysis: An increase in the BRET ratio upon ligand stimulation indicates recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine the EC50 of recruitment.
References
- 1. Targeting the elabela/apelin-apelin receptor axis as a novel therapeutic approach for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship and Bioactivity of Short Analogues of ELABELA as Agonists of the Apelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
The Cardioprotective Efficacy of Apelin-12 Structural Analogs: A Comparative Guide
An objective analysis of Apelin-12 analogs in mitigating cardiac injury, supported by experimental data and detailed protocols.
The endogenous peptide this compound has emerged as a promising therapeutic agent for cardioprotection due to its role in regulating cardiovascular function. However, its clinical utility is hampered by a short half-life and susceptibility to enzymatic degradation. This has spurred the development of structurally modified this compound analogs with enhanced stability and efficacy. This guide provides a comparative analysis of the performance of various this compound structural analogs in preclinical models of cardiac injury, with a focus on experimental data from ischemia-reperfusion (I/R) injury models.
Quantitative Comparison of Cardioprotective Effects
The cardioprotective potential of this compound and its analogs is primarily assessed by their ability to reduce myocardial infarct size, limit the release of cardiac injury biomarkers, and improve the recovery of cardiac function following an ischemic insult. The following tables summarize key quantitative data from various experimental studies.
| Peptide | Model | Dosage | Infarct Size / Area at Risk (IS/AAR, %) | % Reduction vs. Control | Reference |
| Control (Saline) | Rat, in vivo I/R | - | 43.8 ± 1.2 | - | [1] |
| This compound (A12) | Rat, in vivo I/R | 0.35 µmol/kg | ~26.3 (calculated) | 40% | [2] |
| Metilin | Rat, in vivo I/R | 5 mg/kg | 29.3 ± 2.6 | 33.1% | [1] |
| [MeArg(1), Nle(10)]-A12 (I) | Rat, in vivo I/R | 0.35 µmol/kg | ~30.7 (calculated) | 30% | [2] |
Table 1: Comparison of the effects of this compound and its structural analogs on myocardial infarct size in a rat model of ischemia-reperfusion injury.
| Peptide | Model | Measurement | Control | Peptide Treated | % Change vs. Control | Reference | |---|---|---|---|---|---| | Metilin | Rat, in vivo I/R | CK-MB (IU/ml) | ~2500 | ~1505 | ↓ 39.8% |[1] | | This compound (A12) | Rat, in vivo I/R | CK-MB & LDH | - | Lowered vs. Control | - |[2] | | [MeArg(1), Nle(10)]-A12 (I) | Rat, in vivo I/R | CK-MB & LDH | - | Lowered vs. Control | - |[2] |
Table 2: Effects of this compound analogs on plasma markers of cardiac necrosis following ischemia-reperfusion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vivo Model of Myocardial Ischemia-Reperfusion Injury
This protocol is a standard model for inducing and evaluating myocardial infarction in rats.
-
Animal Model: Male Wistar rats are anesthetized.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a period of 40 minutes to induce ischemia.
-
Reperfusion: The ligature is then removed to allow for 60 minutes of reperfusion.
-
Drug Administration: this compound or its analogs are typically administered intravenously as a bolus injection either before ischemia (preconditioning) or at the onset of reperfusion. For example, Metilin was administered 30 minutes before LAD occlusion.[1]
-
Infarct Size Assessment: At the end of reperfusion, the heart is excised. The area at risk (AAR) and the infarct size (IS) are determined using staining techniques such as triphenyltetrazolium (B181601) chloride (TTC). The IS/AAR ratio is then calculated.
-
Biochemical Analysis: Blood samples are collected to measure the activity of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).
Isolated Perfused Heart Model (Langendorff)
This ex vivo model allows for the assessment of cardiac function in a controlled environment.
-
Heart Isolation: Rat hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused with a Krebs-Henseleit buffer.
-
Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a set duration, followed by a period of reperfusion.
-
Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow are continuously monitored.
-
Drug Administration: Peptides are infused into the perfusion buffer before the ischemic period.
Signaling Pathways in Apelin-Mediated Cardioprotection
This compound and its analogs exert their cardioprotective effects by activating specific intracellular signaling pathways. The binding of apelin to its G-protein coupled receptor, APJ, triggers a cascade of downstream events that ultimately converge on preserving cardiomyocyte viability and function.[1][3]
The primary signaling cascades implicated in apelin-induced cardioprotection are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase kinase (MEK1/2)-Extracellular signal-regulated kinase (ERK1/2) pathway.[1][4] Activation of these pathways leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), which plays a crucial role in the protective effects.[1] Furthermore, the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway is also involved.[1] These pathways collectively act to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion injury.[1]
References
A Comparative Guide to Apelin-12 Binding Affinity at the APJ Receptor
This guide provides a comprehensive comparison of Apelin-12's binding affinity to the Angiotensin II Protein J (APJ) receptor against other endogenous apelin isoforms and the alternative endogenous ligand, Elabela. The information is intended for researchers, scientists, and drug development professionals working on the apelin/APJ system, a critical regulator of cardiovascular and metabolic homeostasis.[1]
Comparative Analysis of Binding Affinity
This compound is one of the most potent C-terminal fragments of the apelin polypeptide with a high affinity for the APJ receptor.[2] It is involved in various physiological processes, including the regulation of body fluid homeostasis and cardiovascular functions.[2][3] While several active isoforms of apelin exist, Apelin-13 is often considered one of the most predominant and potent isoforms in the cardiovascular system.[4]
The binding affinities of various apelin isoforms and Elabela peptides to the APJ receptor have been characterized in multiple studies. The following table summarizes key quantitative data from competitive radioligand binding assays.
| Ligand | Binding Affinity (Kᵢ, nM) | Binding Affinity (pKi) | Reference |
| This compound | Not consistently reported | 8.04 ± 0.06 | [1] |
| Apelin-13 | 8.336 | 8.83 ± 0.06 | [1][5] |
| [Pyr1]apelin-13 | 14.366 | Not consistently reported | [5] |
| Apelin-17 | 4.651 | Not consistently reported | [5] |
| Apelin-36 | 1.735 | Not consistently reported | [5] |
| Elabela-21 | 4.364 | Not consistently reported | [5] |
| Elabela-32 | 1.343 | Not consistently reported | [5] |
Key Observations:
-
While both this compound and Apelin-13 bind to the APJ receptor with high potency, Apelin-13 generally exhibits a slightly higher binding affinity.[1]
-
Longer apelin isoforms, such as Apelin-36, and the Elabela peptides show comparable or even higher binding affinities than the shorter apelin fragments.[5]
-
The potency of different apelin isoforms can vary depending on the experimental model. For instance, this compound was found to be more potent in reducing mean arterial pressure in normotensive rats compared to Apelin-13 and -36.[4]
This compound Signaling Pathways at the APJ Receptor
Upon binding to the APJ receptor, a G protein-coupled receptor (GPCR), this compound activates multiple downstream signaling cascades. The APJ receptor predominantly couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] It can also couple to Gαq, stimulating the phospholipase C (PLC) pathway.[7] Furthermore, this compound can activate the mitogen-activated protein kinase (MAPK) pathway.[8][9]
Experimental Protocols
Validating the binding affinity of this compound to the APJ receptor typically involves competitive radioligand binding assays. This method determines the affinity of an unlabeled ligand (this compound) by measuring its ability to displace a labeled ligand with known affinity.
Competitive Radioligand Binding Assay
1. Materials:
-
HEK293 cells overexpressing the human APJ receptor.[6]
-
Radioligand: [¹²⁵I][Pyr¹]-Apelin-13.[6]
-
Unlabeled competitor: this compound and other apelin isoforms.
-
Binding buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% bovine serum albumin (BSA).[5]
-
Wash buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[10]
-
96-well plates and glass fiber filters.[6]
2. Procedure:
-
Membrane Preparation: Obtain membrane preparations from HEK293 cells transiently or stably expressing the APJ receptor.[5]
-
Assay Setup: In a 96-well plate, incubate a constant concentration of the radioligand ([¹²⁵I][Pyr¹]-Apelin-13) with increasing concentrations of the unlabeled competitor (e.g., this compound).[6]
-
Incubation: Add the cell membranes to the wells and incubate at room temperature for a defined period to allow the binding to reach equilibrium.[6]
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter. This separates the bound radioligand from the free radioligand.[6]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
Navigating the Labyrinth of Apelin Immunoassays: A Guide to Apelin-12 Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of specific apelin isoforms is critical for unraveling their distinct physiological and pathological roles. However, the inherent structural similarities among these peptides present a significant challenge for immunoassay specificity. This guide provides a comprehensive comparison of the cross-reactivity of Apelin-12 with other key apelin isoforms in commercially available assays, supported by experimental data and detailed protocols.
The apelin peptide family, including this compound, Apelin-13, Apelin-17, and Apelin-36, are all proteolytic cleavage products of a 77-amino acid preproprotein. They share a common C-terminal sequence, which is the primary epitope for many antibodies used in immunoassays. This shared structural feature is the root cause of the significant cross-reactivity observed in many commercially available ELISA kits, making it difficult to selectively quantify a single isoform.
Quantitative Cross-Reactivity Data
Several manufacturers of this compound ELISA kits provide data on the cross-reactivity of their assays with other apelin isoforms. The following table summarizes the publicly available data, highlighting the challenge of isoform-specific quantification using traditional immunoassay techniques.
| Assay/Kit Provider | Apelin-13 Cross-Reactivity | Apelin-17 Cross-Reactivity | Apelin-36 Cross-Reactivity | Other Cross-Reactants (if specified) |
| Phoenix Pharmaceuticals (EIA Kit) | 100% | Not Specified | 100% | None specified |
| RayBiotech (Apelin ELISA Kit) | Expected to detect | Expected to detect | Expected to detect | Detects all active forms of Apelin |
| Various "this compound ELISA" kits | Often not specified or claimed to be low without supporting data. Independent studies suggest high cross-reactivity is common. | Often not specified or claimed to be low without supporting data. | Often not specified or claimed to be low without supporting data. | - |
Note: "Expected to detect" indicates that the assay targets the C-terminus of the apelin peptide and therefore is likely to recognize all isoforms sharing this sequence. The lack of specific percentage values from many manufacturers underscores the need for independent validation.
Independent research further corroborates the issue of non-specificity in apelin immunoassays. Studies utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated that immunoassays are often unable to reliably distinguish between the different apelin isoforms[1][2][3]. This has led to a call for more specific analytical methods for the precise quantification of individual apelin peptides in biological samples.
Experimental Protocols
To assess the cross-reactivity of an this compound immunoassay, a competitive ELISA is the most common method employed. Below is a detailed, generalized protocol for such an experiment.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, a known amount of labeled this compound (the tracer) and an unknown amount of unlabeled apelin (from the sample or a standard of a different isoform) compete for a limited number of binding sites on an anti-Apelin-12 antibody coated onto a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled apelin in the sample. By testing known concentrations of other apelin isoforms (e.g., Apelin-13, Apelin-17, Apelin-36), their ability to displace the labeled this compound can be quantified, thus determining the percentage of cross-reactivity.
Materials
-
Microplate pre-coated with anti-Apelin-12 antibody
-
This compound standard
-
Apelin-13, Apelin-17, and Apelin-36 peptides
-
Biotinylated this compound (tracer)
-
Streptavidin-HRP (Horse-Radish Peroxidase) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure
-
Preparation of Reagents: Prepare all standards, samples, and reagents according to the manufacturer's instructions. Create a standard curve for this compound by performing serial dilutions of the this compound standard in assay buffer. Prepare serial dilutions of Apelin-13, Apelin-17, and Apelin-36 in assay buffer to test for cross-reactivity.
-
Competitive Binding:
-
Add a defined volume of the standard, sample, or cross-reacting peptide solution to the appropriate wells of the antibody-coated microplate.
-
Add a defined volume of biotinylated this compound to each well.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate for the recommended time and temperature. The streptavidin will bind to the biotinylated this compound that is bound to the antibody.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction: Add TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for the recommended time.
-
Stopping the Reaction: Add stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve for this compound (absorbance vs. concentration).
-
Determine the concentration of each apelin isoform that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of the tested apelin isoform) x 100
-
Mandatory Visualizations
Apelin Signaling Pathway
The various apelin isoforms, despite their potential for cross-reactivity in immunoassays, all bind to the same G protein-coupled receptor, the APJ receptor. This binding initiates a cascade of intracellular signaling events that mediate the diverse physiological effects of the apelinergic system.
Caption: Apelin signaling pathway initiated by isoform binding to the APJ receptor.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the key steps in a competitive ELISA designed to determine the cross-reactivity of an this compound antibody with other apelin isoforms.
Caption: Workflow for assessing apelin isoform cross-reactivity using competitive ELISA.
Conclusion and Recommendations
The available data strongly indicate that researchers should exercise caution when using immunoassays, particularly those marketed as specific for this compound, for the selective quantification of this isoform. The high degree of sequence homology at the C-terminus of apelin peptides makes achieving isoform specificity with polyclonal or even some monoclonal antibodies challenging.
For researchers requiring accurate and specific quantification of individual apelin isoforms, the following recommendations are crucial:
-
Thorough Validation: Independently validate the cross-reactivity of any commercial apelin immunoassay with all relevant apelin isoforms before use in experimental studies. Do not solely rely on the manufacturer's claims.
-
Consider Alternative Technologies: For definitive isoform-specific quantification, consider employing more advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between the different apelin peptides based on their mass-to-charge ratio.
-
Interpret Data with Caution: If using an immunoassay with known or suspected cross-reactivity, interpret the results as "total apelin-like immunoreactivity" rather than the concentration of a specific isoform.
By understanding the limitations of current immunoassays and adopting rigorous validation practices, researchers can ensure the accuracy and reliability of their findings in the complex and rapidly evolving field of apelinergic system research.
References
Apelin-12 vs. Apelin-36: A Head-to-Head Comparison of Potency at the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous peptide ligands, has emerged as a critical regulator of cardiovascular and metabolic functions. Among the various apelin isoforms, Apelin-12 and Apelin-36 are two of the most studied peptides. This guide provides a comprehensive head-to-head comparison of their potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform the development of novel therapeutics targeting the APJ receptor.
Quantitative Comparison of Potency
The potency of this compound and Apelin-36 has been evaluated through various in vitro assays, including receptor binding affinity and functional assays measuring downstream signaling events. The following tables summarize the key quantitative data from published studies.
Table 1: Receptor Binding Affinity
This table summarizes the binding affinity of this compound and Apelin-36 to the APJ receptor, typically determined by radioligand competition binding assays. The values (Ki, IC50, or pKi) indicate the concentration of the peptide required to inhibit the binding of a radiolabeled ligand by 50%. Lower values signify higher binding affinity.
| Ligand | Receptor Source | Assay Type | Binding Affinity |
| This compound | Human APJ in APJ-Gαq16 cells | Calcium Mobilization | EC50 = 0.18 nM[1] |
| Apelin-36 | Human APJ in HEK293 cells | Competition Binding (pIC50) | pIC50 = 8.61[2][3] |
| Apelin-36 | Rat Heart Homogenates | Competition Binding (pKi) | pKi = 10.23 ± 0.12[4] |
| Apelin-36 | Human Heart Homogenates | Competition Binding (pKi) | pKi = 10.28 ± 0.09[4][5] |
| Apelin-36 | Rat APJ | Competition Binding (IC50) | IC50 = 5.4 nM[6] |
Table 2: Functional Potency
Functional assays measure the biological response following receptor activation. The EC50 value represents the concentration of the ligand that produces 50% of the maximal response. A lower EC50 indicates greater potency.
| Ligand | Assay Type | Cell Line | Functional Potency (EC50) |
| This compound | Calcium Mobilization | APJ-Gαq16 cells | 0.18 nM[1] |
| Apelin-36 | cAMP Inhibition | In vitro | 0.52 nM[6] |
| Apelin-36 | Agonist Activity | APJ expressing cells | 20 nM[2][3] |
| Apelin-36 | APJ Activation | U2OS-human APJ | 1.02 x 10⁻¹⁰ M[7] |
| Apelin-36 | APJ Activation | APJ stable cell line | 2.03 x 10⁻¹¹ M[7] |
Signaling Pathways and Experimental Workflow
The activation of the APJ receptor by apelin peptides initiates multiple downstream signaling cascades, primarily through Gαi and β-arrestin pathways.[8] Understanding these pathways is crucial for designing and interpreting functional assays.
Apelin/APJ Signaling Pathways
The binding of apelin isoforms to the APJ receptor can trigger a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of the ERK/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.[9][10][11][12] The receptor can also signal through β-arrestin, leading to receptor internalization and potentially distinct downstream effects.[10]
Caption: Apelin/APJ Receptor Signaling Pathways.
Experimental Workflow for Potency Determination
The determination of agonist potency typically follows a standardized workflow, from initial time-course experiments to full dose-response analysis to determine EC50 or IC50 values.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Apelin-36 (human) | Apelin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)] peptides that improve diet induced obesity are G protein biased ligands at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cusabio.com [cusabio.com]
- 10. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-12 Knockout Mouse Models: A Comparative Phenotypic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apelin-12 knockout (KO) mouse models against their wild-type (WT) counterparts, supported by experimental data. This compound, a potent endogenous peptide, and its receptor APJ are pivotal in various physiological processes. Understanding the phenotypic consequences of this compound deficiency is crucial for elucidating its biological functions and its potential as a therapeutic target.
Core Phenotypic Comparisons
The deletion of the apelin gene (Apln) in mice leads to distinct cardiovascular, metabolic, and behavioral phenotypes. While many studies utilize a general apelin knockout, the resulting phenotype is largely attributed to the absence of its major bioactive isoforms, including this compound.
Cardiovascular Phenotype
This compound KO mice exhibit a notable cardiovascular phenotype characterized by reduced cardiac contractility, particularly under conditions of aging or stress.[1][2][3]
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Key Findings |
| Baseline Cardiac Function | Normal | Modest decrease in cardiac contractility.[4][5] | Apelin-deficient mice show a subtle impairment in basal heart function. |
| Cardiac Function with Age | Normal age-related changes | Progressive decline in cardiac contractility.[1][3] | The absence of this compound exacerbates age-associated cardiac decline. |
| Response to Pressure Overload | Compensatory hypertrophy | Exacerbated cardiac dysfunction and heart failure.[1][3] | This compound is crucial for the heart's adaptive response to stress. |
| Exercise Capacity | Normal | Significantly reduced.[4] | Demonstrates the importance of the apelin system in cardiovascular adaptation to physical exertion. |
Metabolic Phenotype
The absence of this compound results in a metabolic phenotype characterized by impaired glucose homeostasis and insulin (B600854) sensitivity.[4][6][7][8]
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Key Findings |
| Glucose Tolerance | Normal | Impaired glucose tolerance.[4][6] | This compound KO mice display a reduced ability to clear glucose from the blood. |
| Insulin Sensitivity | Normal | Reduced insulin sensitivity.[4][6][7] | Tissues of this compound KO mice are less responsive to insulin. |
| Plasma Insulin Levels | Normal | Hyperinsulinemia.[4][6] | The pancreas compensates for insulin resistance by secreting more insulin. |
| Diet-Induced Obesity | Susceptible | Exacerbated obesity phenotype on a high-fat diet.[9] | This compound plays a protective role against diet-induced obesity. |
Behavioral and Neurological Phenotype
This compound KO mice also exhibit distinct behavioral and neurological changes, highlighting the role of the apelinergic system in the central nervous system.
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Key Findings |
| Anxiety-like Behavior | Normal | Increased anxiety-like behavior, especially under a high-fat diet.[10][11] | This compound signaling may have anxiolytic effects. |
| Fear Response | Normal | Enhanced context- and cue-dependent fear responses in males.[12] | Suggests a role for this compound in fear memory and processing. |
| Fluid Homeostasis | Normal drinking behavior | Altered drinking behavior and response to water deprivation.[3][13] | The apelin system is involved in the central regulation of thirst and water balance. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying these phenotypic changes, it is essential to visualize the associated signaling pathways and the experimental procedures used for their characterization.
Figure 1: this compound Signaling Pathway.
Figure 2: Experimental Workflow for Phenotypic Analysis.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental findings. Below are protocols for key experiments used in the phenotypic analysis of this compound KO mice.
Echocardiography for Cardiac Function Assessment
This protocol outlines the steps for non-invasively assessing cardiac function in mice using echocardiography.[14][15][16][17][18]
1. Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% for maintenance).
-
Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.
-
Remove the chest fur using a depilatory cream to ensure optimal ultrasound probe contact.
-
Secure the limbs with tape to ECG electrodes on the platform for heart rate monitoring.
2. Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency linear-array transducer (30-40 MHz).
-
Obtain a parasternal long-axis (PLAX) view to visualize the left ventricle from the apex to the aorta.
-
Rotate the transducer 90 degrees clockwise to obtain a parasternal short-axis (PSAX) view at the level of the papillary muscles.
-
From the PSAX view, acquire M-mode images to measure left ventricular (LV) wall thickness and chamber dimensions during systole and diastole.
-
Obtain an apical four-chamber view to assess blood flow across the mitral and aortic valves using pulsed-wave Doppler.
3. Data Analysis:
-
From the M-mode images, measure LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Calculate fractional shortening (FS%) and ejection fraction (EF%) as indices of systolic function.
-
Analyze Doppler recordings to assess diastolic function (E/A ratio) and cardiac output.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol details the procedure for assessing glucose clearance in mice.[12][19][20][21][22]
1. Animal Preparation:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline body weight.
2. Procedure:
-
At time 0, measure baseline blood glucose from a tail snip using a glucometer.
-
Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection from the tail vein.
3. Data Analysis:
-
Plot the blood glucose concentration over time for both WT and KO groups.
-
Calculate the area under the curve (AUC) to quantify total glucose exposure over the 120-minute period. A higher AUC indicates impaired glucose tolerance.
This guide serves as a comprehensive resource for understanding the multifaceted role of this compound through the phenotypic analysis of its corresponding knockout mouse model. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further unraveling the therapeutic potential of the apelinergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Impaired heart contractility in Apelin gene-deficient mice associated with aging and pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin is necessary for the maintenance of insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Apln Knockout model | Publication | genOway [genoway.com]
- 12. mmpc.org [mmpc.org]
- 13. Optimising experimental design for high-throughput phenotyping in mice: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. IP Glucose Tolerance Test in Mouse [protocols.io]
- 21. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. olac.berkeley.edu [olac.berkeley.edu]
Validating the Specificity of Apelin-12-Induced Physiological Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apelin-12's physiological responses with other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to assist in the validation of this compound's specificity as a ligand for the APJ receptor.
This compound is a potent endogenous peptide and a member of the apelin family, which are all endogenous ligands for the G protein-coupled APJ receptor.[1][2] These peptides are involved in a wide array of physiological processes, including the regulation of cardiovascular function, fluid homeostasis, and metabolism.[2][3][4] The apelin preproprotein is cleaved into several active isoforms, including Apelin-36, Apelin-17, Apelin-13, and the highly potent this compound.[2][4][5] While these isoforms share biological activities, they exhibit variations in potency and tissue-specific effects.[2][5] This guide focuses on methods to validate the specific physiological responses induced by this compound.
Comparative Analysis of Apelin Isoform Potency
The various isoforms of apelin display different potencies in various experimental settings. For instance, this compound has been shown to be more potent in reducing mean arterial pressure compared to Apelin-13 and Apelin-36 in anesthetized normotensive rats.[5] Conversely, Apelin-13 demonstrates higher potency than this compound in spontaneously hypertensive rats.[5] The following table summarizes the comparative potencies of different apelin isoforms in inducing cardiovascular responses.
| Isoform | Experimental Model | Physiological Response | Relative Potency | Reference |
| This compound | Anesthetized normotensive rats | Reduction of mean arterial pressure | More potent than Apelin-13 and Apelin-36 | [5] |
| Apelin-13 | Spontaneously hypertensive rats | Reduction of mean arterial pressure | Higher potency than this compound | [5] |
| [Pyr]-apelin-13 | Human heart tissue | Inotropic effects | Most predominant and potent isoform | [5] |
| Apelin-17 | Normotensive rats | Depressor response | Greater than [Pyr]-apelin-13 and Apelin-15 | [5] |
| Apelin-36 | Human cardiovascular system | APJ activation | Comparable to [Pyr]-apelin-13 and Apelin-13 | [6] |
Validating Specificity of this compound Action
To ensure that the observed physiological responses are specifically mediated by the interaction of this compound with the APJ receptor, several experimental approaches are crucial. These include the use of specific antagonists, receptor knockout models, and evaluation of downstream signaling pathways.
Experimental Workflow for Validating Specificity
Caption: Workflow for validating the specificity of this compound's physiological effects.
Key Experimental Protocols
1. APJ Receptor Knockout Mouse Models:
-
Objective: To determine if the physiological effects of this compound are absent in animals lacking the APJ receptor.
-
Methodology: Apelin receptor knockout (APJ-/-) mice and wild-type (WT) littermates are used. A physiological parameter, such as blood pressure, is measured at baseline. This compound is administered intravenously to both groups, and the physiological parameter is monitored continuously.
-
Expected Outcome: WT mice should exhibit the expected physiological response to this compound (e.g., a decrease in blood pressure), while APJ-/- mice should show no or a significantly attenuated response. Studies have shown that apelin receptor knockout mice exhibit abnormal fluid homeostasis and altered cardiovascular development.[7][8]
2. Use of APJ Receptor Antagonists:
-
Objective: To demonstrate that the effects of this compound can be blocked by a specific antagonist of the APJ receptor.
-
Methodology: A known APJ receptor antagonist, such as ML221 or (Ala13)-Apelin-13, is administered to the experimental animals prior to the administration of this compound.[9] The physiological response is then compared to animals receiving only this compound or a vehicle control.
-
Expected Outcome: The physiological response to this compound should be significantly reduced or completely blocked in the presence of the antagonist.
3. Signaling Pathway Analysis:
-
Objective: To confirm that this compound activates the known downstream signaling pathways of the APJ receptor.
-
Methodology: Cell cultures expressing the APJ receptor are treated with this compound. The activation of downstream signaling molecules such as Akt, eNOS, and ERK1/2 is assessed using techniques like Western blotting or ELISA.[3][10] The APJ receptor is known to couple to Gi proteins, leading to the inhibition of cAMP production.[11]
-
Expected Outcome: Treatment with this compound should lead to a measurable increase in the phosphorylation or activation of key downstream signaling molecules.
This compound Signaling Pathways
Upon binding to the APJ receptor, this compound triggers several intracellular signaling cascades that mediate its diverse physiological effects.
Caption: Key signaling pathways activated by this compound through the APJ receptor.
Physiological Responses to this compound
This compound elicits a range of physiological responses, primarily affecting the cardiovascular and metabolic systems.
Cardiovascular Effects
-
Vasodilation and Blood Pressure Regulation: this compound is a potent vasodilator, an effect mediated primarily through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).[1][3] Intravenous administration of apelin isoforms, including this compound, has been shown to cause a decrease in blood pressure in animal models.[10]
-
Cardiac Contractility: Apelin peptides exert positive inotropic effects, enhancing the contractility of the heart.[11][12] This has been demonstrated in both healthy and failing hearts in various experimental models.[12]
Metabolic Effects
-
Glucose Metabolism: The apelin/APJ system plays a role in glucose metabolism by enhancing insulin (B600854) sensitivity and stimulating glucose uptake.[13]
-
Lipid Metabolism: Apelin has been shown to inhibit lipolysis and increase the stability of lipid vacuoles.[14]
The following table summarizes key physiological responses to this compound and the methods used for their validation.
| Physiological Response | Experimental Model | Method of Validation | Key Findings |
| Cardiovascular | |||
| Decreased Blood Pressure | Anesthetized rats | Intravenous infusion and blood pressure monitoring | This compound dose-dependently reduces arterial blood pressure.[10] |
| Increased Cardiac Contractility | Isolated rat hearts | Langendorff perfusion system | This compound improves functional recovery of the heart after ischemia.[15] |
| Vasodilation | Human forearm blood flow studies | Plethysmography | Intrabrachial infusion of apelin causes vasodilation.[16] |
| Metabolic | |||
| Improved Glucose Tolerance | Diabetic mouse models | Glucose tolerance test | Apelin administration improves glucose metabolism.[13] |
| Inhibition of Lipolysis | Adipocyte cell culture | Measurement of glycerol (B35011) release | Apelin decreases the release of free fatty acids.[17] |
| Neuroprotection | |||
| Reduced Ischemia-Reperfusion Injury | Mouse model of cerebral ischemia | Neurological scoring, brain edema measurement | This compound exerts a neuroprotective effect by inhibiting JNK and p38 MAPK signaling.[1][18] |
Conclusion
Validating the specificity of this compound-induced physiological responses requires a multi-faceted approach. By combining in vitro and in vivo experiments, including the use of APJ receptor knockout models and specific antagonists, researchers can confidently attribute observed effects to the specific interaction between this compound and its receptor. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of the apelinergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Abnormal fluid homeostasis in apelin receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Effects of apelin on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apelin and its ratio to lipid factors are associated with cardiovascular diseases: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound improves metabolic and functional recovery of rat heart after global ischemia [scirp.org]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound exerts neuroprotective effect against ischemia-reperfusion injury by inhibiting JNK and P38MAPK signaling pathway in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Apelin-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apelin-12's biological activity with alternative apelinergic receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies in cardiovascular, metabolic, and neurological research.
Introduction to the Apelin/APJ System
The apelin/APJ system is a critical signaling pathway involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. The endogenous ligand, apelin, exists in several isoforms, with this compound being the shortest synthetic isoform that retains biological activity. Apelin peptides exert their effects by binding to the G protein-coupled receptor, APJ. This interaction triggers multiple downstream signaling cascades, primarily through Gαi, Gαq, and β-arrestin pathways, making it a promising therapeutic target for various diseases.
In Vitro Activity Comparison
The in vitro activity of this compound and its analogues is typically assessed through receptor binding assays and functional assays that measure the downstream consequences of receptor activation. These assays are crucial for determining the potency and efficacy of different agonists.
Quantitative Data Summary: In Vitro Potency and Affinity
The following table summarizes the in vitro potency (EC₅₀/IC₅₀) and binding affinity (Kᵢ) of this compound and other selected apelin receptor agonists. Data is primarily benchmarked against the widely studied Apelin-13, which shares high sequence homology and functional similarity with this compound.
| Agonist | Assay Type | Cell Line | Potency (EC₅₀/IC₅₀) / Affinity (Kᵢ) | Reference |
| Apelin-13 | cAMP Inhibition | HEK293 | IC₅₀: -7.817 (log M) | [1] |
| β-arrestin Recruitment | HEK293 | EC₅₀: 40 nM | [2] | |
| Receptor Binding ([¹²⁵I]apelin-13) | HEK293 | Kᵢ: 0.7 nM | [2] | |
| [Pyr¹]apelin-13 | cAMP Inhibition | CHO-K1 | pD₂: 9.67 | [3] |
| β-arrestin Recruitment | CHO-K1 | pD₂: 8.43 | [3] | |
| Receptor Internalization | CHO-K1 | pD₂: 8.94 | [3] | |
| [Pyr¹]apelin-13(1-12) | cAMP Inhibition | CHO-K1 | pD₂: 9.30 | [3] |
| β-arrestin Recruitment | CHO-K1 | pD₂: 7.84 | [3] | |
| Receptor Internalization | CHO-K1 | pD₂: 8.19 | [3] | |
| Elabela-32 | cAMP Inhibition | HEK293 | IC₅₀: -7.59 (log M) | [1] |
| β-arrestin Recruitment | HEK293T | EC₅₀: ~1 µM | [4][5] | |
| MM07 (Biased Peptide Agonist) | β-arrestin Recruitment | CHO-K1 | pD₂: 5.67 | [2] |
| Receptor Internalization | CHO-K1 | pD₂: 6.16 | [2] | |
| Saphenous Vein Contraction (G-protein) | Human | pD₂: 9.54 | [2] | |
| CMF-019 (Small Molecule Agonist) | cAMP Inhibition | CHO-K1 | pD₂: 10.00 | [6] |
| β-arrestin Recruitment | CHO-K1 | pD₂: 6.65 | [4] | |
| Receptor Internalization | CHO-K1 | pD₂: 6.16 | [6] | |
| BMS-986224 (Small Molecule Agonist) | cAMP Inhibition (human APJ) | HEK293 | EC₅₀: 0.02 nM | [7] |
| Receptor Binding | - | K𝘥: 0.3 nM | [8] |
Note: pD₂ is the negative logarithm of the EC₅₀ or IC₅₀ value. A higher pD₂ indicates greater potency.
In Vivo Activity Correlation
The physiological effects of this compound and its alternatives are diverse, with prominent roles in cardiovascular regulation. In vivo studies are essential to understand the integrated physiological response to these agonists.
Quantitative Data Summary: In Vivo Cardiovascular Effects
| Agonist | Animal Model | Administration Route | Dose | Primary Cardiovascular Effect | Reference |
| This compound | Normotensive Rats | Intravenous | - | More potent in reducing mean arterial pressure than Apelin-13 and Apelin-36. | [2][6] |
| Spontaneously Hypertensive Rats | - | - | Less potent in reducing mean arterial pressure than Apelin-13. | [2][6] | |
| Rats with Myocardial Infarction | Intravenous Bolus | 0.07 or 0.35 µmol/kg | Reduces systolic blood pressure and infarct size. | ||
| Apelin-13 | 2K1C Renovascular Hypertensive Rats | Daily | - | Significantly reduces systolic blood pressure. | [9] |
| [Pyr¹]apelin-13 | Spontaneously Hypertensive Rats | Intravenous | 2 nmol/kg | Decreases mean arterial blood pressure. | [10][11] |
| MM07 | Anesthetized Rats | Infusion | - | Greater increase in cardiac output compared to [Pyr¹]apelin-13. | [1] |
| CMF-019 | Anesthetized Rats | Intravenous | 50-500 nmol | Dose-dependent vasodilation and increased cardiac contractility. | [11] |
| BMS-986224 | Anesthetized Rats | Intravenous Infusion | 1-100 µg/kg/min | Increases cardiac output by 10-15% without affecting heart rate. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for comparing apelin receptor agonists.
Caption: this compound signaling through the APJ receptor.
Caption: Workflow for comparing apelin receptor agonists.
Detailed Experimental Protocols
In Vitro cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity via the Gαi pathway.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human APJ receptor in a suitable medium (e.g., DMEM/F-12 with 10% FBS and a selection antibiotic).
-
Assay Procedure:
-
Seed cells into a 96- or 384-well plate and grow to confluence.
-
Pre-treat cells with various concentrations of the apelin agonist for 15-30 minutes at room temperature.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Starvation: Culture APJ-expressing cells to near confluence. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Assay Procedure:
-
Treat the starved cells with various concentrations of the apelin agonist for a predetermined time (typically 5-15 minutes) at 37°C.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using Western blotting or a cell-based ELISA.[12][13]
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized signal against the agonist concentration to determine the EC₅₀ value.
In Vivo Blood Pressure Measurement in Rats
This protocol describes the measurement of blood pressure in response to acute agonist administration.
-
Animal Preparation: Use adult male Sprague-Dawley or Wistar rats. Anesthetize the animals (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Surgical Procedure:
-
Cannulate the carotid artery for direct blood pressure measurement using a pressure transducer.
-
Cannulate the jugular vein for intravenous (IV) administration of the test compounds.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Record baseline blood pressure and heart rate for at least 30 minutes.
-
Administer a bolus IV injection of the apelin agonist or vehicle.
-
Continuously record blood pressure and heart rate for a defined period post-injection (e.g., 60 minutes).
-
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline at various time points after agonist administration. Compare the hypotensive effects of different agonists. For chronic studies, telemetry is the gold standard for continuous monitoring in conscious animals.[14]
Ex Vivo Isolated Heart Perfusion (Langendorff)
This model allows for the assessment of direct cardiac effects of agonists independent of systemic vascular and neuronal influences.[5][15]
-
Heart Excision: Anesthetize a rat or mouse and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup:
-
Cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).[16]
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
-
Experimental Protocol:
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Introduce the apelin agonist into the perfusate at various concentrations.
-
Record left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (dP/dtₘₐₓ and dP/dtₘᵢₙ).
-
-
Data Analysis: Analyze the changes in contractile parameters from baseline to assess the inotropic effects of the agonists.
References
- 1. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Quest for Longevity: Enhancing the Half-Life of Apelin-12
A comparative analysis of native Apelin-12 and its modified analogs reveals significant strides in overcoming the fleeting existence of this therapeutically promising peptide. Chemical modifications, including PEGylation, acylation, and amino acid substitutions, have successfully extended its half-life from mere minutes to several hours, paving the way for its potential clinical application in cardiovascular and metabolic diseases.
The endogenous peptide this compound holds considerable therapeutic potential due to its role in a variety of physiological processes, including cardiovascular function and glucose metabolism. However, its clinical utility is severely hampered by a very short biological half-life, estimated to be in the range of minutes, due to rapid degradation by proteases.[1][2][3] This guide provides a comparative overview of the half-life of native this compound and its modified analogs, supported by experimental data, to inform researchers and drug developers in the field.
Quantitative Comparison of Half-Life
The following table summarizes the reported half-life values for this compound and its various modified analogs from in vitro and in vivo studies. It is important to note that direct comparative studies for a wide range of this compound specific analogs are limited, and much of the available data is on the closely related Apelin-13 (B560349) and other isoforms, which provides a strong indication of the expected improvements for this compound.
| Peptide/Analog | Modification Strategy | Half-Life | Experimental Model | Reference(s) |
| Native Apelin Peptides | ||||
| Apelin-13 | - | < 5 minutes | In vivo (humans) | [4] |
| [Pyr1]apelin-13 | - | < 3 minutes | In vivo (rats) | [5] |
| [Pyr1]apelin-13 | - | < 8 minutes | In vivo (humans) | [5] |
| Apelin-17 (K17F) | - | 4.6 minutes | In vitro (mouse plasma) | [6][7] |
| [Pyr1]apelin-13 (pE13F) | - | 7.2 minutes | In vitro (mouse plasma) | [7] |
| Modified Apelin Analogs | ||||
| PEGylated Apelin-36 | N-terminal PEGylation (40kDa) | Prolonged circulating life | In vivo (rats) | [8] |
| Acylated Apelin-13 amide | Acylation (Lys8GluPAL) | > 24 hours | In vitro | [3] |
| P92 (Apelin-17 analog) | Chemical substitutions | 24 minutes | In vitro (mouse plasma) | [6] |
| LIT01-196 (Apelin-17 analog) | N-terminal fluorocarbon chain | > 24 hours | In vitro (mouse plasma) | [6] |
| Macrocyclic Apelin-13 analog | Macrocyclization | 3.7 hours | In vivo | [9][10] |
| Nα-MeArg-Pro-Arg-Leu... (this compound analog) | Amino acid substitution | - (infarct-reducing effect identical to this compound) | In vivo (rat heart) | [11] |
Apelin Signaling Pathway
Apelin peptides exert their effects by binding to the G protein-coupled receptor, APJ. This interaction triggers a cascade of intracellular signaling events that are crucial for its physiological functions. The diagram below illustrates the primary signaling pathways activated by apelin.
Experimental Protocols
The determination of peptide half-life is critical for the development of apelin analogs with improved pharmacokinetic profiles. Below are generalized methodologies for key experiments cited in the literature.
In Vitro Plasma Stability Assay
This assay is used to determine the stability of a peptide in plasma, providing an initial assessment of its susceptibility to proteolytic degradation.
Experimental Workflow:
Methodology:
-
Peptide and Plasma Preparation: A stock solution of the test peptide is prepared in a suitable buffer. Plasma from the species of interest (e.g., mouse, rat, human) is thawed and pre-warmed to 37°C.
-
Incubation: The peptide is added to the plasma at a defined final concentration and incubated at 37°C with gentle shaking.
-
Time-Course Sampling: Aliquots of the plasma-peptide mixture are collected at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately after collection, the enzymatic degradation is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or acetonitrile.
-
Sample Processing: The quenched samples are centrifuged to precipitate plasma proteins. The supernatant containing the remaining peptide is collected.
-
Quantification: The concentration of the intact peptide in the supernatant is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Half-Life Calculation: The percentage of the remaining peptide at each time point is plotted against time. The half-life (t½) is then calculated by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic Study in Rodents
This study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide analog in a living organism, providing a more clinically relevant measure of its half-life.
Experimental Workflow:
Methodology:
-
Animal Models: The study is typically conducted in rodents, such as rats or mice. The animals are acclimatized before the experiment.
-
Peptide Administration: The apelin analog is administered via a specific route, commonly intravenous (IV) bolus or infusion, or subcutaneous (SC) injection.
-
Blood Collection: Blood samples are collected at multiple time points after administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes). Due to the rapid degradation of apelin, a detailed stabilization protocol during blood collection is crucial.[4] This often involves collecting blood into tubes containing a cocktail of protease inhibitors.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Sample Analysis: The concentration of the peptide in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
Conclusion
The development of modified apelin analogs has successfully addressed the primary limitation of the native peptide's short half-life. Strategies such as PEGylation, acylation, and macrocyclization have yielded compounds with significantly extended plasma stability, demonstrating the feasibility of designing long-acting apelin receptor agonists. These advancements are a critical step towards harnessing the full therapeutic potential of the apelin system for the treatment of a range of cardiovascular and metabolic disorders. Further research focusing on the in vivo efficacy and safety of these stabilized analogs will be crucial for their translation into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term treatment with acylated analogues of apelin-13 amide ameliorates diabetes and improves lipid profile of high-fat fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking (Pyr)1apelin-13 pharmacokinetics to efficacy: Stabilization and measurement of a high clearance peptide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 [frontiersin.org]
- 6. Development of original metabolically stable apelin-17 analogs with diuretic and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anseeuw.org [anseeuw.org]
- 8. Cardiovascular effects of a PEGylated apelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size-Reduced Macrocyclic Analogues of [Pyr1]-apelin-13 Showing Negative Gα12 Bias Still Produce Prolonged Cardiac Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Agonists for the Apelin-12 Receptor
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of this receptor by its endogenous ligand, apelin, elicits beneficial effects, including increased cardiac contractility and vasodilation. However, the short half-life of peptide-based apelin analogues limits their therapeutic utility. This has spurred the development of non-peptidic, small molecule agonists with improved pharmacokinetic profiles. This guide provides a comparative analysis of prominent small molecule agonists for the apelin receptor, summarizing their in vitro and in vivo validation data to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of Small Molecule Apelin Receptor Agonists
The following tables summarize the in vitro potency and binding affinity of several well-characterized small molecule apelin receptor agonists. These compounds have been evaluated in various functional assays that probe different aspects of receptor activation, primarily G-protein signaling (via cAMP inhibition) and β-arrestin recruitment.
Table 1: In Vitro Potency (EC50/IC50) of Small Molecule Agonists in Functional Assays
| Compound | Assay Type | Cell Line | Potency (nM) | Reference |
| BMS-986224 | cAMP Inhibition | Human APJ | 0.02 | [1] |
| β-Arrestin Recruitment | CHO-K1 | Not specified, but fully stimulates | [1] | |
| Azelaprag (AMG 986) | cAMP Inhibition (pEC50=9.64) | Not Specified | ~0.23 | |
| Gα Protein Activation (pEC50=9.54) | Not Specified | ~0.29 | ||
| β-Arrestin Recruitment (pEC50=9.61) | Not Specified | ~0.25 | ||
| CMF-019 | Gαi Pathway (pD2=10.00±0.13) | Not Specified | ~0.1 | [2] |
| β-Arrestin Recruitment (pD2=6.65±0.15) | Not Specified | ~224 | [2] | |
| ML233 | β-Arrestin Recruitment | Not Specified | 3700 |
Table 2: Receptor Binding Affinity (Kd/Ki/pKi) of Small Molecule Agonists
| Compound | Parameter | Species | Affinity | Reference |
| BMS-986224 | Kd | Human | 0.3 nM | [1][3] |
| Ki | Human | 74 pM | [4] | |
| Ki | Rat | 49 pM | [4] | |
| CMF-019 | pKi | Human | 8.58 ± 0.04 | [2] |
| pKi | Rat | 8.49 ± 0.04 | [2] | |
| pKi | Mouse | 8.71 ± 0.06 | [2] | |
| ML233 | Ki | Not Specified | 5.2 ± 0.5 µM | [5] |
Signaling Pathways and Experimental Overviews
The activation of the apelin receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, agonist binding can promote the recruitment of β-arrestin proteins, which play a role in receptor desensitization and internalization, as well as initiating G-protein independent signaling. The balance between G-protein and β-arrestin pathway activation (biased agonism) is a key area of research, with G-protein biased agonists potentially offering a more favorable therapeutic profile.
The validation of these small molecule agonists typically involves a series of in vitro and in vivo experiments to characterize their potency, efficacy, and physiological effects.
Detailed Experimental Protocols
In Vitro Assays
1. cAMP Inhibition Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the apelin receptor, which is indicative of Gαi-protein coupling.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human apelin receptor.
-
Principle: The assay is based on a competitive immunoassay principle using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Intracellular cAMP produced by the cells competes with a europium (Eu)-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP monoclonal antibody. When the tracer binds to the antibody, FRET occurs. An increase in intracellular cAMP leads to a decrease in the FRET signal.
-
Protocol:
-
Cell Seeding: Seed the apelin receptor-expressing cells into a 384-well white microplate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). Add the diluted compounds to the cells and incubate for 30 minutes at room temperature.
-
Forskolin (B1673556) Stimulation: To stimulate cAMP production, add a fixed concentration of forskolin (e.g., 10 µM) to all wells, except for the basal control.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial TR-FRET cAMP assay kit according to the manufacturer's instructions. This typically involves the addition of a lysis buffer containing the Eu-labeled cAMP tracer and the ULight-labeled anti-cAMP antibody.
-
Data Acquisition: After a 1-hour incubation at room temperature, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm) and plot it against the logarithm of the compound concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.
-
2. β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated apelin receptor.
-
Cell Line: HEK293T cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The apelin receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer, which is detected as an increase in the BRET signal.[6]
-
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the Rluc-tagged apelin receptor and the YFP-tagged β-arrestin.[6]
-
Cell Plating: 24 hours post-transfection, transfer the cells into a white, opaque 96-well plate at a density of 8–10 × 104 cells per well.[6]
-
Compound Treatment: 48 hours post-transfection, replace the medium with PBS. Add varying concentrations of the test compounds to the cells.[6]
-
BRET Measurement: After a 15-minute incubation at room temperature, add the Rluc substrate (e.g., coelenterazine (B1669285) h). Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.[6]
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the logarithm of the compound concentration and determine the EC50 value from the resulting dose-response curve.
-
In Vivo Validation
1. Assessment of Acute Cardiovascular Effects in Anesthetized Rats
This protocol is designed to evaluate the acute effects of small molecule apelin receptor agonists on cardiac function.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the rats (e.g., with isoflurane). Insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure cardiac parameters.[2]
-
Drug Administration: Administer the test compound via intravenous (i.v.) injection or infusion. For example, CMF-019 has been administered as intravenous injections.[2] BMS-986224 has been administered as a short-term infusion.[3][7][8]
-
Hemodynamic Measurements: Record cardiovascular parameters such as heart rate, blood pressure, stroke volume, and cardiac output before and after drug administration.
-
Data Analysis: Analyze the changes in hemodynamic parameters in response to the compound administration.
-
2. Evaluation of Chronic Cardiovascular Effects in a Rat Model of Heart Failure
This protocol assesses the long-term effects of apelin receptor agonists in a disease model.
-
Animal Model: Renal hypertensive rat (RHR) model of cardiac hypertrophy and decreased cardiac output.[3][7]
-
Procedure:
-
Induction of Heart Failure: Induce heart failure in the rats according to the established RHR model protocol.
-
Chronic Drug Administration: Administer the test compound chronically. For instance, BMS-986224 has been administered via subcutaneous infusion or oral gavage.[3][7]
-
Echocardiography: At the end of the treatment period, perform echocardiography to assess cardiac function and structure, including parameters like ejection fraction, stroke volume, and cardiac output.[3][7]
-
Data Analysis: Compare the cardiac parameters between the treated group and a vehicle-treated control group to determine the therapeutic efficacy of the compound.
-
This guide provides a foundational understanding of the validation and comparison of small molecule agonists for the apelin-12 receptor. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of apelin on the cardiac hemodynamics in hypertensive rats with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apelin-12: Cross-Species Peptide Sequence and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Apelin-12 peptide across multiple species, focusing on its amino acid sequence and key functional parameters. The information is supported by experimental data to aid researchers in the fields of cardiovascular science, pharmacology, and drug development.
This compound Peptide Sequence Comparison
This compound is a C-terminal fragment derived from the preproapelin protein. Its sequence is highly conserved across mammalian species. The table below details the amino acid sequence of this compound in humans, mice, rats, and the predicted sequence for zebrafish, based on homology at the C-terminus of the preproapelin protein.
| Species Name | Common Name | This compound Amino Acid Sequence |
| Homo sapiens | Human | R-P-R-L-S-H-K-G-P-M-P-F |
| Mus musculus | Mouse | R-P-R-L-S-H-K-G-P-M-P-F |
| Rattus norvegicus | Rat | R-P-R-L-S-H-K-G-P-M-P-F |
| Danio rerio | Zebrafish | R-P-R-L-S-H-K-G-P-M-P-F (Predicted) |
Note: The zebrafish sequence is predicted based on the conserved C-terminal region of the preproapelin protein (NCBI Accession: NP_001071118.1) following the dibasic cleavage site.
Functional Comparison: Quantitative Data
This compound is an endogenous agonist for the APJ receptor, a G protein-coupled receptor (GPCR). Its activation triggers a cascade of downstream signaling events that play a crucial role in cardiovascular homeostasis. The following tables summarize key quantitative data on the function of this compound and its closely related isoform, Apelin-13, across different species.
Table 2.1: Receptor Binding Affinity & In Vitro Potency
Data for this compound is prioritized. Where specific data for this compound is unavailable for a particular species or assay, data for the functionally similar Apelin-13 is provided as a proxy and is denoted with an asterisk (). This is justified by the high sequence homology and similar functional profiles of these peptides.*
| Species | Ligand | Assay | Cell Line / Tissue | Parameter | Value |
| Human | This compound | Calcium Mobilization | APJ-Gαq16 expressing cells | EC50 | 0.18 nM |
| Human | Apelin-13 | Radioligand Binding | HEK293 cells | Ki | 8.336 nM[1] |
| Mouse | Apelin-13 | Radioligand Binding | Mouse APJ in HEK293T cells | Kd | 4.5 nM[2] |
| Mouse | Apelin-13 | cAMP Inhibition | CHO-K1 cells expressing mouse APJ | EC50 | ~1-10 nM (inferred) |
| Rat | Apelin-13 | Radioligand Binding | Rat heart tissue | Ki | ~400 nM (for non-peptide agonist)[3] |
| Rat | Apelin-13* | cAMP Inhibition | Rat aortic smooth muscle cells | EC50 | ~1-10 nM (inferred) |
| Zebrafish | This compound | - | - | - | Data Not Available |
Table 2.2: In Vivo Cardiovascular Effects
| Species | Ligand | Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) |
| Human | Apelin-13* | Intravenous Infusion | 30-100 nmol/min | Moderate reduction | No significant change |
| Mouse | Apelin | Intravenous Infusion | 2 mg/kg/day | Hypotensive effect in normal mice[4]; SBP reduced from ~151 to ~114 mmHg in Ang II model[5] | No significant change |
| Rat | This compound | Intravenous Bolus | 10 nmol/kg | ↓ 26 ± 5 mm Hg[6] | Not reported |
| Zebrafish | This compound | - | - | Data Not Available | Data Not Available |
Note: Research on the cardiovascular effects of Apelin in adult zebrafish is limited; studies predominantly focus on its crucial role during embryonic development.
Signaling Pathways & Experimental Workflows
Apelin/APJ Signaling Pathway
This compound binding to the APJ receptor primarily activates Gαq and Gαi signaling cascades. Gαq activation stimulates Phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Gαi activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. These pathways ultimately lead to downstream effects such as vasodilation (via eNOS activation) and positive inotropy.
Caption: this compound activates Gq and Gi pathways via the APJ receptor.
Experimental Workflow for this compound Functional Assessment
This diagram outlines a typical workflow for characterizing the function of this compound, starting from in vitro binding and signaling assays to in vivo physiological measurements.
Caption: A typical workflow for assessing this compound function.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of this compound for the APJ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably overexpressing the species-specific APJ receptor.
-
Radioligand: A radiolabeled apelin peptide, typically [125I]-(Pyr1)Apelin-13, is used as the tracer.
-
Competition Assay: A constant concentration of the radioligand is incubated with the cell membranes in a binding buffer.
-
Increasing concentrations of unlabeled "cold" this compound are added to compete for binding with the radioligand.
-
Incubation: The reaction is incubated at room temperature to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound in activating the Gαq pathway.
Methodology:
-
Cell Culture: APJ-expressing cells (e.g., HEK293, CHO) are seeded into a 96- or 384-well black, clear-bottom plate and cultured overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). This is typically performed for 45-60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of serial dilutions of this compound.
-
Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity. An increase in fluorescence corresponds to the mobilization of intracellular calcium stores.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vivo Blood Pressure Measurement
Objective: To assess the effect of this compound on systemic blood pressure and heart rate in live animal models.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Catheterization: For direct measurement, a catheter is surgically implanted into the carotid or femoral artery for blood pressure monitoring and into the jugular or femoral vein for peptide administration.
-
Telemetry (Alternative): For chronic studies in conscious animals, a telemetry transmitter is surgically implanted into the abdominal aorta. This allows for continuous monitoring of blood pressure and heart rate without the confounding effects of anesthesia or restraint.
-
Peptide Administration: this compound is administered either as an intravenous (IV) bolus injection or a continuous infusion at various doses. A saline vehicle is used as a control.
-
Data Acquisition: Arterial blood pressure and heart rate are continuously recorded using a pressure transducer connected to a data acquisition system.
-
Data Analysis: Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated for each dose. The magnitude and duration of the hemodynamic response are analyzed.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bindingdb.org [bindingdb.org]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin elevates blood pressure in ICR mice with L-NAME-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]
- 6. The novel peptide apelin lowers blood pressure via a nitric oxide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Apelin-12 Disposal
For researchers, scientists, and drug development professionals, the responsible management and disposal of bioactive peptides like Apelin-12 are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. Given that the toxicological properties of many research peptides are not fully investigated, this compound should be handled as a potentially hazardous substance.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with general best practices for peptide and chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment must be conducted. All personnel handling this compound must be trained on its potential hazards and the required safety protocols.[2] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.[3][4]
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles: Protects eyes from potential splashes.[2][3]
-
Nitrile Gloves: Chemical-resistant gloves should be worn and changed immediately if contaminated.[2][3]
-
Lab Coat: A full-coverage lab coat is necessary to protect skin and clothing.[2][3]
-
Fume Hood: When handling this compound in its powdered form or preparing solutions, all work should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
This compound Waste Categorization and Segregation
The first step in a compliant disposal process is the proper segregation of waste at the point of generation. This compound waste should be categorized into the following streams to ensure safe and appropriate handling:
-
Liquid Waste: This includes unused or expired this compound solutions, contaminated buffers, and the initial rinse of any labware that has come into contact with the peptide.[2][5]
-
Solid Waste: This category encompasses all non-sharp materials contaminated with this compound, such as pipette tips, vials, gloves, and absorbent materials used for cleaning up spills.[2][5]
-
Sharps Waste: Any contaminated items that can puncture the skin, including needles and syringes, must be disposed of in a designated puncture-resistant container.[2][6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of different forms of this compound waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[3][5]
1. Liquid Waste Disposal:
-
Collection: All liquid waste containing this compound should be collected in a designated, leak-proof, and chemically compatible container.[2][5] The container must be clearly labeled as "Hazardous Waste," listing "this compound peptide" and all other chemical components of the solution.[5]
-
Chemical Inactivation (Recommended): To neutralize the biological activity of this compound, a chemical inactivation step is recommended. This should be performed in a chemical fume hood.[5]
-
Add a 10% bleach solution to the liquid waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite (B82951).[5]
-
Allow the mixture to react for a minimum of 30-60 minutes.[5]
-
After inactivation, neutralize the pH of the solution to between 5.5 and 9.0 if strong acids or bases were used.[5]
-
-
Storage: Keep the sealed and labeled waste container in a designated satellite accumulation area until it is collected by EHS personnel.[5] Never pour peptide solutions down the sink. [7]
2. Solid Waste Disposal:
-
Collection: All solid materials that have come into contact with this compound must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should specify the contents, such as "this compound contaminated debris."[5]
-
Storage: Store the sealed container in the designated satellite accumulation area for collection by EHS.[5]
Quantitative Data Summary: Storage and Handling Parameters
Proper storage is crucial for maintaining the stability of this compound and for safe handling prior to disposal.
| Parameter | Recommendation | Source |
| Lyophilized Powder Storage (Long-term) | Store at -20°C or -80°C in a dry, dark place. | [1][3][8] |
| Lyophilized Powder Storage (Short-term) | Can be stored at 4°C for short periods. | [1][8] |
| Solution Storage | Prepare single-use aliquots and store at -20°C or colder. Avoid repeated freeze-thaw cycles. | [1][9] |
| Recommended Solvent for Reconstitution | Sterile distilled water or sterile dilute acetic acid (0.1%). | [1] |
| Inactivation Agent Concentration | 0.5-1.0% final concentration of sodium hypochlorite (from a 10% bleach solution). | [5] |
| Inactivation Contact Time | Minimum of 30-60 minutes. | [5] |
| pH for Neutralized Waste | Between 5.5 and 9.0. | [5] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. bachem.com [bachem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Apelin-12
Researchers and drug development professionals working with the potent peptide Apelin-12 must adhere to stringent safety and handling protocols to ensure both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment.
Immediate Safety and Handling Precautions
When working with this compound, a bioactive peptide, it is crucial to prevent accidental contact and maintain its stability. The following personal protective equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex | Prevents skin contact and sample contamination.[1] |
| Eye Protection | Safety goggles | Protects against accidental splashes of reconstituted solutions.[1] |
| Lab Coat | Standard laboratory coat | Shields clothing and skin from contamination.[1][2] |
| Footwear | Closed-toe shoes | Standard requirement for laboratory environments to protect against spills.[1] |
| Respiratory | Dust respirator | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation.[3][4] |
First Aid Measures:
-
Inhalation: If lyophilized powder is inhaled, move the individual to fresh air. If discomfort persists, seek medical attention.[4]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water.[4]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Seek medical advice if feeling unwell.[4]
Spill Response:
In the event of a spill of lyophilized this compound powder, avoid creating dust. Sweep up the material, place it in a sealed bag, and hold for waste disposal.[4] For spills of reconstituted solutions, absorb with an inert material and place in a sealed container for disposal.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for both safety and the validity of research outcomes.
1. Receiving and Storage:
Lyophilized this compound is stable for short periods at ambient temperature during shipping.[5] Upon receipt, inspect the package for any damage.
Storage Conditions for this compound:
| Form | Storage Temperature | Duration | Important Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years)[6][7][8][9] | Store in a tightly sealed container away from bright light and moisture.[3][8][9] Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.[3][10] |
| Reconstituted Solution | -20°C or -80°C | Up to 1 month at -20°C; up to 6 months at -80°C[1][8] | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][6][7][8][9] Use sterile, pH-neutral buffers for reconstitution.[1] |
2. Reconstitution Protocol:
Reconstituting lyophilized this compound requires careful technique to ensure its integrity and proper concentration.
-
Step 1: Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator to prevent moisture absorption.[3][10]
-
Step 2: Solvent Addition: this compound is soluble in aqueous buffers such as sterile PBS (pH 7.2).[1] Using a sterile pipette, add the appropriate volume of solvent to the vial.
-
Step 3: Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved.[1] Avoid vigorous shaking. If solubility issues arise, gentle warming or brief sonication may be helpful.[1]
-
Step 4: Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the reconstituted solution.[1][6][7][8][9]
-
Step 5: Storage of Aliquots: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][8]
Experimental Workflow for a Cell-Based Assay:
The following diagram outlines a typical workflow for using reconstituted this compound in a cell-based assay.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the APJ receptor, a G protein-coupled receptor.[1][2][7] This interaction activates downstream signaling cascades, primarily through Gαi and Gαq proteins, leading to various cellular responses.[11][12]
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: This includes unused lyophilized this compound, contaminated gloves, pipette tips, and plasticware.
-
Liquid Waste: This includes unused reconstituted this compound solutions and cell culture media containing this compound.
-
Sharps Waste: Needles and syringes used for reconstitution or injection must be disposed of in designated sharps containers.
2. Disposal Procedures:
-
Unused Lyophilized this compound: Treat as chemical waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4] Always follow your institution's specific guidelines for chemical waste disposal.
-
Contaminated Solid Waste: Place in a designated biohazard bag.[13] Depending on institutional protocols, this may require autoclaving before final disposal.
-
Liquid Waste: Collect in a clearly labeled, leak-proof container.[14] Treatment may involve chemical disinfection before disposal down the drain, but this is highly dependent on local regulations and the presence of other hazardous materials in the solution.[15] It is often preferable to have liquid waste containing peptides incinerated.
-
Sharps: Place all used needles and syringes directly into an approved, puncture-resistant sharps container.[14][16] Do not recap needles. When the container is full, it should be sealed and disposed of as regulated medical waste.
Always consult your institution's Environmental Health and Safety (EHS) office for specific waste disposal protocols.[17] Adherence to these guidelines will ensure a safe and compliant research environment when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. sinogeneclon.com [sinogeneclon.com]
- 4. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Apelin 12, human, bovine, rat, mouse (000-001-L59) | Rockland [rockland.com]
- 7. cusabio.com [cusabio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. vpr.tamu.edu [vpr.tamu.edu]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. greenlabs.eflm.eu [greenlabs.eflm.eu]
- 17. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
